molecular formula C4H11NO B563640 2-Amino-2-methylpropanol-d6 CAS No. 51805-95-9

2-Amino-2-methylpropanol-d6

Cat. No.: B563640
CAS No.: 51805-95-9
M. Wt: 95.175
InChI Key: CBTVGIZVANVGBH-WFGJKAKNSA-N
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Description

2-Amino-2-methylpropanol-d6 is a deuterated form of 2-Amino-2-methylpropanol (AMP), where six hydrogen atoms have been replaced by the stable isotope deuterium. This compound serves as a critical internal standard and tracer in advanced mass spectrometry-based studies, particularly in the field of carbon capture research. The non-deuterated AMP is a key component in the CESAR1 solvent blend, valued for its high oxidative stability and lower energy consumption compared to other amines . In this context, this compound enables precise tracking of the parent amine's degradation pathways under thermal and oxidative stress. Researchers utilize it to elucidate complex reaction mechanisms, identify and quantify degradation products such as 4,4-dimethyl-2-oxazolidinone and various heat-stable salts, and study the formation of potentially hazardous nitrosamines . Its application allows for a deeper understanding of solvent longevity, system corrosion, and the environmental impact of carbon capture processes, thereby supporting the development of more efficient and sustainable technologies. This compound is intended for research purposes by qualified scientists and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVGIZVANVGBH-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675589
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51805-95-9
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylpropanol-d6: Properties, Synthesis, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Compounds in Modern Research

In the landscape of pharmaceutical and biomedical research, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools, particularly in quantitative bioanalysis. 2-Amino-2-methylpropanol-d6, a deuterated analog of 2-amino-2-methylpropanol, exemplifies the utility of such compounds. Its near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based assays. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its role in enhancing the robustness and reliability of pharmacokinetic and drug metabolism studies.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium atoms in this compound results in a nominal increase in molecular weight without significantly altering its chemical reactivity or physical behavior under typical analytical conditions.[1] This subtle yet critical difference is the cornerstone of its application as an internal standard. While extensive experimental data for the deuterated form is not as widely published as for its non-deuterated analog, the following table summarizes the key physical properties. It is generally accepted that the boiling point, density, and flash point of the d6 variant will be very similar to the non-deuterated form.

PropertyThis compound2-Amino-2-methyl-1-propanol (Non-deuterated)
CAS Number 51805-95-9[2]124-68-5[3]
Molecular Formula C₄H₅D₆NO[2]C₄H₁₁NO[3]
Molecular Weight 95.17 g/mol [2]89.14 g/mol [3]
Melting Point 83-86 °C[4]30.5 °C[5]
Boiling Point Not explicitly found, expected to be ~163-165 °C163-164 °C at 1013 hPa[5]
Density Not explicitly found, expected to be ~0.935 g/cm³~0.938 g/cm³ at 20°C[6]
Flash Point Not explicitly found, expected to be ~67-78 °C153°F (~67.2°C)[3]
Solubility Soluble in Acetonitrile, DMSO, Methanol[2]Miscible with water; soluble in alcohols[7]
Appearance White crystalline solid (typical)Clear, light-colored liquid or crystalline mass[3][7]

Note: The physical state (solid or liquid) at room temperature can vary depending on purity and ambient conditions, especially for the non-deuterated form which has a melting point close to room temperature.

Synthesis of this compound

The synthesis of this compound generally follows the established routes for its non-deuterated counterpart, employing deuterated starting materials. A common industrial method for producing 2-amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group.[8] For the deuterated analog, this would involve starting with deuterated 2-nitropropane and deuterated formaldehyde.

Another feasible route involves the hydrogenolysis and reduction of a deuterated α-aminoisobutyric acid alkyl ester in the presence of a metal catalyst.[9]

A representative synthetic scheme is illustrated below:

G cluster_0 Synthesis Pathway Deuterated_2_Nitropropane 2-Nitropropane-d7 Intermediate 2-Nitro-2-(methyl-d3)-1-propanol-d4 Deuterated_2_Nitropropane->Intermediate Condensation (Base Catalyst) Deuterated_Formaldehyde Formaldehyde-d2 Deuterated_Formaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Catalytic Hydrogenation with D2) G cluster_workflow LC-MS/MS Analytical Workflow Sample_Collection 1. Plasma Sample Collection (Blank, Calibrator, QC, Unknown) IS_Spiking 2. Addition of this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation Supernatant_Transfer->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 9. Quantification of Analyte Data_Analysis->Quantification

Sources

2-Amino-2-methylpropanol-d6 isotopic purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isotopic Purity of 2-Amino-2-methylpropanol-d6

Abstract

This technical guide provides a comprehensive examination of the synthesis and analytical validation of this compound (AMP-d6), with a core focus on the determination of its isotopic purity. Designed for researchers, scientists, and drug development professionals, this document delves into the critical importance of isotopic enrichment in applications ranging from metabolic studies to its use as an internal standard in mass spectrometry. We will explore the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—presenting them as a synergistic, self-validating system for the definitive characterization of deuterated compounds. This guide explains the causality behind experimental choices, provides field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of Deuterium Labeling and Isotopic Purity

2-Amino-2-methylpropanol (AMP) is a versatile organic compound utilized in diverse applications, including the preparation of buffer solutions, the synthesis of pharmaceuticals, and as a neutralizing agent in cosmetics and coatings.[1][2][3][4] The deuterated analogue, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as an invaluable tool in modern research and development.

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a critical strategy in drug development.[5] This is primarily for two reasons:

  • Internal Standards: In quantitative analysis using mass spectrometry (GC-MS or LC-MS), isotopically labeled compounds like AMP-d6 are the gold standard for internal standards.[5][6] Since their chemical and physical properties are nearly identical to the non-labeled analyte, they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. The mass difference allows for their distinct detection.

  • Pharmacokinetic and Metabolic Studies: Deuteration can alter the metabolic profile of a drug, often by slowing the rate of metabolic reactions that involve breaking a carbon-hydrogen bond (the "kinetic isotope effect"). This can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy.[6][7]

For these applications to yield reliable and reproducible data, the isotopic purity of the deuterated compound is paramount. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Impurities, in this context, include not only unrelated chemical substances but also isotopologues—molecules of the same compound with fewer than the desired number of deuterium atoms (e.g., d0 to d5 species in a d6-labeled compound). These impurities can interfere with quantitative assays and confound the interpretation of metabolic data.

Synthetic Pathways: The Origin of Isotopic Distribution

The final isotopic purity of this compound is a direct consequence of its synthetic route. While multiple pathways exist, a common strategy involves building the molecule from deuterated precursors. This approach provides greater control over the location and extent of deuterium incorporation compared to simple hydrogen-deuterium (H-D) exchange on the final molecule.[8]

A plausible synthesis, adapted from established industrial processes for the non-deuterated analogue, illustrates this principle.[9][10]

G acetone_d6 Acetone-d6 nitropropane_d7 2-Nitropropane-d7 acetone_d6->nitropropane_d7 Ammoxidation intermediate 2-Nitro-2-(methyl-d3)-propanol-d3 nitropropane_d7->intermediate Condensation paraformaldehyde_d2 Paraformaldehyde-d2 paraformaldehyde_d2->intermediate Condensation amp_d6 This compound intermediate->amp_d6 Reduction (D2, Catalyst)

Caption: A plausible synthetic workflow for this compound.

Causality of Experimental Choices:

  • Starting Materials: The synthesis begins with highly enriched starting materials like Acetone-d6 and Paraformaldehyde-d2. The isotopic purity of these precursors establishes the maximum possible purity for the final product.

  • Reaction Conditions: The reduction of the nitro intermediate to the final amine is performed using deuterium gas (D₂) and a catalyst such as Palladium on carbon (Pd/C).[9] Using D₂ instead of H₂ prevents the unintentional back-exchange of deuterium for hydrogen at labile sites, thereby preserving the isotopic enrichment.

A Dual-Pillar Approach to Purity Validation: NMR and Mass Spectrometry

A single analytical technique is often insufficient to fully characterize isotopic purity. A robust, self-validating system employs a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][11] NMR confirms the structural integrity and the specific positions of the deuterium labels, while MS provides a precise measurement of the distribution of all isotopologues.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-2-methylpropanol-d6 (CAS #: 51805-95-9), a deuterated analog of the versatile organic compound 2-Amino-2-methylpropanol. The incorporation of six deuterium atoms into the methyl groups significantly alters its spectroscopic properties, making it an invaluable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. This guide will delve into the detailed structural elucidation of this isotopically labeled compound, supported by an exploration of its synthesis, spectroscopic characterization, and practical applications, thereby providing a vital resource for professionals in the fields of analytical chemistry, pharmacology, and drug discovery.

Introduction: The Significance of Deuterated Analogs in Scientific Research

Isotopically labeled compounds, particularly those substituted with deuterium, play a pivotal role in modern scientific investigation. The replacement of protium (¹H) with deuterium (²H or D) introduces a stable, non-radioactive label that minimally alters the chemical properties of a molecule while significantly impacting its mass and spectroscopic characteristics. This unique feature makes deuterated compounds, such as this compound, powerful tools for:

  • Quantitative Bioanalysis: Used as internal standards in mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification of the non-deuterated analyte in complex biological matrices.[1]

  • Mechanistic Studies: Elucidating reaction mechanisms and metabolic pathways by tracing the fate of the labeled molecule.

  • Pharmacokinetic and Drug Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The deuterium substitution can sometimes lead to a "kinetic isotope effect," slowing down metabolic processes and allowing for a more detailed study of metabolic pathways.

2-Amino-2-methylpropanol, the parent compound, is a widely used chemical intermediate and buffering agent. Its deuterated counterpart, with deuterium atoms on both methyl groups, offers the aforementioned advantages for rigorous scientific inquiry.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₅D₆NO, possesses a tertiary carbon atom bonded to an amino group, a hydroxymethyl group, and two deuterated methyl groups.

PropertyValueSource
CAS Number 51805-95-9[2][3]
Molecular Formula C₄H₅D₆NO[4][5]
Molecular Weight 95.17 g/mol [4][5]
Synonyms 2-Amino-2-(methyl-d3)-1-propan-3,3,3-d3-ol, 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol[2]
Appearance White Semi-Solid[4]
Melting Point 83-86 °C
Storage 2-8 °C

The strategic placement of deuterium on the methyl groups is key to its utility. This substitution does not significantly alter the compound's polarity or its fundamental chemical reactivity due to the similar electronic properties of protium and deuterium. However, the increased mass is a critical feature for its application as an internal standard in mass spectrometry.

Caption: 2D representation of the this compound molecular structure.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in readily available literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of its non-deuterated and other deuterated analogs. A common industrial synthesis of 2-Amino-2-methyl-1-propanol involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the nitro group.[6] A similar strategy can be employed for the d6 analog, starting with deuterated precursors.

A likely synthetic pathway involves the following key steps:

  • Synthesis of a Deuterated Nitroalkane: This would likely start from a readily available deuterated starting material such as acetone-d6.

  • Condensation with a Deuterated Aldehyde: The deuterated nitroalkane would then be reacted with a deuterated formaldehyde equivalent.

  • Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the primary amine, yielding this compound.

One reported synthetic route starts from Alanine-3,3,3-d3, 2-(methyl-d3)-, methyl ester, hydrochloride (1:1), though a detailed, step-by-step protocol is not publicly available.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reaction Key Reactions cluster_product Final Product Acetone-d6 Acetone-d6 2-Nitropropane-d6 2-Nitropropane-d6 Acetone-d6->2-Nitropropane-d6 Nitration Deuterated\nFormaldehyde\nSource Deuterated Formaldehyde Source Condensation Condensation Deuterated\nFormaldehyde\nSource->Condensation 2-Nitropropane-d6->Condensation 2-Nitro-2-methyl-1-propanol-d6 2-Nitro-2-methyl-1-propanol-d6 Condensation->2-Nitro-2-methyl-1-propanol-d6 Reduction Reduction This compound This compound Reduction->this compound 2-Nitro-2-methyl-1-propanol-d6->Reduction GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike with\nAnalyte & IS Spike with Analyte & IS Protein Precipitation Protein Precipitation Spike with\nAnalyte & IS->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC Separation GC Separation Reconstitution->GC Separation MS Detection\n(SIM/MRM) MS Detection (SIM/MRM) GC Separation->MS Detection\n(SIM/MRM) Peak Area\nIntegration Peak Area Integration MS Detection\n(SIM/MRM)->Peak Area\nIntegration Calculate\nArea Ratio Calculate Area Ratio Peak Area\nIntegration->Calculate\nArea Ratio Calibration Curve\nConstruction Calibration Curve Construction Calculate\nArea Ratio->Calibration Curve\nConstruction Quantification Quantification Calibration Curve\nConstruction->Quantification

Sources

Deuterated 2-Amino-2-methylpropanol uses in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Deuterated 2-Amino-2-methylpropanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the multifaceted research applications of deuterated 2-amino-2-methylpropanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, methodologies, and advanced applications of this stable isotope-labeled compound. We will explore its pivotal role as an internal standard in bioanalysis, its utility in metabolic and pharmacokinetic studies, and its synthesis, all grounded in scientific integrity and practical insights.

The Foundational Advantage: Isotopic Labeling with Deuterium

The strategic substitution of hydrogen with its stable isotope, deuterium (²H or D), is a powerful technique in pharmaceutical and bioanalytical research.[1] This subtle alteration in mass does not significantly change the chemical properties of a molecule but provides a distinct analytical signature.[2] The core advantage lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions in which C-H bond cleavage is the rate-determining step.[1] This principle is leveraged to enhance the metabolic stability of drugs and to trace their metabolic fate.[1][3]

2-Amino-2-methylpropanol (AMP) is a versatile organic compound with a primary amine and a primary alcohol functional group.[4] It finds widespread use as a pH buffer, a neutralizing agent in cosmetics, and a building block in the synthesis of pharmaceuticals and other complex molecules.[4][5][6][7] Given its relevance, the deuterated form of AMP serves as an invaluable tool for precise and accurate research.

Gold Standard in Bioanalysis: Deuterated 2-Amino-2-methylpropanol as an Internal Standard

In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision.[8][9][10][11][12] Deuterated 2-amino-2-methylpropanol is an ideal internal standard for the quantification of its non-deuterated counterpart in complex biological matrices like plasma, urine, or tissue homogenates.

The underlying principle is that a deuterated internal standard is chemically identical to the analyte of interest.[8] Consequently, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[10][13] This co-elution and similar ionization response effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument variability.[8][9][11]

Experimental Protocol: Quantification of 2-Amino-2-methylpropanol in Human Plasma using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of 2-amino-2-methylpropanol in human plasma.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of 2-amino-2-methylpropanol and its deuterated analog (e.g., 2-amino-2-methyl-1-propanol-d11) in methanol.

  • Serially dilute the 2-amino-2-methylpropanol stock solution with drug-free human plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the deuterated internal standard working solution (e.g., at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Amino-2-methylpropanol: Precursor ion (m/z) -> Product ion (m/z)

      • Deuterated 2-Amino-2-methylpropanol: Precursor ion (m/z) -> Product ion (m/z) (The exact m/z values would be determined during method development).

    • Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Visualization of the Bioanalytical Workflow

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Deuterated Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Elucidating Biological Fate: Applications in ADME Studies

Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (ADME) research.[14][15][16][] By introducing a deuterated version of a compound into a biological system, researchers can unequivocally track its journey and fate.[14]

Studies on the non-deuterated form of 2-amino-2-methylpropanol in rats have shown that it is rapidly absorbed and primarily excreted unchanged in the urine.[18][19][20] However, these studies often rely on radiolabeling (e.g., with ¹⁴C), which, while effective, can pose challenges related to safety and disposal.[18] The use of a deuterated analog offers a safer alternative, particularly for studies in humans.[14]

A key application of deuterated 2-amino-2-methylpropanol is in "metabolite shifting" experiments. By comparing the mass spectra of biological samples from subjects dosed with a 1:1 mixture of the deuterated and non-deuterated compound, metabolites can be readily identified by their characteristic doublet peaks, separated by the mass difference of the incorporated deuterium atoms. This allows for the confident identification of even minor metabolic pathways that might otherwise be obscured by endogenous interferences.

Conceptual Workflow for an In Vivo Pharmacokinetic Study

ADME_Workflow Dosing Administer Deuterated 2-Amino-2-methylpropanol to Animal Model Collection Time-course Collection of Blood, Urine, and Feces Dosing->Collection Extraction Extraction of Analyte and Metabolites Collection->Extraction Analysis LC-MS/MS Analysis (Full Scan and MS/MS) Extraction->Analysis PK_PD Pharmacokinetic Modeling (t½, Cmax, AUC) Analysis->PK_PD Metabolite_ID Metabolite Identification (Mass Shift Analysis) Analysis->Metabolite_ID

Caption: General workflow for an in vivo pharmacokinetic study using a deuterated tracer.

Synthesis of Deuterated 2-Amino-2-methylpropanol

The availability of high-purity deuterated compounds is essential for their application in research. A common route for the synthesis of highly deuterated 2-amino-2-methyl-1-propanol (specifically, the d11 isotopologue) involves a multi-step process starting from commercially available deuterated materials.[21]

Synthetic Pathway Overview

The synthesis is based on the established industrial process for the non-deuterated analog.[21] It involves the condensation of a perdeuterated nitroalkane with deuterated formaldehyde, followed by the reduction of the nitro group to an amine.[21]

Synthesis_Pathway Acetone_d6 Acetone-d6 Nitropropane_d7 2-Nitropropane-d7 Acetone_d6->Nitropropane_d7 Ammoxidation Intermediate 2-Nitro-2-(methyl-d3)-1-propanol- 1,1,2-d3-N,O-d2 Nitropropane_d7->Intermediate Condensation Paraformaldehyde_d2 Paraformaldehyde-d2 Final_Product 2-Amino-2-methyl-1-propanol-d11 Intermediate->Final_Product Reduction (D2, Catalyst) & H/D Exchange

Caption: Proposed synthetic workflow for 2-Amino-2-methyl-1-propanol-d11.[21]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Nitropropane-d7

  • This intermediate is typically prepared from acetone-d6 through processes like ammoxidation.[21]

Step 2: Synthesis of Paraformaldehyde-d2

  • This can be prepared from deuterated starting materials such as methylene-d2 bromide.[21]

Step 3: Condensation Reaction

  • 2-Nitropropane-d7 is reacted with paraformaldehyde-d2 in the presence of a base catalyst to form the nitro alcohol intermediate.[21]

Step 4: Reduction and H/D Exchange

  • The nitro group of the intermediate is reduced to a primary amine using a catalyst (e.g., palladium on carbon) under a deuterium gas (D₂) atmosphere.[21]

  • To ensure complete deuteration of the hydroxyl and amine protons, the crude product is subjected to one or more cycles of dissolution in deuterium oxide (D₂O) followed by removal of the D₂O under reduced pressure.[21]

Step 5: Purification

  • The final product, 2-amino-2-methyl-1-propanol-d11, is purified by distillation under reduced pressure.[21]

Quantitative Data for Synthesis
CompoundFormulaMolecular Weight ( g/mol )Deuterium Incorporation
Acetone-d6C₃D₆O64.126
2-Nitropropane-d7C₃D₇NO₂96.137
Paraformaldehyde-d2(CD₂O)n(32.04)n2 per unit
2-Amino-2-methyl-1-propanol-d11C₄D₁₁NO100.2111
Data synthesized from available chemical information.[21]

Further Research Horizons

Beyond its established roles, deuterated 2-amino-2-methylpropanol holds potential in other specialized research areas:

  • Deuterated Buffers in NMR Spectroscopy: As 2-amino-2-methylpropanol is used to prepare buffer solutions,[22][23][24][25] its deuterated form can be used in NMR studies of biomolecules where proton signals from the buffer would interfere with the signals of interest.

  • Mechanistic Studies: In reactions where 2-amino-2-methylpropanol acts as a reactant or catalyst, the use of a deuterated version can help elucidate reaction mechanisms through the study of kinetic isotope effects.[1]

Conclusion

Deuterated 2-amino-2-methylpropanol is a powerful and versatile tool in modern scientific research. Its primary application as an internal standard in LC-MS bioanalysis ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and clinical studies. Furthermore, its use as a stable isotope tracer provides a safe and effective means to investigate the metabolic fate and pharmacokinetic properties of its non-deuterated analog and other related compounds. The well-defined synthetic routes for its preparation make it an accessible and indispensable resource for researchers striving for precision and depth in their scientific inquiries.

References

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  • Isotopic labeling of metabolites in drug discovery applications - PubMed. [Online].
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online].
  • An In-depth Technical Guide to the Synthesis and Preparation of 2-Amino-2-methyl-1-propanol-d11 - Benchchem. [Online].
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Online].
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. [Online].
  • Deuterated internal standards and bioanalysis by AptoChem. [Online].
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Introduction: Understanding the Isotope-Labeled Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-methylpropanol-d6

This compound (CAS No. 51805-95-9) is the deuterated form of 2-Amino-2-methylpropanol (AMP, CAS No. 124-68-5).[1] In drug development and metabolic research, deuterium-labeled compounds serve as invaluable tools, primarily as internal standards for mass spectrometry-based quantification or to investigate metabolic pathways. The substitution of six hydrogen atoms with deuterium results in a molecular weight increase, allowing for clear differentiation from the endogenous or unlabeled analogue, without significantly altering the chemical reactivity.

From a safety and handling perspective, the toxicological and chemical properties of an isotope-labeled compound are considered to be fundamentally identical to its non-labeled counterpart. Therefore, this guide is grounded in the comprehensive safety data established for 2-Amino-2-methylpropanol, providing researchers with the necessary framework to handle the deuterated version with the highest degree of safety and scientific integrity. This document synthesizes data from multiple safety data sheets (SDS) and chemical databases to offer a field-proven guide for laboratory professionals.

Section 1: Hazard Identification and Proactive Risk Assessment

The cornerstone of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. 2-Amino-2-methylpropanol is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and appropriate control measures.[2]

GHS Classification and Core Hazards

The primary hazards associated with this compound are summarized below. The alkaline nature of the amine group and its physical properties are the root causes of these classifications.

Hazard ClassGHS CategoryHazard StatementRationale and Implication
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]The compound is alkaline (pH of a 1% aqueous solution is 11.3), which can disrupt the skin's acid mantle, leading to irritation upon contact.[3] Prolonged or repeated exposure can cause dermatitis.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2]Due to its high alkalinity, contact with the eyes can cause severe irritation and potentially irreversible corneal damage. This is the most acute risk associated with direct exposure.
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects[4]The compound is water-soluble and can persist in the environment, posing a risk to aquatic ecosystems.[5] This dictates strict disposal protocols.
Flammable LiquidsCategory 4Combustible liquid[6]With a flash point between 68°C and 80°C, the liquid is not flammable at standard room temperature but can be ignited if heated, presenting a fire risk.[5][7]
Proactive Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a systematic risk assessment is mandatory. This process is not merely a bureaucratic step; it is a critical scientific exercise to ensure that all potential exposure routes are identified and mitigated. The workflow below illustrates a self-validating system for risk mitigation.

G cluster_prep Preparation & Analysis cluster_controls Control Implementation cluster_action Execution & Response Start Protocol Review: Handling this compound Identify Identify Hazards: - Skin Irritant - Serious Eye Damage - Aquatic Toxin - Combustible Start->Identify Assess Assess Exposure Risk: - Quantity used? - Solid or solution? - Heating? - Aerosol potential? Identify->Assess Controls Select Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles) Assess->Controls Validate Validate Controls: - Fume hood certified? - Correct PPE available? - Spill kit stocked? Controls->Validate Emergency Emergency Plan: - Spill Cleanup - First Aid Access - Waste Disposal Route Controls->Emergency Proceed Proceed with Experiment Validate->Proceed Proceed->Emergency

Caption: Laboratory Risk Assessment Workflow for Chemical Handling.

Section 2: Exposure Control and Personal Protection

Mitigating the hazards identified above relies on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes engineering solutions over personal protective equipment (PPE), as they provide more reliable, passive protection.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are critical:

  • Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors, which, while not highly volatile, can still be inhaled, and protects against splashes of the corrosive liquid.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted, maintaining low ambient concentrations.[9]

  • Eyewash Stations and Safety Showers: Given the severe risk to eyes, an ANSI-compliant eyewash station must be located within a 10-second travel distance of the workstation.[8] A safety shower is also mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE must be deliberate and based on the specific tasks being performed.

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical safety goggles are mandatory at all times.[8] If there is a significant splash risk (e.g., transferring large volumes), a full-face shield should be worn over the safety goggles.[2]
Hand Protection Handle with gloves inspected prior to use.[2] Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Always wash hands after removing gloves.
Skin and Body Protection A flame-retardant laboratory coat is required. When handling larger quantities, a chemically resistant apron should be worn. Ensure legs and feet are fully covered; open-toed shoes are prohibited.
Respiratory Protection Under normal conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large spill response where vapors or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][9]

The following decision-making workflow helps in selecting the appropriate level of PPE.

PPE_Selection Task Define Task Weighing Weighing Solid (<1g) Task->Weighing SolutionPrep Preparing Solution Task->SolutionPrep LargeTransfer Large Volume Transfer (>1L) Task->LargeTransfer PPE_Base Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Weighing->PPE_Base SolutionPrep->PPE_Base PPE_Splash Enhanced PPE: - Baseline PPE + Face Shield + Chemical Apron LargeTransfer->PPE_Splash

Caption: PPE Selection Logic Based on Experimental Task.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical to prevent accidents.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Retrieval: Transport the chemical container in a secondary, shatter-proof container from the storage location to the fume hood.

  • Dispensing: If solid, use a spatula or scoop to weigh the material. Avoid creating dust.[2] If liquid, pour carefully to avoid splashing. Keep the container opening away from your breathing zone.

  • Solution Preparation: When dissolving, add the compound slowly to the solvent (e.g., water). The process may be exothermic.

  • Post-Handling: Tightly seal the primary container.[5] Clean all equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Remove lab coat and goggles last. Wash hands thoroughly with soap and water.[4]

Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] Keep away from heat, sparks, and open flames.[8] The storage area should be designated for corrosive and combustible materials.

  • Incompatible Materials: Segregate this compound from the following:

    • Strong Oxidizing Agents: Can cause violent reactions.[10]

    • Strong Acids: Reacts exothermically in a neutralization reaction.[11]

    • Metals: May be corrosive to some metals like copper and aluminum.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response can significantly reduce the severity of the outcome.

First Aid for Exposures

Immediate action is paramount. All laboratory personnel must be familiar with these procedures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. This is a medical emergency.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, get medical advice.[4]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[8]
Ingestion Do NOT induce vomiting. [6][8] Rinse the mouth thoroughly with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[4]
Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and call emergency services.

  • Control: Remove all sources of ignition.[8]

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean: Wearing appropriate PPE, cover the spill with absorbent. Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

Spill_Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Manageable LargeSpill Large Spill (>100 mL) Assess->LargeSpill Unmanageable PPE Don Full PPE: - Respirator - Goggles/Shield - Resistant Gloves SmallSpill->PPE Evacuate Evacuate Lab Call Emergency Response LargeSpill->Evacuate Contain Contain & Absorb (Use non-combustible material) PPE->Contain Collect Collect Waste (Use non-sparking tools) Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Emergency Response Workflow for a Chemical Spill.

Section 5: Relevant Physical and Chemical Properties

Understanding these properties is crucial for safe handling and experimental design. Data is for the non-deuterated parent compound.

PropertyValueSignificance for Safety
Molecular Formula C₄H₅D₆NO[7]Isotope-labeled version of C₄H₁₁NO
Molecular Weight 95.17 g/mol [7]Higher than the non-deuterated version (89.14 g/mol )
Appearance White semi-solid or clear liquid[1][12]Can exist in two phases at/near room temperature.
Melting Point 24 - 32 °C / 75 - 90 °F[3]May be solid in cooler labs; may require gentle warming.
Boiling Point ~165 °C / 329 °F[3]Low volatility at room temperature, but vapor pressure increases with heat.
Flash Point ~80 °C / 176 °F (closed cup)[3][5]Combustible. Vapors can form explosive mixtures with air if heated above this temperature.
Water Solubility Miscible[3]Spills can easily enter waterways. Soluble in many polar solvents.
pH 11.3 (1% aqueous solution)[3]Highly alkaline; basis for its corrosive/irritant properties.
Vapor Density 3.08 (air = 1)[13]Vapors are heavier than air and can accumulate in low-lying areas.

Section 6: Disposal and Environmental Considerations

Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[5]

  • Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[5] Collect in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Environmental Hazard: This chemical is classified as harmful to aquatic life with long-lasting effects.[2][4] Under no circumstances should this chemical or its containers be emptied into drains or released into the environment.[13] Its water solubility makes it mobile in aquatic systems.[5]

Conclusion

This compound is a valuable research tool that can be used safely when its hazards are understood and respected. Its primary risks—severe eye damage, skin irritation, and combustibility—are entirely manageable through the consistent application of the hierarchy of controls. By prioritizing engineering solutions like fume hoods, utilizing correct PPE, and adhering to strict handling and emergency protocols, researchers can protect themselves, their colleagues, and the environment. A culture of safety, built on proactive risk assessment and thorough training, is the ultimate guarantor of scientific progress and personal well-being in the laboratory.

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Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanol-d6 is a deuterated form of the organic compound 2-Amino-2-methylpropanol (AMP), a versatile chemical used in the preparation of buffer solutions, as a component in pharmaceuticals like ambuphylline and pamabrom, and in cosmetics. The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope, can significantly alter a compound's metabolic fate.[1][2] This modification, leveraging the kinetic isotope effect, often leads to an improved pharmacokinetic profile by slowing down metabolic processes involving carbon-hydrogen bond cleavage.[1] While generally possessing low toxicity, the unique physicochemical properties of deuterated compounds necessitate a thorough understanding of their stability and proper storage to maintain their isotopic and chemical purity.[1] This guide provides a comprehensive overview of the stability and storage considerations for this compound, tailored for laboratory and drug development settings.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of both the deuterated and non-deuterated forms of 2-Amino-2-methylpropanol is crucial for predicting its behavior and stability.

Property2-Amino-2-methylpropanolThis compound
Molecular Formula C₄H₁₁NOC₄H₅D₆NO
Molecular Weight 89.14 g/mol [3]95.17 g/mol [4]
Appearance Clear, colorless liquid or crystalline mass[5]White solid[6]
Melting Point 24-28 °C[7]83-86 °C[4][6]
Boiling Point 165 °C[7]Not available
Flash Point 153-172 °F (67-78 °C)[3][8]68 °C[4]
Storage Temperature Below +30°C[7]2-8°C (Refrigerator)[4][6]

The notable difference in melting points highlights the impact of deuteration on the compound's physical state at room temperature. While the non-deuterated form is a liquid or low-melting solid, the d6 variant is a solid, which can influence handling procedures.

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of reactive chemicals. Understanding its degradation pathways is critical for preventing loss of the compound and maintaining its isotopic purity.

Thermal Degradation
Oxidative Degradation

In the presence of oxygen, especially at elevated temperatures, 2-Amino-2-methylpropanol can undergo oxidative degradation.[9] Atmospheric degradation is primarily initiated by hydroxyl (OH) radicals through hydrogen abstraction, leading to the formation of aldehydes and imines.[9][11] Studies on the non-deuterated compound have identified 2-amino-2-methylpropanal as a major gas-phase product.[11][12] For deuterated compounds, it is crucial to prevent such reactions to preserve the deuterium labels.

Hydrogen-Deuterium (H-D) Exchange

A primary concern for deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange with protic solvents or atmospheric moisture.[13] This can lead to isotopic dilution and a loss of the desired deuteration level. The amino and hydroxyl groups in this compound are susceptible to H-D exchange. Therefore, minimizing contact with moisture and protic solvents is paramount.

Incompatible Materials

2-Amino-2-methylpropanol is incompatible with several classes of chemicals. These incompatibilities should be considered when handling and storing the deuterated analogue. Incompatible materials include:

  • Strong oxidizing agents[7]

  • Acids[14]

  • Isocyanates[7]

  • Halogenated organics[7]

  • Peroxides[7]

  • Phenols (acidic)[7]

  • Epoxides[7]

  • Anhydrides[7]

  • Acid halides[7]

Recommended Storage and Handling Protocols

Proper storage and handling are essential for maintaining the chemical and isotopic integrity of this compound.

Storage Conditions

Core Principle: Store in a cool, dry, and inert environment.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[4][6]To minimize thermal degradation and maintain the solid state of the compound.
Atmosphere Under an inert atmosphere (e.g., dry nitrogen or argon)[1][13]To prevent oxidative degradation and H-D exchange with atmospheric moisture.
Container Tightly sealed containers[15]To prevent exposure to air and moisture.
Light Exposure Store in a dark place or use amber vials.To prevent potential light-induced degradation, a general precaution for many organic compounds.
Environment Well-ventilated area away from incompatible materials.[1][15]To ensure safety and prevent accidental reactions.
Handling Procedures

Core Principle: Minimize exposure to atmospheric moisture and incompatible chemicals.

A meticulous approach to handling is necessary to preserve the quality of this compound.

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon in a fume hood.[1]

  • Dispensing: Open the container and promptly weigh the desired amount of the solid. Minimize the time the container is open to the atmosphere.

  • Dissolution: If preparing a solution, use anhydrous, deuterated solvents to prevent H-D exchange.[13]

  • Sealing: After dispensing, flush the container with an inert gas before tightly resealing.

  • Storage: Promptly return the sealed container to the recommended storage condition of 2-8°C.[4][6]

Safety Precautions

While deuterated compounds are generally not radioactive, they retain the chemical reactivity and potential hazards of their non-deuterated counterparts.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][15]

  • Ventilation: Handle in a well-ventilated area or a certified chemical fume hood, especially when dealing with powders or volatile solutions.[1][15]

  • Spill Management: Have a spill kit with appropriate absorbent materials readily available. In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).[1]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[15]

Conclusion

The stability and proper storage of this compound are paramount to its successful application in research and drug development. By understanding its chemical properties, potential degradation pathways, and adhering to stringent storage and handling protocols, researchers can ensure the isotopic and chemical integrity of this valuable compound. A proactive approach to minimizing exposure to heat, light, moisture, and incompatible materials will safeguard the quality of this compound, enabling its effective use in advancing scientific endeavors.

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Methodological & Application

Application Note: Quantification of Small Amino Alcohols in Human Plasma using 2-Amino-2-methylpropanol-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of small, polar amino alcohols in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 2-Amino-2-methylpropanol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy, precision, and reliability. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving amino alcohol-based compounds. We will detail the scientific rationale for the use of a deuterated internal standard, a step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and expected performance characteristics.

Introduction: The Critical Role of Internal Standards in Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[1] Matrix effects, caused by co-eluting endogenous components from complex biological samples like plasma, can lead to ion suppression or enhancement, significantly impacting the accuracy of quantification.[1]

To mitigate these challenges, the use of an internal standard is essential. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies.[1] Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS.[2][3] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to detection.[2][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

This compound is a deuterated analog of 2-Amino-2-methylpropanol, a small polar amino alcohol. Its structural similarity to other small amino alcohols makes it an excellent internal standard for their quantification in complex matrices.

Scientific Rationale and Experimental Design

The core of this method lies in the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric approach effectively normalizes for variations, leading to highly reproducible and accurate results.[4]

Physicochemical Properties of Analyte and Internal Standard
Property2-Amino-2-methylpropanolThis compound
Molecular Formula C₄H₁₁NOC₄H₅D₆NO
Molecular Weight 89.14 g/mol [5]95.17 g/mol [6]
Structure
CAS Number 124-68-5[5]51805-95-9[6]
Workflow Overview

The entire analytical process can be visualized as a streamlined workflow designed for accuracy and efficiency.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: High-level workflow for the quantification of amino alcohols.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: Small amino alcohol of interest

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • Biological Matrix: Human plasma (K₂-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2][3][4]

  • Thaw: Thaw plasma samples, calibration standards, and quality controls on ice.

  • Aliquot: Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Spike: Add 10 µL of the this compound internal standard working solution to each tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

SamplePrep start Start: 100 µL Plasma spike Add 10 µL Internal Standard (d6) start->spike precipitate Add 300 µL Ice-Cold Acetonitrile spike->precipitate vortex Vortex 30 seconds precipitate->vortex incubate Incubate -20°C for 20 min vortex->incubate centrifuge Centrifuge 14,000 x g for 10 min incubate->centrifuge collect Collect Supernatant for Analysis centrifuge->collect

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions

For the analysis of small, polar compounds like amino alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique.[6][7] HILIC provides excellent retention and separation for compounds that are poorly retained on traditional reversed-phase columns.[6][7]

Liquid Chromatography

ParameterSetting
LC System High-performance liquid chromatography system
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 120°C
Desolvation Temp. 350°C
Capillary Voltage 1.0 kV
MRM Transitions

The selection of appropriate precursor and product ions is critical for the sensitivity and selectivity of the method. Based on the mass spectrum of 2-Amino-2-methylpropanol, the protonated molecule [M+H]⁺ is the most abundant precursor ion.[5] The primary fragmentation pathway involves the loss of water (H₂O) or ammonia (NH₃).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Amino-2-methylpropanol 90.172.115
This compound 96.178.115
(Example Analyte)[M+H]⁺Fragment IonOptimized

Note: The collision energy should be optimized for the specific instrument being used. The proposed transition for the d6 internal standard assumes a similar fragmentation pattern to the unlabeled compound.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

  • Linearity and Range: The method should be linear over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of small amino alcohols in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard, coupled with a robust sample preparation technique and optimized LC-MS/MS conditions, ensures high-quality, reliable, and reproducible data. This method is a valuable tool for researchers, scientists, and drug development professionals working in areas requiring accurate bioanalysis of polar compounds.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Chemsrc. (2025, August 25). This compound. Available at: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913-920. Available at: [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Available at: [Link]

Sources

Application Note: Probing Sphingolipid Metabolism with 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Metabolic Tracer for High-Resolution Mass Spectrometry

Introduction: The Principle of Isotopic Labeling in Sphingolipid Research

Metabolic labeling is a powerful technique that allows researchers to trace the dynamic processes of biosynthesis, trafficking, and turnover of molecules within living systems.[1][2] By introducing molecules containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N), scientists can follow the fate of these "heavy" precursors as they are incorporated into downstream metabolites.[3][4] Subsequent analysis by mass spectrometry (MS) can distinguish between the pre-existing ("light") and newly synthesized ("heavy") pools of a given biomolecule, providing a temporal window into metabolic flux.[5]

Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as signaling molecules regulating processes like apoptosis, cell proliferation, and differentiation.[6][7][8] The central hub of sphingolipid metabolism is ceramide, which is synthesized in the endoplasmic reticulum by a family of six ceramide synthase (CerS) enzymes.[6][7][8] These enzymes catalyze the N-acylation of a sphingoid long-chain base, typically sphinganine.[6][9]

This application note describes a novel methodology for tracing the de novo sphingolipid synthesis pathway using 2-Amino-2-methylpropanol-d6 (A2MP-d6) , a deuterated analog of a small amino alcohol. We propose that A2MP-d6 can act as an unconventional substrate for ceramide synthases, leading to its incorporation into a new class of tracer lipids. This approach offers a unique tool for investigating CerS activity and sphingolipid metabolism in various cellular models.

Mechanism of Action: A2MP-d6 as a Sphinganine Analog

The catalytic activity of ceramide synthases involves the N-acylation of the primary amine on a sphingoid base.[7][9] While these enzymes exhibit high specificity for the length of the fatty acyl-CoA substrate, their binding pocket for the sphingoid base can accommodate structural analogs.[6][10][11] This is evidenced by the inhibitory action of sphingosine-like molecules such as FTY720 (Fingolimod).[10][12][13]

We hypothesize that 2-Amino-2-methylpropanol, due to its primary amino alcohol structure, can act as a simplified mimic of sphinganine. Although it lacks the long hydrocarbon tail of a canonical sphingoid base, its core reactive group—the primary amine—can position itself within the CerS active site for nucleophilic attack on the acyl-enzyme intermediate.[6] Recent structural elucidation of human CerS6 has revealed a defined binding pocket for the amino alcohol moiety of the long-chain base, which could plausibly accommodate a smaller substrate like A2MP.[6]

Once inside the cell, A2MP-d6 is recognized by CerS and becomes N-acylated with various fatty acyl-CoAs, forming a series of deuterated N-acyl-2-amino-2-methylpropanol lipids. The six deuterium atoms on the methyl groups provide a distinct and stable isotopic signature, allowing for clear differentiation from endogenous lipids during mass spectrometry analysis.

Proposed Metabolic Incorporation Pathway

The following diagram illustrates the proposed mechanism by which A2MP-d6 is incorporated into novel tracer lipids via the action of ceramide synthases.

G cluster_1 Endoplasmic Reticulum A2MPd6 This compound (A2MP-d6) CerS Ceramide Synthase (CerS1-6) A2MPd6->CerS Sphinganine Analog Substrate FattyAcylCoA Fatty Acyl-CoA Pool (e.g., C16, C18, C24) FattyAcylCoA->CerS Acyl Donor TracerLipid N-Acyl-A2MP-d6 (Tracer Lipid) CerS->TracerLipid N-Acylation

Caption: Proposed pathway for A2MP-d6 incorporation by Ceramide Synthase.

Experimental Design and Protocols

This section outlines a comprehensive protocol for metabolic labeling of cultured mammalian cells with A2MP-d6, followed by metabolite extraction and preparation for LC-MS/MS analysis.

Part 1: Cell Culture and Metabolic Labeling

Rationale: The optimal concentration of A2MP-d6 and labeling duration are critical parameters that must be empirically determined for each cell line to maximize incorporation without inducing cytotoxicity. A titration experiment is the first essential step.

Materials:

  • This compound (A2MP-d6)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells (e.g., HEK293, HeLa, HCT-116)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

Protocol:

  • Prepare A2MP-d6 Stock Solution: Dissolve A2MP-d6 in sterile DMSO to create a 100 mM stock solution. Store at -20°C.

    • Scientist's Note: DMSO is used to ensure the solubility of the tracer. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Labeling Medium Preparation: On the day of the experiment, thaw the A2MP-d6 stock solution. Prepare a series of labeling media by diluting the stock solution into fresh, pre-warmed complete culture medium.

    • Titration Experiment: Recommended starting concentrations are 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

    • Controls: Include a "vehicle control" (medium with an equivalent amount of DMSO) and an "unlabeled control" (medium with no additions).

  • Metabolic Labeling: Aspirate the old medium from the cells and gently wash once with sterile Phosphate-Buffered Saline (PBS). Add the prepared labeling media to the respective wells.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) for a desired period. A time course of 6, 12, and 24 hours is recommended for initial experiments.

    • Trustworthiness Check: It is crucial to monitor cell morphology and viability during incubation, especially at higher concentrations of A2MP-d6. A simple viability assay (e.g., Trypan Blue exclusion) should be performed post-labeling.

Part 2: Metabolite Extraction

Rationale: A robust lipid extraction is necessary to efficiently recover both polar and nonpolar lipids from the cells. The Bligh-Dyer method (or a modification thereof) is a gold standard for total lipid extraction.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (MeOH), HPLC-grade, ice-cold

  • Chloroform (CHCl₃), HPLC-grade

  • Deionized water

  • Centrifuge capable of 4°C operation

Protocol:

  • Harvesting: Place the culture plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity and remove residual tracer.

  • Cell Lysis & Extraction: Add 1 mL of ice-cold Methanol to each well of a 6-well plate. Scrape the cells using a cell scraper and transfer the cell suspension to a glass tube.

  • Phase Separation: Add 2 mL of Chloroform to the tube. Vortex vigorously for 1 minute. Add 0.8 mL of deionized water. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk at the interface.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Experimental Workflow Overview

G start Seed Cells in 6-well Plate culture Incubate 24h start->culture labeling Add A2MP-d6 Labeling Medium culture->labeling incubation Incubate for 6-24h labeling->incubation harvest Wash with Ice-Cold PBS incubation->harvest extract Extract Lipids with MeOH/CHCl3 harvest->extract dry Dry Lipid Extract under N2 extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Interpretation analysis->data

Caption: General workflow for A2MP-d6 metabolic labeling and analysis.

Data Analysis by LC-MS/MS

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing complex lipid mixtures.[4] It provides chromatographic separation of lipid species and high-resolution mass analysis for confident identification and quantification.

  • Sample Preparation: Reconstitute the dried lipid film in a suitable solvent for reverse-phase chromatography, such as Methanol/Chloroform (9:1 v/v).

  • Chromatography: Separate the lipid extract using a C18 reverse-phase HPLC column. This separates lipids based on their hydrophobicity, which is primarily determined by their acyl chain length and degree of saturation.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The N-acyl-A2MP-d6 lipids are expected to form protonated molecules [M+H]⁺.

    • Full Scan (MS1): Acquire full scan spectra to identify the masses of all eluting ions. The presence of the d6-label will result in a mass shift of +6.0376 Da compared to any potential unlabeled endogenous analog.

    • Tandem MS (MS2): Perform data-dependent fragmentation on the putative labeled lipid peaks. The fragmentation pattern will confirm the structure, typically showing a neutral loss of the acylated A2MP-d6 headgroup or characteristic fragments of the fatty acid chain.

Expected Data and Interpretation

The key to data analysis is the identification of ion pairs separated by the mass of the six deuterium atoms. For example, if A2MP is N-acylated by palmitic acid (C16:0), the resulting tracer lipid will have a specific mass. The power of the d6 label is that it creates a unique isotopic signature that is easily distinguishable from the natural isotopic abundance (M+1, M+2 peaks) of endogenous lipids.

ParameterDescription
Tracer This compound (A2MP-d6)
Formula C₄H₅D₆NO
Monoisotopic Mass 95.1218 Da
Incorporation Site Sphingoid base position in ceramide-like lipids
Analytical Platform High-Resolution LC-MS/MS (e.g., Q-TOF, Orbitrap)
Expected Mass Shift +6.0376 Da relative to an unlabeled analog

Calculating Incorporation: The relative abundance of the labeled lipid (Peak Area of [M+6+H]⁺) compared to its endogenous counterpart, if any, or as a fraction of the total lipid class, can be used to determine the rate of de novo synthesis under specific experimental conditions.

Conclusion and Future Applications

The use of this compound represents a novel and promising strategy for tracing sphingolipid metabolism. This approach leverages the substrate promiscuity of ceramide synthases to generate unique, easily detectable tracer molecules. By providing a direct readout of CerS activity in living cells, this method can be applied to:

  • Drug Discovery: Screen for novel inhibitors or activators of specific ceramide synthase isoforms.

  • Disease Modeling: Investigate dysregulation of sphingolipid metabolism in models of cancer, neurodegeneration, and metabolic diseases like diabetes.[6]

  • Fundamental Biology: Elucidate the regulation of ceramide synthesis in response to various cellular stimuli and stressors.

This application note provides the foundational principles and a detailed protocol to enable researchers to explore the utility of A2MP-d6 as a powerful new tool in the field of lipidomics.

References

  • Pascoa, T. C., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature. Available at: [Link]

  • Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal, 441(3), 789-802. Available at: [Link]

  • Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. Available at: [Link]

  • Brizuela, L., et al. (2012). Substrate specificity of ceramide synthase in MAM and submitochondrial compartments in vitro. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(2), 373-380. Available at: [Link]

  • Laviad, E. L., et al. (2012). Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain. Journal of Biological Chemistry, 287(5), 3384-3394. Available at: [Link]

  • Lahiri, S., et al. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Journal of Biological Chemistry, 284(24), 16090-16098. Available at: [Link]

  • Levy, M., & Futerman, A. H. (2010). Mammalian Ceramide Synthases. IUBMB Life, 62(5), 347-356. Available at: [Link]

  • Turner, N., et al. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications, 9(1), 3165. Available at: [Link]

  • Thiele, C., et al. (2019). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 7, 105. Available at: [Link]

  • Emmerling, J. J., & Zivkovic, A. M. (1982). Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. Journal of Lipid Research, 23(2), 336-339. Available at: [Link]

  • GIST Repository. Quantitative lipidomics using metabolic deuterium oxide labeling. Available at: [Link]

  • Schiffmann, S., et al. (2012). Inhibitors of specific ceramide synthases. Biochimie, 94(2), 558-565. Available at: [Link]

  • Kim, H. J., et al. (2021). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 64(8), 4491-4514. Available at: [Link]

  • Le, T. T., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. Metabolites, 13(8), 882. Available at: [Link]

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79. Available at: [Link]

  • Sinninghe Damsté, J. S., et al. (2023). Structures of the S1PL substrates sphingosine 1-phosphate, sphinganine... ResearchGate. Available at: [Link]

  • Holčapek, M. (2015). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1397, 1-15. Available at: [Link]

  • Schiffmann, S., et al. (2011). Inhibitors of specific ceramide synthases. ResearchGate. Available at: [Link]

  • Reactome. (n.d.). Ceramide synthases transfer acyl-CoA onto sphingoid. Reactome Pathway Database. Available at: [Link]

  • Mullen, T. D., et al. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. Semantic Scholar. Available at: [Link]

  • Dieterich, D. C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available at: [Link]

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Application and Protocol for the Use of 2-Amino-2-methylpropanol-d6 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of drug development and clinical research, the demand for analytical methods that are not only sensitive but also exceptionally precise and accurate is paramount. Quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the cornerstone for bioanalysis.[1][2] However, the inherent variability in sample preparation, matrix effects, and instrument response can introduce significant errors, compromising the integrity of quantitative data.[2][3][4][5] To mitigate these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing stable isotope-labeled internal standards (SIL-IS) to achieve the highest levels of accuracy and precision.[1][6]

This application note provides a comprehensive guide to the use of 2-Amino-2-methylpropanol-d6, a deuterated isotopologue of 2-Amino-2-methylpropanol (AMP), as an internal standard in mass spectrometry.[7][8] We will delve into the core principles of its application, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative analytical methods.

Understanding 2-Amino-2-methylpropanol and its Deuterated Analog

2-Amino-2-methylpropanol is a versatile organic compound with applications ranging from pharmaceutical formulations to its use as a buffer and a precursor in organic synthesis.[9][10][11][12] Its deuterated form, this compound, where six hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of AMP and other structurally similar small polar amines and amino alcohols.[6]

The fundamental premise of using a SIL-IS is that it is chemically and physically almost identical to the analyte of interest.[1][13] This ensures that the internal standard and the analyte co-elute during chromatographic separation and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer.[1][14] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio, the ratio of their peak areas provides a stable and accurate measure for quantification, even if absolute signal intensities fluctuate.[1]

Chemical and Physical Properties

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

Property2-Amino-2-methylpropanolThis compound
Molecular Formula C₄H₁₁NOC₄H₅D₆NO
Molecular Weight 89.14 g/mol [15]95.17 g/mol [16][17]
Melting Point 24-28 °C[10]83-86 °C[16]
Boiling Point 165 °C[10]Not explicitly available, expected to be similar to the non-deuterated form.
Flash Point 153 °F (67.2 °C)[18]68 °C[16]
Solubility Soluble in waterExpected to be soluble in water.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of this compound as an internal standard hinges on a meticulously executed experimental workflow. The following diagram and detailed protocols outline the key stages of this process.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_solution 1. Prepare Stock Solution of this compound working_solution 2. Prepare Working Internal Standard Solution stock_solution->working_solution spike 4. Spike Samples, Calibrators, and QCs with IS working_solution->spike calibration_standards 3. Prepare Calibration Standards and Quality Controls (QCs) calibration_standards->spike extraction 5. Sample Extraction (e.g., Protein Precipitation) spike->extraction evaporation 6. Evaporation and Reconstitution extraction->evaporation lcms_analysis 7. LC-MS/MS Analysis evaporation->lcms_analysis data_processing 8. Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis using this compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound (high purity, ≥98%)[19]

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of LC-MS grade methanol and then bring the volume to the mark with the same solvent.

    • Cap the flask and vortex thoroughly to ensure complete dissolution and homogenization.

    • Store the stock solution at 2-8°C, protected from light.[16]

  • Working Internal Standard Solution Preparation (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired concentration for spiking into samples.

    • For example, pipette 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the appropriate solvent (typically the reconstitution solvent used in the sample preparation).

    • The concentration of the working solution should be optimized to provide a consistent and robust signal in the mass spectrometer without causing detector saturation.[20]

Rationale: The accuracy of the final quantitative results is directly dependent on the accuracy of the internal standard concentration. Using calibrated equipment and high-purity reagents is essential. Storing solutions appropriately maintains their stability.

Protocol 2: Sample Preparation and Analysis

Objective: To extract the analyte and internal standard from the biological matrix and prepare them for LC-MS/MS analysis.

Materials:

  • Biological samples (e.g., plasma, urine)

  • Calibration standards and quality control (QC) samples

  • Working Internal Standard Solution (from Protocol 1)

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the LC mobile phase)

  • LC-MS/MS system

Procedure:

  • Spiking with Internal Standard:

    • To a fixed volume of each sample, calibrator, and QC (e.g., 100 µL), add a small, precise volume of the Working Internal Standard Solution (e.g., 10 µL of 1 µg/mL solution).[20]

    • It is crucial to add the internal standard at the earliest stage of sample preparation to account for variability throughout the entire process.[4]

  • Protein Precipitation:

    • Add a sufficient volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each sample.

    • Vortex vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid). The reconstitution solvent should be optimized for analyte solubility and compatibility with the initial LC mobile phase conditions.

  • LC-MS/MS Analysis:

    • Inject a fixed volume of the reconstituted sample onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte from potential interferences. Since this compound is structurally almost identical to the analyte, they are expected to co-elute.[1]

    • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard to achieve optimal sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Rationale: Protein precipitation is a common and effective method for removing the bulk of matrix components from biological samples. Evaporation and reconstitution serve to concentrate the analyte and transfer it into a solvent that is compatible with the chromatographic system.

Data Analysis and Interpretation

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

data_analysis cluster_calibration Calibration Curve cluster_quantification Sample Quantification peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) plot_curve Plot Peak Area Ratio vs. Analyte Concentration peak_area_ratio->plot_curve linear_regression Perform Linear Regression (y = mx + c) plot_curve->linear_regression calculate_concentration Calculate Analyte Concentration using the Calibration Curve linear_regression->calculate_concentration sample_ratio Calculate Peak Area Ratio for Unknown Samples sample_ratio->calculate_concentration

Caption: Data analysis workflow for quantification.

A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak area ratios onto this curve.

Trustworthiness and Self-Validation

A robust analytical method is a self-validating system. The performance of the internal standard should be monitored throughout each analytical run.

  • Internal Standard Response Consistency: The absolute peak area of this compound should be relatively consistent across all samples in a batch.[4][14] Significant variations (e.g., >50% deviation from the mean) may indicate issues with sample preparation, injection, or ion suppression and should be investigated.[4]

  • Co-elution: The retention times of the analyte and this compound should be consistent and virtually identical.

  • Absence in Blank Samples: A true blank sample (matrix without analyte or internal standard) should show no signal for either compound. A matrix blank spiked only with the internal standard should show no signal for the analyte, confirming the absence of isotopic contribution from the internal standard to the analyte signal.

By adhering to these principles and protocols, researchers can leverage the power of this compound to achieve highly accurate and reliable quantitative results in their mass spectrometry-based assays.

References

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications.
  • Protocol for Using Deuterated Standards in Mass Spectrometry. Benchchem.
  • Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. Benchchem.
  • 2-Amino-2-methyl-1-propanol. Chem-Impex.
  • This compound | CAS#:51805-95-9. Chemsrc.
  • Application Note: Quantitative Analysis of Amino Alcohols in Human Plasma by Isotope Dilution Mass Spectrometry using 2-Amino-2-. Benchchem.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • News - 2-Amino-2-methyl-1-propanol. PTG Advanced Catalysts Co., Ltd.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. US EPA.
  • This compound | CAS 51805-95-9 free base. SCBT.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem.
  • This compound CAS 51805-95-9. United States Biological.
  • 2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration - OSHA.
  • 2-Amino-2-methyl-1-propanol for buffer solutions.
  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.

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Application Note: The Strategic Use of 2-Amino-2-methylpropanol-d6 in Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in structural elucidation and quantitative analysis.

Abstract: This document provides a comprehensive technical guide on the application of 2-Amino-2-methylpropanol-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the rationale for its use as a specialized internal standard for quantitative NMR (qNMR), detailing its unique properties. This note provides field-proven protocols for its implementation, data acquisition, and analysis, ensuring the integrity and reproducibility of your results.

Foundational Principles: The Role of Deuterated Internal Standards in qNMR

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the concentration and purity of substances without the need for identical reference compounds for each analyte. The accuracy of qNMR hinges on the use of an internal standard, a compound of known purity and concentration added to the sample.[1][2] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, making the internal standard a robust anchor for quantification.[3][4]

Deuterated standards, like this compound, offer distinct advantages. Deuterium (²H) resonates at a significantly different frequency than protons (¹H), rendering it "invisible" in a standard ¹H NMR spectrum.[5][6] This isotopic substitution is critical for minimizing interference; a standard proton-containing solvent or standard would introduce massive signals that could obscure the analyte's peaks.[6] Furthermore, the deuterium signal provides the essential "lock" for modern spectrometers, a mechanism that continuously corrects for magnetic field drift to ensure high resolution and stability.[5][7]

This compound is a strategic choice when working with polar analytes in corresponding polar deuterated solvents. Its structure provides simple, well-resolved signals in regions of the ¹H NMR spectrum that are often uncrowded, thereby reducing the probability of signal overlap with the analyte of interest.

Technical Profile: this compound

The utility of an internal standard is defined by its physical and chemical properties. A suitable standard must be stable, non-reactive with the analyte, and possess high chemical and isotopic purity.[1][3] It should also exhibit excellent solubility in the chosen NMR solvent to ensure sample homogeneity.[1]

PropertyValueSource
CAS Number 51805-95-9[8][9][10]
Molecular Formula C₄H₅D₆NO[8][9][10]
Molecular Weight 95.17 g/mol [8][9][10]
Synonyms 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol[8]
Melting Point 83-86°C[8]
Flash Point 68°C[8]
Isotopic Purity Typically ≥98%[9]
Chemical Purity Typically ≥99%[1][9]
¹H NMR Signals Singlet from CH₂ group, broad signals from OH and NH₂Inferred from structure

Core Application: A Protocol for Quantitative Analysis (qNMR)

The internal standard method is the recommended approach for achieving the highest accuracy in qNMR.[2] This protocol outlines the workflow for using this compound as an internal standard.

Diagram: qNMR Experimental Workflow

G cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh_std 1. Accurately weigh This compound weigh_analyte 2. Accurately weigh analyte weigh_std->weigh_analyte dissolve 3. Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6, D2O) weigh_analyte->dissolve transfer 4. Transfer solution to NMR tube dissolve->transfer shim 5. Shim magnet for homogeneity transfer->shim setup_params 6. Set quantitative parameters (D1 ≥ 5 * T1, 90° pulse) shim->setup_params acquire 7. Acquire FID data setup_params->acquire ft 8. Fourier Transform acquire->ft phase_baseline 9. Phase and Baseline Correction ft->phase_baseline integrate 10. Integrate standard and analyte signals phase_baseline->integrate calculate 11. Calculate analyte purity or concentration integrate->calculate

Caption: Workflow for qNMR using an internal standard.

Step-by-Step Methodology

A. Materials and Reagents:

  • This compound (high chemical and isotopic purity)

  • Analyte of interest

  • Deuterated NMR solvent (e.g., DMSO-d6, D₂O, CD₃OD)

  • High-precision analytical balance (readability of 0.01 mg or better)

  • Volumetric flasks and calibrated pipettes

  • High-quality NMR tubes

B. Protocol:

  • Preparation of the Internal Standard Stock Solution (Recommended):

    • Accurately weigh approximately 15-20 mg of this compound. Record the mass to the highest precision possible.[3]

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Add the chosen deuterated solvent to the flask, ensuring complete dissolution by vortexing or gentle sonication.[1]

    • Carefully fill the flask to the 10 mL mark and mix thoroughly. This creates a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of your analyte (typically 5-20 mg) into a vial. The goal is to achieve a molar ratio between the standard and analyte that is close to 1:1 for optimal integration accuracy.[1][3]

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial containing the analyte.

    • Ensure the analyte is fully dissolved.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition - The Key to Quantitation:

    • Lock and Shim: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and sharp peaks.

    • Set Acquisition Parameters: This step is critical for accuracy.

      • Relaxation Delay (D1): Set a sufficiently long relaxation delay. A common rule of thumb is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and standard signals being integrated. This ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration.[11]

      • Pulse Angle: Use a 90° pulse angle to maximize the signal for a given number of scans.

      • Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is often recommended for high precision).

    • Acquire the Data: Start the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing and Calculation:

    • Processing: Apply an exponential multiplication (line broadening of ~0.3 Hz can improve S/N) and perform a Fourier Transform on the FID.

    • Correction: Carefully phase the spectrum and apply a baseline correction. Inaccurate phasing or baseline can significantly distort integral values.[3]

    • Integration: Integrate a well-resolved, non-overlapping signal from the analyte and the singlet corresponding to the -CH₂- protons of this compound.

    • Calculation: Use the following formula to calculate the purity of the analyte:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (for the -CH₂- of the standard, Nstd = 2)

    • MW = Molecular Weight

    • m = mass

    • Puritystd = Purity of the this compound standard

Authoritative Grounding & Best Practices

  • Purity is Paramount: The accuracy of your quantification is directly tied to the stated purity of the internal standard. Always use a standard with a certificate of analysis providing high chemical (≥99%) and isotopic (≥98%) purity.[1][12]

  • Avoid Signal Overlap: Before beginning a quantitative study, run a preliminary ¹H NMR of your analyte and the standard separately in the chosen solvent to confirm that the signals you intend to integrate are well-resolved and do not overlap.[1][3]

  • Chemical Compatibility: Ensure that the standard is chemically inert and does not react with your analyte or degrade in the solvent under the experimental conditions.[1][3] The amino and hydroxyl groups on this compound could participate in hydrogen exchange with labile protons on an analyte in solvents like D₂O, which should be considered during spectral interpretation.[5]

  • Solubility Verification: Incomplete dissolution of either the analyte or the standard will lead to inaccurate results. Visually inspect the NMR tube for any undissolved material.[1]

By adhering to these principles and protocols, researchers can confidently leverage this compound as a reliable tool for accurate quantification in complex chemical and pharmaceutical matrices.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. Available at: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available at: [Link]

  • What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. ResolveMass Laboratories. Available at: [Link]

  • This compound | CAS#:51805-95-9. Chemsrc. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Internal Standards. University of Rochester. Available at: [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Available at: [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NMR Spectroscopy Techniques for Application to Metabonomics. SpringerLink. Available at: [Link]

  • The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research. OPENPUB Global Publisher. Available at: [Link]

  • Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. ResearchGate. Available at: [Link]

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Application Note: Standardized Preparation of 2-Amino-2-methylpropanol-d6 Stock Solutions for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the preparation, validation, and storage of 2-Amino-2-methylpropanol-d6 (AMP-d6) stock solutions. As a stable isotope-labeled internal standard (SIL-IS), AMP-d6 is critical for achieving precision and accuracy in mass spectrometry-based quantification of its unlabeled counterpart, 2-Amino-2-methylpropanol (AMP). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure reproducibility and trustworthiness in experimental outcomes.

Introduction and Scientific Principles

This compound is an isotopologue of AMP where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This substitution increases the mass of the molecule by approximately 6 Daltons without significantly altering its chemical properties.[1] In quantitative analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), a SIL-IS is the gold standard for correcting analytical variability.[2][3]

The core principle is that the SIL-IS, when added at a known concentration at the beginning of sample preparation, experiences the same processing variations as the target analyte.[2][4] These variations can include extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument drift.[4] Because the SIL-IS is chemically nearly identical to the analyte, it co-elutes chromatographically but is distinguished by the mass spectrometer due to its higher mass.[2][5] The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a highly reliable measurement that compensates for procedural inconsistencies.[6]

The stability of the deuterium labels is paramount. For AMP-d6, the deuterium atoms are placed on methyl groups, which are non-exchangeable sites.[3] This prevents the loss or exchange of deuterium with protons from the solvent or sample matrix, a critical factor for maintaining the integrity of the standard throughout the analytical workflow.[3][4]

Essential Pre-Protocol Considerations

Purity and Characterization

The utility of a SIL-IS is directly tied to its purity. Two forms of purity are critical:

  • Chemical Purity: The percentage of the material that is the desired compound. High chemical purity ensures that observed signals are not from contaminants.

  • Isotopic Purity: The percentage of the labeled compound that contains the desired number of isotopic labels. A high isotopic purity (typically >98%) is required to minimize "crosstalk," where the unlabeled analyte is present as an impurity in the internal standard, which can interfere with the quantification of low-level samples.[2][5][7][8]

Always obtain a Certificate of Analysis (CoA) from the supplier to verify the chemical and isotopic purity of the AMP-d6 lot.

Selection of an Appropriate Solvent

The choice of solvent is crucial for ensuring the solubility, stability, and compatibility of the stock solution with subsequent analytical methods. For AMP-d6, a polar organic solvent is recommended.

  • Methanol (HPLC or MS-grade): This is an excellent first choice. It readily dissolves AMP-d6 and is compatible with common reversed-phase LC-MS systems. Several commercial suppliers offer AMP-d6 pre-dissolved in methanol.[9]

  • Acetonitrile (HPLC or MS-grade): Another suitable option, offering similar compatibility with analytical workflows.

  • Aqueous Solutions: Avoid preparing primary stock solutions in purely aqueous buffers, as the long-term stability of AMP can be compromised by oxidative degradation in aqueous environments.[10]

Safety and Handling

While toxicological properties for the deuterated form have not been thoroughly investigated, the unlabeled compound, 2-Amino-2-methyl-1-propanol, is classified as a skin and eye irritant.[11][12][13] Standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of fine particulates.

  • Spill Response: In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste. Ventilate the area thoroughly.[14]

Materials and Equipment

Materials
  • This compound (solid, with CoA)

  • Methanol (HPLC or MS-grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Acetate or Formic Acid (for mobile phase modification, if needed)

Equipment
  • Analytical Balance (readable to at least 0.01 mg)

  • Class A Volumetric Flasks (e.g., 1, 5, 10, 50 mL)

  • Calibrated Micropipettes (P1000, P200, P20)

  • Vortex Mixer

  • Ultrasonic Bath

  • Amber Glass Vials with PTFE-lined caps for storage

Detailed Protocols for Stock Solution Preparation

This protocol describes the preparation of a high-concentration primary stock, followed by serial dilutions to create intermediate and working-level solutions.

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
  • Equilibration: Allow the sealed container of solid AMP-d6 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh approximately 10.0 mg of AMP-d6 solid onto a weigh boat using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a funnel to prevent loss of material.

  • Solubilization: Add approximately 7-8 mL of HPLC-grade methanol to the flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration based on the actual weight of the solid.

    • Concentration (mg/mL) = [Weight of AMP-d6 (mg)] / [Volume of Flask (mL)]

  • Transfer and Labeling: Transfer the primary stock solution into a pre-labeled amber glass vial. The label should include:

    • Compound Name: this compound Primary Stock

    • Exact Concentration

    • Solvent (Methanol)

    • Preparation Date

    • Preparer's Initials

    • Expiry Date (e.g., 1 year from preparation)

Protocol 2: Preparation of Intermediate and Working Stock Solutions

Working solutions are prepared by serially diluting the primary stock. The concentrations should be selected to match the expected range of the analyte in the study samples.[2] The following table provides an example dilution scheme.

Solution NameStarting SolutionVolume of Stock (µL)Final Volume (mL)Final SolventFinal Concentration (µg/mL)
Intermediate Stock1.0 mg/mL Primary Stock10010Methanol10
Working Stock A10 µg/mL Intermediate10010Methanol0.1 (100 ng/mL)
Working Stock B0.1 µg/mL Working Stock A10010Methanol0.001 (1 ng/mL)

Example Dilution Step (for Intermediate Stock):

  • Pipette 100 µL of the 1.0 mg/mL Primary Stock into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert to mix thoroughly. This yields a 10 µg/mL solution.

  • Transfer to a labeled storage vial.

Quality Control and Verification

A properly prepared internal standard solution is the foundation of a robust quantitative assay.

  • Co-elution Check: Analyze a mixture of the unlabeled AMP and the newly prepared AMP-d6 stock solution via LC-MS. The two compounds should elute at the same retention time. A significant shift (>2-3%) in retention time may indicate an isotopic effect, although this is less common for deuterium labels on stable positions.[2]

  • Signal Integrity: Verify that the AMP-d6 solution gives a strong, clean signal in the mass spectrometer at the expected mass-to-charge ratio (m/z). Check for the absence of significant signal in the mass channel of the unlabeled analyte.

  • Response Consistency: Over time, track the absolute response of the internal standard in quality control samples. A sudden or drastic drop in signal intensity may indicate degradation of the stock solution.[2]

Storage and Stability

Proper storage is critical to maintain the integrity and concentration of the stock solutions.

  • Temperature: Store all stock solutions at 2-8°C in a refrigerator.[15][1] For long-term storage (>1 year), consider storage at -20°C or below.

  • Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.

  • Atmosphere: For maximum stability, especially for long-term storage, the vial headspace can be purged with an inert gas like nitrogen or argon before sealing.[4]

  • Stability Period: While stability is dependent on storage conditions, a methanolic stock solution stored properly at 2-8°C is generally stable for at least 12 months. It is good practice to re-qualify older stock solutions against freshly prepared ones.

Visual Workflow and Data Summary

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_qc Validation & Storage A 1. Weigh Solid AMP-d6 B 2. Dissolve in Methanol in Volumetric Flask A->B C 3. Create 1.0 mg/mL Primary Stock B->C D 4. Perform Serial Dilutions C->D Use for Dilution E 5. Create Intermediate & Working Stocks D->E F 6. QC Check (e.g., Co-elution) E->F Verify Concentration & Purity G 7. Store at 2-8°C in Amber Vials F->G Store Validated Solutions

Caption: Workflow for the preparation and validation of AMP-d6 stock solutions.

Summary of Chemical Properties
PropertyValueSource(s)
Chemical NameThis compound
CAS Number51805-95-9[1][7][16]
Molecular FormulaC₄H₅D₆NO[15][1]
Molecular Weight95.17 g/mol [15][1][16]
AppearanceWhite Semi-Solid[1]
Melting Point83-86°C[15]
Recommended Storage2-8°C[15][1]

References

  • This compound | CAS#:51805-95-9 | Chemsrc. (n.d.). Retrieved from [Link]

  • Dr. Ehrenstorfer - Selection and use of isotopic internal standards. (2018, March 23). YouTube. Retrieved from [Link]

  • CAS No: 51805-95-9 | Product Name: this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. (n.d.). IAEA. Retrieved from [Link]

  • This compound. (n.d.). ESSLAB. Retrieved from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019, January 5). PubMed Central (PMC). Retrieved from [Link]

  • Safety Data Sheet: 2-amino-2-methylpropanol. (n.d.). Carl ROTH. Retrieved from [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. (n.d.). PubChem. Retrieved from [Link]

  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No. (2016, April 20). Loba Chemie. Retrieved from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • How to make a Internal Standard mix.... (2023, October 2). Reddit. Retrieved from [Link]

  • Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. (n.d.). Oxford Academic. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. Retrieved from [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. (n.d.). US EPA. Retrieved from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021, September 22). White Rose Research Online. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Amino-2-methylpropanol-d6 in Advanced Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the precise quantification of xenobiotics and their metabolites in complex biological matrices is a cornerstone of robust pharmacokinetic and toxicokinetic evaluation. This technical guide elucidates the critical role and practical application of 2-Amino-2-methylpropanol-d6 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the fundamental principles of isotope dilution mass spectrometry (IDMS), detail the superior analytical performance of deuterated standards, and provide a comprehensive, field-proven protocol for the quantification of small polar amino alcohols in human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their drug metabolism studies.

The Imperative for an Ideal Internal Standard in Bioanalysis

The journey of a drug candidate from discovery to clinical approval is paved with data. The integrity of this data, particularly from drug metabolism and pharmacokinetic (DMPK) studies, is non-negotiable.[1] Quantitative bioanalysis by LC-MS/MS is the gold standard for these assessments, but the technique is susceptible to variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[2] An internal standard (IS) is incorporated into the analytical workflow to correct for these variations.[3][4]

While several types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), especially deuterated analogs, are unequivocally the preferred choice in regulated bioanalysis.[3] A SIL-IS is chemically and physically almost identical to the analyte of interest, ensuring it experiences the same processing variations, extraction inefficiencies, and matrix-induced ion suppression or enhancement.[5][6] This near-perfect mimicry allows it to robustly normalize the analytical signal, leading to superior accuracy and precision.[7] this compound, a deuterated form of the small polar organic compound 2-Amino-2-methylpropanol (AMP), serves as an exemplary SIL-IS for quantifying AMP or other structurally similar amino alcohols in drug metabolism studies.[8][9]

Principle of Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantification technique that leverages the physicochemical similarities between an analyte and its stable isotope-labeled counterpart.[9] The core principle is adding a precise, known amount of the deuterated internal standard (e.g., this compound) to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[10]

Because the deuterated standard and the native analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard.[2][11] The mass spectrometer can differentiate between the light (analyte) and heavy (IS) forms due to their mass difference.[2] Therefore, the ratio of the analyte's MS signal to the IS's MS signal remains constant, irrespective of sample loss or signal suppression.[6] This stable ratio is then used to calculate the analyte's concentration against a calibration curve, ensuring highly accurate and reproducible results.[1][12]

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Applications of this compound in Drug Metabolism

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to determining dosing regimens and assessing safety.[13] Studies on 2-Amino-2-methylpropanol itself have shown it to be rapidly absorbed after oral administration and eliminated primarily unchanged in the urine, indicating that it does not undergo significant metabolism.[13][14][15]

This property makes its deuterated analog, this compound, an ideal internal standard for:

  • Quantifying the parent compound: When 2-Amino-2-methylpropanol is the compound of interest, this compound serves as the perfect internal standard for its PK/TK analysis in plasma, urine, or tissue homogenates.[16]

  • Quantifying structurally similar drugs: For new chemical entities (NCEs) that are also small, polar amino alcohols, this compound can serve as a reliable internal standard, provided that thorough validation demonstrates its suitability.[9] Its use ensures that concentration-time profiles are accurately delineated, a critical factor for regulatory submission.[1]

Metabolite Identification and Quantification

While 2-Amino-2-methylpropanol is metabolically stable, many drug candidates are not.[13][17] In studies designed to quantify the metabolites of other drugs, a reliable internal standard is crucial. If a drug's metabolites are structurally similar to 2-Amino-2-methylpropanol (i.e., small amino alcohols), this compound can be an effective IS to ensure their accurate quantification. This aids in understanding metabolic pathways and assessing the potential for active or toxic metabolites.

Protocol: Quantification of a Small Amino Alcohol in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantitative analysis of a representative small amino alcohol ("Analyte-X") in human plasma, using this compound as the internal standard.

Objective

To establish a robust, accurate, and precise method for quantifying Analyte-X in human plasma over a specified concentration range, following industry-standard validation practices.

Materials and Reagents
  • Analyte-X: Reference standard (≥98% purity)

  • Internal Standard: this compound solution (e.g., 100 µg/mL in Methanol)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), Optima grade

  • Water: Deionized, 18 MΩ·cm

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from certified vendors

Instrumentation
  • LC System: High-performance liquid chromatography system (e.g., Waters Acquity UPLC, Shimadzu Nexera)

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis+, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Analyte-X and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Analyte-X stock solution in 50:50 ACN:Water to create working solutions for calibration standards and QCs.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in ACN. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This method is efficient for removing the majority of plasma proteins.

  • Aliquot: Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike & Precipitate: Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in ACN) to each tube. The ACN acts as the protein precipitation agent.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the tubes at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Sample preparation workflow via protein precipitation.

LC-MS/MS Conditions & Data Presentation

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
MRM Transitions To be optimized for specific analyte
Analyte-X (Q1/Q3) e.g., 102.1 / 84.1
AMP-d6 (Q1/Q3) e.g., 96.2 / 66.1

| Dwell Time | 50 ms per transition |

Note: MRM transitions and collision energies must be empirically optimized for Analyte-X and the specific mass spectrometer used.

Data Analysis and Validation

A calibration curve is generated by plotting the peak area ratio (Analyte-X / this compound) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used. The concentration of Analyte-X in QC and unknown samples is then calculated from this curve.

For the method to be considered trustworthy, it must undergo rigorous validation as per regulatory guidelines (e.g., FDA, EMA).

Table 3: Key Method Validation Parameters

Parameter Purpose Acceptance Criteria (Typical)
Selectivity Ensures no interference from endogenous matrix components. No significant peaks (>20% of LLOQ) at the analyte retention time in blank samples.
Linearity Establishes the concentration range of reliable quantification. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured value to the true value. Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-day). Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assesses ion suppression or enhancement from the matrix. CV of IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process. Should be consistent and reproducible.

| Stability | Ensures analyte integrity under various storage conditions. | Mean concentration within ±15% of nominal. |

Conclusion

The strategic implementation of this compound as a stable isotope-labeled internal standard provides a robust foundation for high-integrity bioanalytical assays. Its physicochemical properties, which closely mimic those of small polar amino alcohol analytes, allow it to effectively compensate for analytical variability inherent in LC-MS/MS workflows. By adhering to the principles of isotope dilution and following a rigorously validated protocol, researchers in drug metabolism can generate accurate, precise, and defensible data essential for advancing drug candidates through the development pipeline. The use of deuterated standards like this compound is not merely a best practice; it is a critical component of sound scientific research and regulatory success.[1][10]

References

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derivatization of 2-Amino-2-methylpropanol-d6 for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 2-Amino-2-methylpropanol-d6

A Robust Derivatization Protocol for Enhanced Volatility and Chromatographic Performance

Introduction: The Analytical Challenge

2-Amino-2-methylpropanol (AMP) is a sterically hindered amino alcohol with significant industrial applications, including its use in post-combustion CO2 capture systems.[1][2] In biomedical and toxicological research, its deuterated isotopologue, this compound (AMP-d6), serves as an ideal internal standard for robust quantitative analysis by mass spectrometry. However, the inherent chemical properties of AMP—specifically the presence of polar amino (-NH2) and hydroxyl (-OH) groups—make it unsuitable for direct analysis by gas chromatography (GC). These functional groups lead to strong hydrogen bonding, resulting in low volatility, poor thermal stability, and significant peak tailing on common GC columns.

To overcome these challenges, a chemical derivatization step is essential.[3][4] Derivatization modifies the polar functional groups, converting the analyte into a more volatile and thermally stable compound with improved chromatographic behavior.[3][5] This application note provides a detailed, field-proven protocol for the derivatization of AMP-d6 using acylation with pentafluoropropionic anhydride (PFPA), enabling sensitive and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method: Acylation with PFPA

The core of this protocol is the acylation of both the primary amine and primary alcohol functional groups of AMP-d6. Acylation involves the introduction of an acyl group (R-C=O) into a molecule. We employ Pentafluoropropionic Anhydride (PFPA), a powerful fluorinated acylating agent.

The reaction proceeds as follows:

  • The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbon of the PFPA molecule.

  • This reaction replaces the active hydrogens on both the -NH2 and -OH groups with a pentafluoropropionyl (PFP) group.

  • The resulting derivative, bis(pentafluoropropionyl)-2-amino-2-methylpropanol-d6, is significantly less polar and more volatile than the parent compound.

Why PFPA? The choice of a fluorinated anhydride like PFPA offers distinct advantages for GC-MS analysis:

  • Increased Volatility: The bulky, non-polar PFP groups effectively shield the polar functionalities, drastically increasing the molecule's volatility.

  • Thermal Stability: The resulting amide and ester linkages are thermally stable, preventing degradation in the hot GC injector and column.

  • Enhanced Sensitivity: The presence of multiple fluorine atoms makes the derivative highly electronegative. This is particularly advantageous for enhancing sensitivity when using Negative Chemical Ionization (NCI-MS) or Electron Capture Detection (ECD).[6][7]

  • Characteristic Mass Spectra: The PFP derivatives produce predictable and characteristic fragmentation patterns under Electron Ionization (EI), facilitating confident identification.

Materials and Reagents

Reagent/MaterialGrade/PuritySupplier Example
This compound≥98% isotopic puritySigma-Aldrich, C/D/N Isotopes
Pentafluoropropionic Anhydride (PFPA)≥99% (for derivatization)Thermo Fisher Scientific, Sigma-Aldrich
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%MilliporeSigma
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
TolueneHPLC or GC GradeFisher Scientific
Nitrogen GasHigh Purity (99.999%)Local Supplier
2 mL Amber Glass Vials with PTFE-lined caps-Agilent, Waters
Heating Block or Water Bath-VWR, Fisher Scientific
Evaporator (e.g., N-EVAP)-Organomation
Calibrated Micropipettes-Eppendorf, Gilson
Gas Chromatograph-Mass Spectrometer (GC-MS)-Agilent, Shimadzu, Thermo

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the anhydrous conditions specified is critical for achieving complete derivatization and high reproducibility.

Step 1: Standard Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • From the stock solution, create working standards or spike samples to the desired concentration range. For this protocol, we will proceed with a 10 µg/mL working standard.

Step 2: Aliquoting and Drying (The Critical Step)
  • Pipette 100 µL of the working standard into a 2 mL amber glass vial.

  • Evaporate the solvent to absolute dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated (≤ 40°C).

    • Expert Insight: This is the most crucial step. Any residual moisture will readily hydrolyze the PFPA reagent, leading to incomplete derivatization and poor quantitative results.[8] Ensure the residue is a completely dry film or powder.

Step 3: Derivatization Reaction
  • To the dried residue, add 100 µL of ethyl acetate and 10 µL of anhydrous pyridine . Pyridine acts as a catalyst and scavenges the pentafluoropropionic acid byproduct, driving the reaction to completion.

  • Add 50 µL of PFPA .

  • Immediately cap the vial tightly with a PTFE-lined cap.

  • Vortex the mixture for 10-15 seconds to ensure complete dissolution of the analyte.

  • Place the vial in a heating block or water bath set to 70°C for 45 minutes .

Step 4: Post-Reaction Workup
  • Remove the vial from the heat source and allow it to cool completely to room temperature.

  • Uncap the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Causality Note: This step removes the highly reactive excess PFPA and the acid byproduct, which could otherwise damage the GC column or interfere with the analysis.

  • Reconstitute the dried derivative in 200 µL of toluene (or another GC-compatible solvent like hexane or ethyl acetate). Toluene is an excellent choice for stabilizing these types of derivatives.[9][10]

  • Vortex for 15 seconds. The sample is now ready for GC-MS analysis.

Workflow Visualization

Below is a diagram illustrating the complete experimental workflow from sample preparation to analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Preparation A 1. Aliquot AMP-d6 (100 µL) B 2. Evaporate to Dryness (N2 Stream) A->B Critical Step: Remove all H2O C 3. Add Reagents: - 100 µL Ethyl Acetate - 10 µL Pyridine - 50 µL PFPA B->C D 4. Cap, Vortex & Incubate (70°C, 45 min) C->D E 5. Cool to RT D->E F 6. Evaporate Reagents (N2 Stream) E->F G 7. Reconstitute in Toluene (200 µL) F->G H 8. Inject into GC-MS G->H

Fig 1. Step-by-step workflow for the PFPA derivatization of AMP-d6.

GC-MS Analysis Parameters

The following parameters provide a robust starting point for the analysis of the derivatized AMP-d6. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp15°C/min to 280°C
Final HoldHold at 280°C for 5 min
MS System Agilent 5977 MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Expected Results and Data Interpretation

The derivatization of this compound (MW: 95.17) with two PFPA groups results in a derivative with a molecular weight of 387.16. The EI mass spectrum is expected to show characteristic fragments that confirm the structure.

Ion DescriptionCalculated m/zExpected AbundanceRationale of Fragmentation
[M]+387.2Low to AbsentMolecular ion, often unstable for highly fluorinated compounds.
[M-C2F5]+268.2HighLoss of a pentafluoroethyl radical, a common and stable fragment.
[M-COC2F5]+240.2ModerateLoss of a pentafluoropropionyl radical.
C2F5+119.0HighPentafluoroethyl cation, characteristic of PFP derivatives.
CF3+69.0HighTrifluoromethyl cation, a common fragment from fluorinated groups.

Chromatographic Performance: The resulting chromatogram should exhibit a sharp, symmetrical peak for the derivatized AMP-d6, free from the tailing observed with underivatized polar analytes. This improved peak shape allows for more accurate and precise integration, which is fundamental for high-quality quantitative analysis.

Trustworthiness and Self-Validation

  • Blanks: Always include a method blank (reagents only, no analyte) in each batch to check for contamination from reagents, glassware, or system carryover.

  • Positive Control: Analyze a derivatized standard of non-deuterated 2-Amino-2-methylpropanol to confirm retention time and fragmentation patterns.

  • Completeness of Reaction: Incomplete derivatization will manifest as a tailing peak for the partially derivatized compound or the absence of the target peak altogether. If this occurs, revisit the drying step (Step 2) to ensure all moisture was removed.

By following this detailed protocol, researchers, scientists, and drug development professionals can achieve reliable, reproducible, and sensitive quantification of this compound, ensuring the integrity of pharmacokinetic, toxicokinetic, and metabolic studies.

References

  • Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. Available at: [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. Available at: [Link]

  • Liew, S. S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Available at: [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. Available at: [Link]

  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]

  • Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Tsikas, D. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]

  • Húsen, P., et al. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. Available at: [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. Available at: [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. Available at: [Link]

  • Al-Hazmi, G. A., et al. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. Available at: [Link]

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available at: [Link]

  • Andersen, V. F., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. White Rose Research Online. Available at: [Link]

  • Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... - ResearchGate. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to 2-Amino-2-methylpropanol-d6 Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2-Amino-2-methylpropanol-d6. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying scientific principles to empower you to effectively troubleshoot and validate your bioanalytical methods.

Part 1: Frequently Asked Questions - Foundational Knowledge

This section addresses common initial questions regarding the use of this compound as an internal standard in quantitative analysis.

Q1: What are the primary applications of this compound in bioanalysis?

This compound is a stable isotope-labeled (SIL) internal standard. Its chemical behavior is nearly identical to the unlabeled (or "light") analyte, 2-Amino-2-methylpropanol (AMP). This makes it an ideal tool for mass spectrometry-based quantification, particularly in complex biological matrices like plasma or urine.[1][2] By adding a known amount of the deuterated standard to your samples, you can accurately correct for variability during sample preparation and analysis, such as extraction loss, matrix effects, and fluctuations in instrument response.[1][2]

Q2: I'm observing poor precision and accuracy in my results. What are the most likely culprits when using a deuterated standard like this?

Poor precision and accuracy when using this compound can stem from several sources. The most common are:

  • Isotopic Instability (H/D Exchange): The deuterium labels can exchange with hydrogen atoms from the surrounding environment, compromising the integrity of the standard.[3]

  • Suboptimal Sample Preparation: The unique chemical properties of this amino alcohol require careful optimization of extraction conditions, particularly pH.

  • Matrix Effects: Components in the biological sample can interfere with the ionization of the analyte and the internal standard in the mass spectrometer.[4]

  • Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can lead to inaccurate integration.

The following sections will delve into troubleshooting each of these areas in detail.

Part 2: Troubleshooting Isotopic Exchange

A primary concern with deuterated standards, especially those with amine and hydroxyl groups, is the potential for hydrogen-deuterium (H/D) exchange. This occurs when a deuterium atom on your standard is replaced by a hydrogen atom from the solvent or matrix, altering its mass and leading to quantification errors.[3]

Q3: How can I determine if my this compound is undergoing H/D exchange?

The most direct way is to monitor the mass-to-charge ratio (m/z) of the internal standard over time in your sample matrix.

Experimental Protocol: Assessing H/D Exchange

  • Sample Preparation: Prepare a sample by spiking a known concentration of this compound into a blank biological matrix (the same type as your study samples).

  • Incubation: Incubate this sample under the same conditions as your typical sample preparation workflow (e.g., temperature, pH, duration).

  • Time-Point Analysis: Analyze the sample by LC-MS/MS at various time points (e.g., immediately after spiking, after 1 hour, after 4 hours).

  • Data Analysis: Monitor the signal intensity of the expected m/z for this compound and also look for the appearance of signals corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.). A decrease in the primary signal with a concurrent increase in the lower mass signals is a clear indication of H/D exchange.

Q4: What factors promote H/D exchange and how can I prevent it?

The rate of H/D exchange is highly dependent on the chemical environment.[3][5][6]

FactorCausalityMitigation Strategy
pH Both highly acidic and, more significantly, basic conditions can catalyze the exchange of labile protons on the amine (-NH2) and hydroxyl (-OH) groups.[6]Maintain a pH as close to neutral as possible during sample storage and processing. The minimum rate of exchange is often observed around pH 2.5-3.[6]
Temperature Higher temperatures provide the activation energy needed to accelerate the exchange reaction.[6]Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the sample preparation process. Avoid prolonged exposure to room temperature.
Solvent Composition Protic solvents (like water and methanol) can readily donate protons, facilitating exchange.If possible, use aprotic solvents (like acetonitrile) for reconstitution and dilution steps. Minimize the time the standard is in an aqueous environment.

Part 3: Optimizing Sample Preparation and Extraction

The physical properties of 2-Amino-2-methylpropanol, such as its polarity and basicity, present unique challenges for extraction from biological matrices.

Q5: I'm experiencing low and inconsistent recovery of both the analyte and the internal standard. What should I investigate first?

The most critical parameter for extracting a basic compound like 2-Amino-2-methylpropanol is the pH of the aqueous phase .

The Role of pH in Extraction

2-Amino-2-methylpropanol has a pKa of approximately 9.7.

  • At pH < 9.7 (Acidic/Neutral): The primary amine group is protonated (-NH3+), making the molecule charged and highly soluble in water. It will not efficiently partition into an organic solvent.

  • At pH > 9.7 (Basic): The amine group is deprotonated (-NH2), rendering the molecule neutral and more soluble in organic solvents.

Troubleshooting Protocol: Extraction Optimization

  • pH Adjustment: Before extraction, adjust the pH of your sample to be at least 1.5 to 2 pH units above the pKa. For 2-Amino-2-methylpropanol, a target pH of ≥ 11.5 is recommended. Use a non-reactive base like sodium hydroxide.

  • Solvent Selection: Use a water-immiscible organic solvent with sufficient polarity to extract the amino alcohol. Methyl tert-butyl ether (MTBE) is often a good choice.

  • "Salting-Out": Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte and promote its partitioning into the organic layer.

  • Avoid Emulsions: Mix the aqueous and organic layers by gentle inversion rather than vigorous shaking to prevent the formation of emulsions, which can trap your analyte.

Part 4: Diagnosing and Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[4] Even with a deuterated internal standard, significant matrix effects can compromise data quality.

Q6: How can I confirm that matrix effects are impacting my analysis?

A post-extraction spike experiment is a standard method for quantifying matrix effects, as recommended by the FDA.[7][8]

Experimental Workflow: Assessing Matrix Effects

cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Prepare analyte solution in pure solvent A2 Analyze by LC-MS/MS A1->A2 A3 Measure Peak Area (Area A) A2->A3 B1 Extract blank biological matrix B2 Spike analyte into the extracted matrix B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Measure Peak Area (Area B) B3->B4 C1 Matrix Effect (%) = (Area B / Area A) * 100 C2 <100% = Ion Suppression >100% = Ion Enhancement C1->C2

Caption: Workflow for Quantifying Matrix Effects.

Q7: My internal standard isn't fully correcting for matrix effects. Why would this happen and what can I do?

While SIL internal standards are excellent tools, they are not a panacea. Here's why correction might be incomplete:

  • Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated standard (due to the deuterium isotope effect) can cause them to elute in regions with different levels of ion suppression.

  • Differential Ionization: In some cases, the analyte and internal standard may respond differently to matrix interferences.

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify your LC method (e.g., change the gradient, try a different column chemistry) to better separate your analyte from the regions of ion suppression.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Part 5: Troubleshooting Decision Framework

When faced with quantification issues, a systematic approach is key. The following decision tree can help guide your troubleshooting process.

start Quantification Issue Identified (Poor Accuracy/Precision) check_recovery Is recovery low or inconsistent for both analyte and IS? start->check_recovery check_is_signal Is only the IS signal erratic or low? check_recovery->check_is_signal No optimize_extraction Optimize Extraction: - Adjust pH to >11.5 - Test different solvents - Use salting-out check_recovery->optimize_extraction Yes check_matrix_effect Are analyte and IS signals suppressed/enhanced in matrix? check_is_signal->check_matrix_effect No assess_hd_exchange Assess H/D Exchange: - Incubate IS in matrix - Monitor m/z over time check_is_signal->assess_hd_exchange Yes improve_cleanup Improve Sample Cleanup: - Use SPE - Dilute sample check_matrix_effect->improve_cleanup Yes optimize_lc Optimize Chromatography: - Improve separation from interferences - Check for co-elution of analyte and IS check_matrix_effect->optimize_lc No/ Unsure check_is_purity Check IS Purity & Stability: - Verify Certificate of Analysis - Prepare fresh stock solutions assess_hd_exchange->check_is_purity improve_cleanup->optimize_lc

Caption: Troubleshooting Decision Tree for Quantification Issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Improving Reproducibility with Deuterated Internal Standards.
  • Benchchem. (n.d.). Minimizing isotopic exchange in deuterated standards.
  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Deuterium Exchange Mass Spectrometry in Biopharmaceutical Discovery and Development – A Review. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Methylnonan-2-amine.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Benchchem. (n.d.). How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction.
  • NIH. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]

  • NIH. (2015). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Amino Alcohols in Human Plasma by Isotope Dilution Mass Spectrometry using 2-Amino-2-methyl-1-propanol-d11.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

optimizing 2-Amino-2-methylpropanol-d6 concentration as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-2-methylpropanol-d6

Guide for Drug Development Professionals

Introduction: The Role of this compound in Bioanalysis

In the landscape of modern drug development, the precise quantification of analytes in complex biological matrices is paramount. The accuracy of pharmacokinetic, toxicokinetic, and metabolic data hinges on the robustness of the bioanalytical methods employed. A cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) methods is the use of a suitable internal standard (IS).

This compound is the deuterated, stable isotope-labeled (SIL) analogue of 2-Amino-2-methylpropanol, a versatile compound utilized as a buffer and a building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] As a SIL-IS, this compound is considered the "gold standard" for the quantitative analysis of its non-labeled counterpart.[5][6] Its key advantage lies in its near-identical physicochemical properties to the analyte; it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[7][8][9] This allows it to effectively compensate for variations in sample preparation and, most critically, for unpredictable matrix effects that can suppress or enhance the analyte signal.[6][10][11]

However, simply adding the IS is not enough. Optimizing its concentration is a critical step in method development to ensure the assay is both accurate and reproducible. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, optimize, and troubleshoot the use of this compound as an internal standard, ensuring data integrity in compliance with global regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

A: this compound is a form of 2-Amino-2-methylpropanol where six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[12][13][14][15] This substitution increases the mass of the molecule by six Daltons, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer, while its chemical behavior remains virtually identical.

Q2: Why is a deuterated internal standard like this considered superior to a structural analogue?

A: A deuterated IS is the ideal choice because it co-elutes with the analyte, meaning they experience the exact same conditions at the same time during chromatography and ionization.[8][9] This provides the most accurate correction for two major sources of error:

  • Sample Preparation Variability: It compensates for any loss of analyte during extraction, evaporation, and reconstitution steps.[16][17]

  • Matrix Effects: It experiences the same degree of ion suppression or enhancement from co-eluting matrix components as the analyte, allowing the ratio of their signals to remain constant and accurate.[6][7][10] A structural analogue may have different retention times or ionization efficiencies, leading to less reliable correction.[6]

Q3: What are "matrix effects" and why are they a concern?

A: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., phospholipids, salts, metabolites).[18] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy, precision, and sensitivity.[10][18] Because matrix effects can vary between different samples and different sources of matrix, they are a major challenge in bioanalysis that a well-chosen IS is designed to correct.[6][11]

Q4: Can I use this compound as an IS for analytes other than 2-Amino-2-methylpropanol?

A: While it is perfectly suited for its non-labeled counterpart, using it for a different, albeit structurally similar, analyte is not ideal and requires rigorous validation. The IS and analyte must have very similar retention times and ionization characteristics for the correction to be valid. Regulatory bodies like the FDA and EMA strongly recommend the use of a stable isotope-labeled IS for the specific analyte whenever possible.[6][19]

Technical Guide: A Workflow for Optimizing IS Concentration

The goal of this process is to identify a concentration of this compound that yields a consistent and robust signal across the entire analytical run without interfering with the analyte's quantification. The chosen concentration must ensure that the IS response is precise and that the analyte's accuracy is unaffected.

The Underlying Principle

An optimal IS concentration provides a signal that is:

  • Sufficiently High: To be measured with high precision (i.e., well above the instrument's noise level).

  • Not Excessively High: To avoid saturating the MS detector or causing ion suppression of the target analyte through competition in the ionization source.[9]

  • Consistent: The IS response should show minimal variation across all samples in a run, including calibration standards, quality controls (QCs), and unknown study samples.[20]

Visual Workflow for IS Concentration Optimization

IS_Optimization_Workflow Workflow for IS Concentration Optimization A Step 1: Define Test Concentrations Select 3-5 concentrations based on expected analyte signal (e.g., 50, 100, 250, 500 ng/mL). B Step 2: Prepare Test Samples Spike blank matrix with analyte at LLOQ, MQC, and ULOQ. Add a different IS concentration to each set. A->B Define concentrations C Step 3: Sample Extraction & LC-MS Analysis Process all samples using the bioanalytical method. Acquire data for analyte and IS. B->C Prepare & analyze D Step 4: Evaluate IS Response Calculate mean, SD, and %CV of IS peak area for each concentration tested. C->D Process data E Step 5: Evaluate Analyte Performance Calculate accuracy and precision for LLOQ, MQC, and ULOQ at each IS concentration. C->E Process data F Decision: Meet Acceptance Criteria? IS Area %CV < 15%? Analyte Accuracy within 85-115%? Analyte Precision < 15%? D->F E->F G Step 6: Select Optimal Concentration The concentration that meets all criteria and provides robust performance. F->G Yes H Revise Experiment Adjust concentration range or investigate method issues. F->H No Troubleshooting_IS_Variability Troubleshooting Random IS Variability Start High Random IS Variability Observed (%CV > 15%) Reanalyze Re-inject a subset of samples Start->Reanalyze First Step CheckPrep Review Sample Preparation - Verify pipettes & technique - Ensure consistent mixing/vortexing - Check reconstitution volume CheckSystem Inspect LC & Autosampler - Check for air bubbles in syringe/lines - Run injection precision test - Check for leaks CheckPrep->CheckSystem If prep is OK CheckMS Inspect MS Source - Clean source components (cone, needle) - Check spray stability visually - Optimize source position CheckSystem->CheckMS If LC is OK NotResolved Problem Persists CheckMS->NotResolved If MS is OK (Consult Sr. Scientist) Reanalyze->CheckPrep Variability Persists Resolved Problem Solved Reanalyze->Resolved Variability Gone (Initial error was random)

Caption: A decision tree for diagnosing the root cause of random IS variability.

Q2: The IS signal is consistent in my standards and QCs, but drops significantly in my study samples. Why?

A: This pattern strongly suggests a matrix effect, specifically ion suppression, that is more pronounced in the study samples than in the matrix used for your standards. [6][21]

  • Potential Causes:

    • Different Matrix Lots: The biological matrix used to prepare standards may be "cleaner" than the study samples, which could contain higher levels of endogenous interfering substances (e.g., lipids).

    • Co-medications: Metabolites of other drugs administered to the subjects may be co-eluting and causing suppression.

    • Insufficient Sample Cleanup: The sample preparation method (e.g., a simple protein precipitation) may not be adequately removing matrix components.

  • Solutions:

    • Evaluate Matrix Factor: Perform an experiment using at least six different lots of blank matrix to assess the variability of the matrix effect, as recommended by the FDA and EMA. [19][22][23] * Improve Sample Cleanup: Move to a more rigorous extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to better remove interfering components.

    • Modify Chromatography: Adjust the LC gradient or change the column chemistry to achieve chromatographic separation between the analyte/IS and the suppressing matrix components.

Q3: My analyte accuracy is poor even though the IS signal is stable. What is happening?

A: This indicates that the IS is not properly "tracking" the analyte, or that there is another underlying issue.

  • Potential Causes:

    • IS Concentration Too High: As seen in the example table, an overly concentrated IS can compete with the analyte for ionization, suppressing the analyte's signal more than its own. [9] 2. Differential Matrix Effects: In rare cases with very complex matrices, the analyte and IS may be affected differently by ion suppression/enhancement, even if they co-elute. [9] 3. Crosstalk/Interference: Check that there is no interference at the mass transition of the analyte from the IS, and vice-versa. This should be assessed during method development. [24]

  • Solutions:

    • Re-optimize IS Concentration: Repeat the optimization experiment using a lower range of IS concentrations.

    • Investigate Matrix Effects: A more thorough investigation of matrix effects using post-column infusion or post-extraction addition experiments can reveal if the analyte and IS are behaving differently. [11][18] * Verify Stock Solutions: Ensure the stock solutions for both the analyte and IS were prepared correctly. An error in the IS stock concentration will cause a systematic bias in accuracy for all samples.

Experimental Protocols

Protocol 1: Internal Standard (this compound) Concentration Optimization

1. Preparation of Stock and Spiking Solutions: a. Prepare a 1.00 mg/mL stock solution of this compound in methanol. b. From this stock, prepare a series of intermediate spiking solutions (e.g., 1.0, 2.5, 5.0, 10.0 µg/mL) in methanol. These will be used to spike the samples. c. Prepare analyte spiking solutions at concentrations that will yield LLOQ, MQC, and ULOQ levels in the final samples.

2. Sample Preparation: a. Aliquot 100 µL of blank biological matrix (e.g., human plasma) into labeled microcentrifuge tubes. Prepare six replicates for each condition. b. Spike the matrix with the analyte to achieve three concentration levels: LLOQ, MQC, and ULOQ. c. Prepare the protein precipitation solvent (e.g., acetonitrile). For each IS concentration to be tested, create a separate batch of precipitation solvent containing the IS. For example, to achieve a final IS concentration of 100 ng/mL in the sample, add 5 µL of the 10.0 µg/mL IS spiking solution to every 495 µL of acetonitrile. d. To each 100 µL matrix sample, add 500 µL of the appropriate IS-containing precipitation solvent. e. Vortex each tube vigorously for 1 minute. f. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. g. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials. h. If necessary, evaporate the supernatant to dryness under nitrogen and reconstitute in a suitable mobile phase.

3. LC-MS/MS Analysis: a. Equilibrate the LC-MS/MS system. b. Inject the samples and acquire data for both the analyte and this compound using their specific MRM transitions.

4. Data Processing and Evaluation: a. Integrate the peak areas for both the analyte and the IS in all samples. b. For each IS concentration tested, calculate the mean, standard deviation (SD), and %CV of the IS peak area across all 18 samples (3 QC levels x 6 replicates). c. For each IS concentration tested, construct a calibration curve and calculate the concentration of the analyte in the LLOQ, MQC, and ULOQ samples. d. Calculate the accuracy and precision for each QC level at each IS concentration. e. Compare the results to the acceptance criteria outlined in the technical guide to select the optimal concentration.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192212/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. EMA. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chromatography Online. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Taylor & Francis Online. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Chemsrc. (2025). This compound. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Taylor & Francis Online. (2022). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PTG Advanced Catalysts Co., Ltd. News - 2-Amino-2-methyl-1-propanol. [Link]

  • ResearchGate. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Pharmaffiliates. CAS No : 51805-95-9 | Product Name : this compound. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Dataintelo. 2 Amino 2 Methyl 1 Propanol Market Report. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. [Link]

  • PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • Journal of the Washington Academy of Sciences. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. [Link]

  • ESSLAB. This compound. [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

  • Wikipedia. Internal standard. [Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Occupational Safety and Health Administration. 2-amino-2-methyl-1-propanol (AMP). [Link]

  • PubMed Central. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

Sources

Navigating Isotopic Stability: A Guide to Preventing H/D Exchange in 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive guidance on preventing hydrogen-deuterium (H/D) exchange when working with 2-Amino-2-methylpropanol-d6. Maintaining the isotopic integrity of this deuterated compound is critical for the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a significant concern with this compound?

A1: Hydrogen-deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This is particularly relevant for the deuterons on the amino (-ND₂) and hydroxyl (-OD) groups of the molecule, as they are "labile" or "exchangeable." This process can diminish the isotopic enrichment of your standard, leading to potential inaccuracies in quantification and misinterpretation of experimental data.[1] The deuterium atoms on the methyl groups (-CD₃) are generally stable, but the exchangeability of the amino and hydroxyl deuterons requires careful experimental control.

Q2: What are the primary factors that catalyze H/D back-exchange?

A2: Several key experimental parameters significantly influence the rate of H/D back-exchange:

  • Presence of Protic Solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol, and ethanol, are the primary sources of hydrogen that can replace the deuterium atoms.[2] Even trace amounts of moisture in deuterated solvents can be problematic.[3][4]

  • pH: The exchange rate is catalyzed by both acids and bases.[1][5] For molecules with amine and hydroxyl groups, the rate of exchange is highly dependent on the pH of the solution.

  • Temperature: Higher temperatures significantly increase the rate of H/D back-exchange.[1][6] Maintaining low temperatures throughout your experimental workflow is a crucial preventative measure.

  • Exposure to Atmosphere: Atmospheric moisture is a common source of proton contamination.[3][7] Prolonged exposure of the compound or solutions to the air can lead to gradual loss of isotopic purity.

Q3: How can I minimize H/D exchange during sample preparation and analysis?

A3: Minimizing H/D exchange requires a multi-faceted approach focused on controlling the experimental environment:

  • Solvent Selection: Whenever possible, use aprotic deuterated solvents (e.g., DMSO-d₆, CDCl₃) that lack exchangeable protons.[3] If a protic solvent is necessary, ensure it is of the highest isotopic purity (e.g., D₂O with high atom % D).

  • Strict Anhydrous Conditions: All glassware, syringes, and other equipment should be thoroughly dried, for instance by oven-drying at ~150 °C for 24 hours and cooling under an inert atmosphere.[4] Handle all solvents and the deuterated compound under a dry, inert atmosphere, such as nitrogen or argon.[7][8]

  • Temperature Control: Perform all experimental steps at the lowest practical temperature to slow down the exchange kinetics.[1] This includes pre-chilling buffers and solutions.

  • pH Management: If working in an aqueous system, controlling the pH is critical. For many compounds, a slightly acidic pH (around 2.5-3.0) can minimize the rate of base-catalyzed exchange.[1] However, the optimal pH can be compound-specific.

  • Minimize Exposure Time: Reduce the time the deuterated compound is in contact with any protic environment, especially during procedures like chromatography.[1]

Troubleshooting Guide: Common Scenarios and Solutions

Observed Problem Potential Cause Recommended Solution
Loss of isotopic purity in NMR sample. Contamination of the NMR solvent with water or other protic impurities.Use high-purity, sealed deuterated solvents.[3] Consider using single-use ampoules.[9] Prepare samples in a glove box or under an inert atmosphere.[7] Dry NMR tubes and other glassware meticulously before use.[4]
Inconsistent quantification in LC-MS analysis. Back-exchange occurring during sample preparation or chromatographic separation.Minimize the time between sample preparation and analysis. Use mobile phases prepared with high-purity deuterated solvents if compatible with the method. Optimize the LC method to reduce run times.[1] Maintain low temperatures throughout the process.[2]
Gradual degradation of the deuterated standard over time. Improper storage conditions leading to exposure to atmospheric moisture.Store this compound in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature (typically 2-8°C).[10] For long-term storage, consider a desiccator.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent

Objective: To prepare a stock solution while minimizing the risk of H/D exchange.

Materials:

  • This compound

  • High-purity, anhydrous aprotic deuterated solvent (e.g., DMSO-d₆)

  • Oven-dried volumetric flask and cap

  • Inert atmosphere (glove box or nitrogen/argon line)

  • Microsyringe

Procedure:

  • Place the sealed vial of this compound and the dried volumetric flask inside a glove box or under a gentle stream of inert gas.

  • Allow the components to equilibrate to the inert atmosphere for at least 15 minutes.

  • Carefully weigh the required amount of this compound directly into the volumetric flask.

  • Using a clean, dry microsyringe, add the aprotic deuterated solvent to the flask, bringing it to the final volume.

  • Cap the flask tightly and mix by gentle inversion until the solid is completely dissolved.

  • Store the stock solution at the recommended temperature, tightly sealed.

Protocol 2: General Handling and Storage Recommendations

Objective: To provide best practices for maintaining the isotopic integrity of this compound during routine laboratory use.

Procedure:

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage to the seal. Store the compound at 2-8°C as recommended.[10]

  • Dispensing: When removing the compound from its container, do so in a dry, inert atmosphere.[8] Quickly reseal the container to minimize exposure to air.

  • Solvent Handling: Always use solvents from freshly opened bottles or sealed ampoules to avoid moisture contamination.[9] Never leave solvent bottles open to the atmosphere.

  • Glassware Preparation: Ensure all glassware that will come into contact with the deuterated compound or its solutions is rigorously dried.[4] Rinsing with the deuterated solvent prior to use can help exchange any residual protons on the glass surface.[4]

Visualizing the H/D Exchange Process

The following diagram illustrates the key factors that can lead to the undesirable exchange of deuterium for hydrogen on the labile amino and hydroxyl groups of this compound.

G cluster_molecule This compound cluster_outcome Consequence mol C(CD₃)₂(ND₂)CD₂OD exchange H/D Exchange (Loss of Isotopic Purity) protic Protic Solvents (H₂O) protic->exchange temp High Temperature temp->exchange ph Acid/Base Catalysis ph->exchange atmosphere Atmospheric Moisture atmosphere->exchange

Caption: Factors contributing to H/D exchange.

Preventative Workflow

This workflow diagram outlines the critical steps to maintain the isotopic integrity of this compound throughout an experimental process.

G start Start: Pure This compound storage Proper Storage (2-8°C, Sealed, Inert Gas) start->storage handling Handling in Inert Atmosphere (Glove Box/Nitrogen) storage->handling glassware Use Oven-Dried Glassware handling->glassware solvent Use Anhydrous, Aprotic Deuterated Solvents handling->solvent temp_control Maintain Low Temperature Throughout Experiment handling->temp_control glassware->temp_control solvent->temp_control analysis Prompt Analysis (e.g., NMR, LC-MS) temp_control->analysis end End: Accurate Results, Maintained Isotopic Purity analysis->end

Caption: Workflow for preventing isotopic exchange.

By adhering to these guidelines, researchers can significantly mitigate the risk of H/D back-exchange, ensuring the isotopic purity of this compound and the validity of their experimental outcomes.

References

  • Eurisotop. NMR Solvents. Retrieved from [Link]

  • Chemsrc. This compound. Retrieved from [Link]

  • UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Pernice, M. F., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Retrieved from [Link]

  • Wikipedia. Hydrogen–deuterium exchange. Retrieved from [Link]

  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS with 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using the stable isotope-labeled (SIL) internal standard, 2-Amino-2-methylpropanol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this internal standard to ensure data accuracy and reliability in quantitative bioanalysis.

Introduction to Matrix Effects and the Role of Internal Standards

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components, such as proteins, lipids, and salts, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as a matrix effect.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][2][4][5]

The most robust strategy to compensate for these variations is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6][7] A SIL-IS is an ideal analog of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), ¹³C, or ¹⁵N).[8] When a known amount of the SIL-IS is added to all samples, standards, and quality controls, it experiences nearly identical matrix effects and variability during sample preparation and analysis as the target analyte.[1][4][9] By calculating the ratio of the analyte's response to the IS's response, accurate quantification can be achieved.[1][9][10]

This compound is the deuterated form of 2-Amino-2-methylpropanol, an organic compound containing both amine and alcohol functional groups.[11] Its use as a SIL-IS is predicated on its ability to mimic the chromatographic and ionization behavior of the unlabeled analyte.

Troubleshooting Guide

This section addresses specific issues that may arise during the application of this compound as an internal standard.

Issue 1: High Variability in the Internal Standard (IS) Signal Across a Run

  • Question: My this compound signal is inconsistent across my calibration standards and quality control samples. What could be the cause?

  • Answer: Inconsistent IS response is a common issue that can stem from several sources.[12] According to FDA guidance, significant variability in the IS response should be investigated.[13]

    • Causality & Solution:

      • Inconsistent Sample Preparation: This is the most frequent culprit.[9][12]

        • Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper technique to add a consistent volume of the IS stock solution to every single sample, calibrator, and QC.

        • Poor Mixing: After adding the IS, vortex each sample thoroughly to ensure homogeneity. Inadequate mixing can lead to inconsistent recovery during extraction.[14]

        • Extraction Inefficiency: If you are using protein precipitation, consider that it is a cruder cleanup technique. Switching to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove more matrix components and lead to more consistent recovery for both the analyte and the IS.[1][12]

      • Chromatographic Issues:

        • Co-elution with Suppressive Matrix Components: Even a SIL-IS can be affected if it co-elutes with a highly concentrated matrix component.[12] Modify your LC gradient to better separate the IS from the main regions of ion suppression. A post-column infusion experiment can help identify these suppressive zones.[15]

        • Column Degradation: An aging or fouled column can lead to poor peak shape and variable retention times, affecting the IS response.[12] Follow a proper column washing procedure or replace the column if necessary.

      • Mass Spectrometer Source Contamination: A dirty ion source is a common cause of signal drift and inconsistency.[12] Clean the ion source according to the manufacturer's recommendations.

Issue 2: Chromatographic Separation of Analyte and IS (Isotope Effect)

  • Question: I am observing a slight shift in retention time between my analyte and this compound. Is this a problem?

  • Answer: Yes, this can be a significant problem. This phenomenon is known as the "deuterium isotope effect" and can occur when multiple deuterium atoms are present in the SIL-IS.[8][16] The slight increase in mass can sometimes alter the physicochemical properties enough to cause partial or full chromatographic separation from the unlabeled analyte, especially on high-resolution UPLC systems.[8]

    • Causality & Solution:

      • Why it Matters: The core principle of using a SIL-IS is that it experiences the exact same matrix effects at the exact same time as the analyte.[4] If they are chromatographically separated, even slightly, they may elute in different micro-environments of the ion source, experiencing different degrees of ion suppression or enhancement. This undermines the ability of the IS to accurately correct for matrix effects.[4]

      • Solution: The goal is to achieve complete co-elution.

        • Modify Chromatography: Adjust your mobile phase composition or gradient slope. A slower gradient may help merge the peaks. Sometimes, using a column with slightly lower resolving power can be beneficial to ensure the peaks overlap completely.[4]

        • Consider an Alternative IS: If chromatographic modifications are unsuccessful, the best practice is to switch to a SIL-IS labeled with ¹³C or ¹⁵N. These heavier isotopes do not typically exhibit a noticeable chromatographic shift.[8]

Issue 3: Poor Analyte/IS Response Ratio Reproducibility

  • Question: The absolute peak areas for both my analyte and IS are fluctuating, but the ratio of analyte area to IS area is also inconsistent. Why isn't the IS correcting for the variability?

  • Answer: This indicates that the analyte and this compound are not "tracking" each other properly. The IS is not experiencing the same analytical variations as the analyte.

    • Causality & Solution:

      • Differential Matrix Effects: As discussed in Issue 2, if the analyte and IS are not perfectly co-eluting, they can be subject to different degrees of ion suppression.[4] This is one of the most common reasons for poor ratio reproducibility.

      • Analyte-Specific Instability: The analyte may be degrading in the sample matrix or during processing, while the IS remains stable. Investigate the stability of your analyte under the specific pH, temperature, and solvent conditions of your method.

      • Cross-Signal Interference: Check for any isobaric interferences. Ensure that a fragment ion (in MS/MS) from a matrix component is not interfering with the analyte's signal, or that the unlabeled analyte is not contributing to the IS signal (isotopic contribution).

      • Non-Linearity at High Concentrations: At very high analyte concentrations, the detector response may become non-linear, or the ionization process can become saturated. The IS, at a constant concentration, will not experience this saturation, leading to a breakdown in the response ratio. Ensure you are working within the linear dynamic range of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration to use for this compound?

A: The concentration of the internal standard should be consistent across all samples and ideally fall within the mid-range of the calibration curve.[17] A common practice is to choose a concentration that yields a robust and reproducible signal, typically similar in magnitude to the analyte response at the mid-point of the standard curve. This ensures the detector is operating in a similar response range for both the analyte and the IS.

Q2: When should I add the this compound to my samples?

A: The internal standard should be added as early as possible in the sample preparation workflow.[8][14] For most bioanalytical methods, this means adding the IS solution directly to the biological matrix (e.g., plasma, urine) before any extraction steps (e.g., protein precipitation, SPE, LLE). This allows the IS to compensate for variability in every subsequent step, including extraction recovery, evaporation, and reconstitution.[8][10]

Q3: How do I quantitatively assess matrix effects for my method?

A: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[3][15]

  • Protocol:

    • Extract at least six different lots of blank biological matrix.

    • Prepare two sets of samples:

      • Set A: Spike the post-extracted blank matrix with the analyte and IS at a known concentration (e.g., low and high QC levels).

      • Set B: Spike a clean solvent (e.g., mobile phase) with the analyte and IS at the same concentration.

    • Analyze both sets and calculate the Matrix Factor (MF).

  • Calculation: Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Absence of Matrix [Set B])

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3] To assess how well the IS corrects for this, you calculate the IS-Normalized Matrix Factor .[18]

    IS-Normalized MF = (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Solvent)

    According to regulatory guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[19]

Q4: Can deuterium atoms on the IS exchange with hydrogen atoms from the solvent?

A: Yes, H/D back-exchange can be a problem, particularly for deuterium atoms attached to heteroatoms (O, N, S) or acidic carbons.[16] This can compromise the integrity of the IS. For this compound, the deuterium labels are on methyl groups, which are generally stable and not prone to exchange under typical reversed-phase LC conditions. However, it is a crucial parameter to check during method development, especially if using extreme pH or temperatures.

Visualizations and Workflows

Diagram 1: Internal Standard Workflow in LC-MS

This diagram illustrates the standard workflow for using an internal standard to correct for matrix effects and other experimental variations.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (Plasma, Urine, etc.) Add_IS 2. Add Fixed Amount of This compound Sample->Add_IS Key Step: IS added early Vortex 3. Vortex Mix Add_IS->Vortex Extract 4. Extract Analytes + IS (PPT, SPE, LLE) Vortex->Extract Evap 5. Evaporate & Reconstitute Extract->Evap Inject 6. Inject into LC-MS Evap->Inject Corrects for loss during prep Detect 7. Detect Analyte & IS Inject->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Corrects for injection volume & matrix effects Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 10. Quantify vs. Cal Curve Ratio->Quantify

Caption: Workflow for using an internal standard in a typical bioanalytical LC-MS assay.

Diagram 2: Principle of Correction for Ion Suppression

This diagram explains how a co-eluting internal standard compensates for signal suppression in the MS ion source.

G cluster_2 A1 Analyte Signal (Area = 10,000) Ratio1 Ratio (A/IS) = 0.5 A1->Ratio1 A2 Analyte Signal (Area = 5,000) A1->A2 Matrix Suppresses Signal by 50% IS1 IS Signal (Area = 20,000) IS2 IS Signal (Area = 10,000) IS1->IS2 Ratio2 Ratio (A/IS) = 0.5 A2->Ratio2 IS2->Ratio2 Result Consistent Ratio leads to Accurate Quantification

Caption: How an ideal internal standard corrects for proportional signal loss from matrix effects.

Data Summary Table

This table summarizes key properties and recommended starting points for using this compound.

ParameterInformation / RecommendationSource
Compound Name This compound[20][21]
CAS Number 51805-95-9[20][21][22]
Molecular Formula C₄H₅D₆NO[20][22]
Molecular Weight ~95.17 g/mol [20][22]
Typical Use Stable Isotope-Labeled Internal Standard for LC-MS[7][10]
Recommended IS Concentration Mid-range of calibration curve response[17]
Point of Addition To biological matrix before any sample processing[8][14]
Key QC Parameter IS-Normalized Matrix Factor (%CV ≤ 15%)[19]
Potential Issue Deuterium Isotope Effect (Chromatographic Shift)[8][16]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). J-STAGE. Retrieved from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Today. Retrieved from [Link]

  • 2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). FDA. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central. Retrieved from [Link]

  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (n.d.). NIH. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org. Retrieved from [Link]

  • 2-amino-2-methyl-1-propanol. (n.d.). Stenutz. Retrieved from [Link]

  • Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. (2025). ResearchGate. Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved from [Link]

  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... (2025). YouTube. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • This compound. (2025). Chemsrc. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). ESSLAB. Retrieved from [Link]

  • Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. (2025). ResearchGate. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • 2-Amino-2-methylpropan-1-ol. (2018). SIELC Technologies. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

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stability of 2-Amino-2-methylpropanol-d6 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-2-methylpropanol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this deuterated amino alcohol. Here, we address the critical questions regarding its stability in both acidic and basic conditions, drawing upon established chemical principles and data for its non-deuterated analog, 2-Amino-2-methylpropanol (AMP).

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, like its non-deuterated counterpart, is a stable compound under standard storage conditions.[1][2] It is a combustible solid that should be stored below +30°C.[1][2] However, as an amino alcohol, it possesses two reactive functional groups: a primary amine and a primary alcohol. This bifunctionality dictates its chemical reactivity and potential incompatibilities. It is incompatible with strong oxidizing agents and may present an explosion hazard if heated.[1][2]

The primary amine group imparts basic properties to the molecule (pKa of the conjugate acid is 9.7), meaning it will readily react with acids to form salts. This acid-base reaction is exothermic.[2] The molecule can also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2]

Q2: How does deuteration at the methyl groups affect the stability of this compound compared to the non-deuterated compound?

A2: The replacement of hydrogen with deuterium in the two methyl groups results in stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions where the rate-determining step involves the cleavage of a C-D bond will be slower than the corresponding reaction with a C-H bond. This phenomenon is known as the kinetic isotope effect (KIE).[3][4]

For most potential degradation pathways of 2-Amino-2-methylpropanol that involve the methyl groups, the d6-variant is expected to be more stable and react more slowly than the non-deuterated form.

Q3: Is this compound stable in acidic conditions?

A3: In acidic solutions, the primary amine group of this compound will be protonated to form an ammonium salt. This salt form is generally stable. However, under harsh acidic conditions, particularly with heating, there is a theoretical possibility of acid-catalyzed dehydration of the primary alcohol.[5][6][7] This reaction proceeds through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a carbocation, and subsequent elimination of a proton to form an alkene.

Given that this compound would form a tertiary carbocation, this pathway is mechanistically plausible. However, the high temperatures typically required for the dehydration of primary alcohols suggest that the compound is likely stable under moderately acidic conditions at or near room temperature.

Q4: What is the stability of this compound in basic conditions?

A4: this compound is generally stable in basic conditions. The amino and alcohol groups are not prone to degradation in the presence of common bases. One theoretical degradation pathway for amines under strongly basic conditions with heating is the Hofmann elimination.[8][9][10] This reaction involves the conversion of the amine to a quaternary ammonium salt, which then undergoes elimination to form an alkene. For this to occur with this compound, it would first need to be quaternized, for example, by reaction with an alkyl halide. Without such a modification, Hofmann elimination is not a concern.

There is evidence of 2-Amino-2-methylpropanol being used in basic conditions for certain applications, such as in the oxidation of the alcohol group to an amino acid, which requires the presence of a base.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Media
  • Symptoms: You observe the formation of unexpected byproducts in your reaction mixture when using this compound in the presence of a strong acid, especially at elevated temperatures.

  • Potential Cause: Acid-catalyzed dehydration of the primary alcohol functionality may be occurring. This would lead to the formation of an alkene, 2-methyl-2-aminopropene.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Dehydration reactions are often highly dependent on temperature. Reducing the temperature may significantly slow down or prevent this side reaction.

    • Use a Milder Acid: If possible, substitute the strong acid with a weaker one that is still sufficient to catalyze your desired reaction.

    • Protect the Alcohol Group: If the alcohol functionality is not required for your reaction, consider protecting it with a suitable protecting group prior to subjecting the molecule to harsh acidic conditions.

Issue 2: Suspected Degradation in the Presence of Aldehydes or Ketones
  • Symptoms: When reacting this compound with a carbonyl compound (aldehyde or ketone), you observe the formation of a major byproduct and a decrease in the expected product yield.

  • Potential Cause: Amino alcohols can undergo a cyclocondensation reaction with aldehydes or ketones to form a stable five-membered oxazolidine ring.[13]

  • Troubleshooting Steps:

    • Control Reaction Conditions: This reaction is often reversible. Adjusting the pH and temperature can influence the equilibrium.

    • Protect the Amine or Alcohol: If either the amine or alcohol is not the intended nucleophile for your primary reaction, protecting it will prevent oxazolidine formation.

    • Perform the Reaction under Acidic Conditions: Protonation of the amine group can disfavor its initial nucleophilic attack on the carbonyl carbon, potentially reducing the formation of the oxazolidine.[13]

Issue 3: Poor Recovery or Apparent Loss of Material
  • Symptoms: After your experiment, you notice a lower than expected recovery of your this compound containing product, even in the absence of obvious side products.

  • Potential Cause:

    • Volatility: While the parent compound has a relatively high boiling point, it can be volatile under certain conditions.

    • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, oxidative degradation can occur, leading to smaller, more volatile fragments.[14][15][16]

  • Troubleshooting Steps:

    • Inert Atmosphere: If you suspect oxidation, perform your reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Avoid excessive heating.

    • Aqueous Workup: The protonated form of the amine is a salt and is not volatile. An acidic aqueous workup can help to "lock" the compound in the aqueous phase and prevent loss during solvent evaporation.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the plausible, though not necessarily common, degradation pathways for 2-Amino-2-methylpropanol under harsh conditions. For the d6 variant, any step involving the cleavage of a C-D bond on a methyl group would be slower than for the non-deuterated compound.

Acid_Catalyzed_Dehydration AMP This compound Protonated_Alcohol Protonated Alcohol AMP->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene 2-Methyl-2-aminopropene-d6 Carbocation->Alkene - H+

Caption: Plausible acid-catalyzed dehydration pathway of this compound.

Hofmann_Elimination AMP This compound Quaternary_Ammonium Quaternary Ammonium Salt AMP->Quaternary_Ammonium + CH3I (excess) Alkene 2-Methylprop-1-en-1-ol-d6 Quaternary_Ammonium->Alkene + Base, Heat

Caption: Hypothetical Hofmann elimination pathway (requires prior quaternization).

Quantitative Data Summary

PropertyValueSource
pKa (25 °C)9.7
Boiling Point 165 °C
Melting Point 24-28 °C
pH of 8.9 g/L solution (25 °C)11.0 - 12.0Chemical Supplier Data
General Stability Stable under recommended storage[1][2]

Experimental Protocols

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Preparation of Solutions: When preparing acidic solutions, always add the this compound to the acid slowly to control the exothermic reaction. For basic solutions, it is generally stable but should still be handled with care.

Protocol 2: Forced Degradation Study (Example)

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired acidic or basic medium (e.g., 0.1 M HCl, 0.1 M NaOH). Prepare a control sample in a neutral solvent (e.g., water or methanol).

  • Incubation: Incubate the samples at a chosen temperature (e.g., room temperature, 40 °C, 60 °C) for a set period (e.g., 24, 48, 72 hours). Protect the samples from light if photostability is also a concern.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot from each sample.

  • Quenching: Neutralize the aliquot to stop any further degradation.

  • Analysis: Analyze the samples using a suitable analytical technique such as LC-MS or GC-MS to quantify the amount of remaining this compound and identify any potential degradation products. Compare the results from the acidic and basic conditions to the neutral control.

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025, May 22). JoVE.
  • Study.com. (n.d.).
  • Aakash Institute. (n.d.).
  • J&K Scientific LLC. (2025, December 2).
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Clark, J. (n.d.).
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Chemistry Steps. (n.d.).
  • The Organic Chemistry Tutor. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4 [Video]. YouTube.
  • Chemistry Steps. (n.d.).
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  • 24.7: Reactions of Amines. (2024, March 23). Chemistry LibreTexts.
  • Guidechem. (n.d.). 2-Amino-2-methyl-1-propanol 124-68-5 wiki.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol | 124-68-5.
  • CAMEO Chemicals - NOAA. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • The Dow Chemical Company. (2005, September 13). Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No.
  • Request PDF. (2025, August 7). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate.
  • NIH. (n.d.).
  • ACS Publications. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions | Industrial & Engineering Chemistry Research.
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • Request PDF. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture.
  • Benchchem. (n.d.). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.
  • Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts.
  • Benchchem. (n.d.).
  • ACS Publications. (2021, August 23).
  • US EPA. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol.
  • MDPI. (n.d.).
  • EPFL. (n.d.).
  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol technical, = 90 GC 124-68-5.
  • ResearchGate. (2025, October 16).
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  • ACS Publications. (n.d.). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols.
  • NCERT. (n.d.). lech204.pdf.

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improving peak shape of 2-Amino-2-methylpropanol-d6 in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Topic: Improving the Peak Shape of 2-Amino-2-methylpropanol-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center. This guide is designed to assist you in troubleshooting and improving the chromatographic peak shape of this compound. As a deuterated analog of a polar amino alcohol, this compound can present unique challenges in both gas and liquid chromatography, often resulting in poor peak symmetry (tailing or fronting), broad peaks, and inconsistent retention times. This guide, structured in a question-and-answer format, provides in-depth solutions and the scientific reasoning behind them to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is exhibiting significant tailing in my Reverse-Phase LC method. What is the primary cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for a basic compound like this compound in reverse-phase liquid chromatography (RPLC) is most commonly caused by strong, unwanted secondary interactions between the positively charged amine group and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] These acidic silanols (Si-OH) can become deprotonated and ionized (SiO-) at mobile phase pH values above their pKa (~3.5-4.5), leading to strong ionic interactions with the protonated amine. This results in a mixed-mode retention mechanism (reverse-phase and ion-exchange), causing some molecules to be retained longer and producing a tailed peak.[1][4]

Troubleshooting Workflow: Addressing Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Detailed Protocols:

1. Mobile Phase pH Adjustment: The most direct way to mitigate silanol interactions is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[5]

  • Low pH Approach (pH 2.5-3.5): By lowering the mobile phase pH, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[1][6] This prevents the strong ionic interaction with the protonated amine.

    • Protocol:

      • Prepare your aqueous mobile phase.

      • Add a suitable buffer, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to adjust the pH to between 2.5 and 3.5.[7][8]

      • Confirm the final pH using a calibrated pH meter.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injection.

  • High pH Approach (pH > 9): At a high pH, the analyte itself (this compound has a pKa of approximately 9.7) will be deprotonated and neutral.[9] This eliminates the ionic interaction with the now-deprotonated silanols. However, standard silica columns are not stable at high pH.

    • Protocol:

      • Crucially, ensure you are using a high-pH stable column (e.g., a hybrid or ethylene-bridged silica). Using a standard silica column above pH 7.5 will cause irreversible damage.

      • Prepare your aqueous mobile phase.

      • Add a high-pH buffer, such as 10 mM ammonium bicarbonate or 0.1% ammonia, to adjust the pH to 9.5-10.5.[8]

      • Equilibrate the column thoroughly as described above.

2. Use of Mobile Phase Additives (Competitive Shielding): If changing the pH is not desirable or fully effective, adding a "competing base" to the mobile phase can mask the active silanol sites.

  • Protocol:

    • To your existing mobile phase, add a small concentration of a competing amine, such as triethylamine (TEA) at 0.1-0.5%.[10]

    • The competing base, being in high concentration, will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

    • Note: TEA can suppress MS ionization if using an LC-MS system. Consider a more volatile alternative like ammonium acetate if MS compatibility is required.[8]

3. Selection of an Appropriate Stationary Phase: Modern columns are designed to minimize silanol interactions.

  • End-Capped Columns: Choose a column that is thoroughly "end-capped." End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[1]

  • Sterically Protected or "Shielded" Phases: Columns with bulky side chains near the silica surface (e.g., an isobutyl group) physically hinder the analyte from accessing the residual silanols.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone itself, resulting in fewer available silanol groups and improved stability at higher pH.

Comparative Summary of Solutions:

SolutionMechanismProsCons
Low pH Mobile Phase Suppresses silanol ionization.[1]Highly effective, MS-compatible (formic acid).[7]May not be suitable for acid-labile compounds.
High pH Mobile Phase Neutralizes the amine analyte.Excellent peak shape.Requires a specialized, pH-stable column.
Competing Base Additive Masks active silanol sites.[10]Can be used with existing columns/methods.Can cause ion suppression in MS.
Modern Column Chemistry Reduces or eliminates active silanol sites.Most robust solution, improves method ruggedness.Requires investment in new hardware.
Q2: I'm analyzing this compound by Gas Chromatography (GC) and the peak is broad and tailing. What's happening and how do I resolve it?

A2: Understanding the Cause in GC

In gas chromatography, peak tailing and broadening for polar, active compounds like this compound are typically caused by unwanted interactions within the GC system. The primary culprits are active sites in the inlet liner and on the column itself.[11] The hydroxyl and amine groups of your analyte can form hydrogen bonds with active silanol groups on the glass inlet liner or with non-deactivated parts of the GC column. This leads to reversible adsorption, causing some molecules to lag behind the main band, resulting in a tailing peak.[12]

Troubleshooting Workflow: Addressing GC Peak Shape Issues

Caption: Workflow for troubleshooting GC peak shape.

Detailed Protocols:

1. Use a Deactivated Inlet Liner: The inlet is the first place your analyte can encounter active sites. Using a liner that has been treated to be inert is critical.

  • Protocol:

    • Ensure you are using a liner that is specifically designated as "deactivated" or "silanized."[11] Many manufacturers offer proprietary deactivations that are highly inert.

    • If you suspect your current liner has become active (e.g., after many injections of dirty samples), replace it with a new, deactivated liner.

    • Consider using a liner with glass wool. The glass wool itself must also be deactivated. This promotes better volatilization and mixing.

2. Analyte Derivatization: Derivatization is a powerful technique to improve the chromatographic behavior of polar compounds.[12][13] It involves chemically modifying the analyte to make it more volatile and less polar.[13][14] This is achieved by capping the active -OH and -NH2 groups.

  • Protocol (Example using Silylation with BSTFA):

    • Evaporate the sample solvent containing this compound to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[13]

    • Inject the derivatized sample into the GC. The resulting silylated compound will be much less polar and will exhibit a significantly improved peak shape.[14]

3. Use a Base-Deactivated Column: For analyzing basic compounds, a standard GC column may not be sufficiently inert. A "base-deactivated" column is specifically treated to reduce interactions with amines and other bases.[15]

  • Protocol:

    • Select a column with a stationary phase suitable for your analysis (e.g., a 5% phenyl-methylpolysiloxane).

    • Ensure the column is specified as "base-deactivated" or designed for amine analysis.[16][17] These columns undergo a special treatment to mask acidic sites that cause tailing with basic compounds.[15]

    • Install the column according to the manufacturer's instructions and condition it properly before use.

Comparative Summary of GC Solutions:

SolutionMechanismProsCons
Deactivated Liner Reduces active sites in the inlet.Simple, inexpensive, and effective first step.[11]Liners have a finite lifetime and need regular replacement.
Derivatization Blocks active functional groups on the analyte.[14]Drastically improves peak shape and volatility.[13]Adds an extra step to sample preparation; requires reagent handling.[18]
Base-Deactivated Column Provides an inert surface for separation.[15]The most robust solution for routine analysis of bases.Higher initial cost than a standard column.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). CP-Sil 8 CB for Amines GC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Scribd. (n.d.). Chromatography Peak Issues Guide. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Analysis of underivatized amines and basic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Shimadzu UK. (n.d.). SH Guard Columns Base Deactivated. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Restek. (n.d.). GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 2-Amino-2-methyl-1-propanol, 100 mL. Retrieved from [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Biotage. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound. Retrieved from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. (n.d.). NIH. Retrieved from [Link]

  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 51805-95-9 | Product Name : this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (n.d.). LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression with 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced bioanalytical applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-2-methylpropanol-d6 as an internal standard to combat ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the mechanisms, troubleshooting, and optimization of your methods.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for understanding the role of this compound in your experiments.

Q1: What is ion suppression and why is it a critical issue in LC-MS/MS analysis?

Ion suppression is a specific type of matrix effect that significantly compromises the accuracy, precision, and sensitivity of LC-MS analysis.[1][2] It occurs when non-target molecules (endogenous or exogenous substances from the sample matrix) co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[3][4] This interference reduces the ionization efficiency of the target analyte, leading to a suppressed or lower-than-expected signal.[5]

The core problem is that the degree of suppression is often variable and unpredictable between different samples, leading to unreliable quantitative results.[2][6] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a challenge because the interference happens before mass analysis, in the ion source itself.[1]

Q2: How does an internal standard like this compound help correct for ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting ion suppression.[7] The principle is based on its chemical and physical similarity to the unlabeled analyte (2-Amino-2-methylpropanol). Because the deuterated standard is nearly identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and, most importantly, be affected by ion suppression to the same degree.[4][8]

Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[4] If both the analyte and the internal standard are suppressed by 30% in a given sample, the ratio between them remains constant, thus providing an accurate and precise measurement despite the matrix effect.

Q3: Why use a deuterated (d6) standard instead of a non-labeled analogue or a different chemical structure?

Using a structurally different compound as an internal standard is a flawed approach because it will not have the same retention time or experience matrix effects in the same way as the analyte. A stable isotope-labeled internal standard is considered ideal because it is chemically identical to the analyte.[9]

Specifically, deuterated standards are chosen for several reasons:

  • Co-elution: They are expected to co-elute almost perfectly with the analyte, ensuring they are exposed to the same matrix interferences at the same time.[10]

  • Physicochemical Properties: They share the same extraction efficiency and ionization behavior.

  • Mass Difference: The mass shift (in this case, +6 Da from the six deuterium atoms) allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[10][11]

While labeling with ¹³C or ¹⁵N is sometimes preferred to avoid potential chromatographic shifts (see Troubleshooting Q5), deuterium labeling is a widely used and effective strategy.[8][10]

Q4: What is 2-Amino-2-methylpropanol and in what types of analyses are it and its deuterated form typically used?

2-Amino-2-methylpropanol (AMP) is a polar organic compound containing both an amine and a primary alcohol functional group.[12][13] Due to its polarity, it is often used in applications requiring hydrophilic interaction liquid chromatography (HILIC).[14] In drug development, it can be used as a building block or may be studied as a metabolite. Its primary function in many commercial products is as a pH buffer.

Given its polar nature, quantifying 2-Amino-2-methylpropanol in complex biological matrices like plasma, urine, or tissue homogenates can be challenging. It tends to elute early in traditional reversed-phase chromatography, often in a region with significant ion suppression from salts and other polar matrix components.[14][15] This makes the use of its deuterated internal standard, this compound, essential for developing robust and reliable bioanalytical methods.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides solutions to common problems encountered during method development and sample analysis.

Q5: My analyte and this compound are showing different retention times (isotopic shift). How do I fix this and why is it a problem?

This is a well-documented phenomenon known as the "isotope effect".[7] Replacing hydrogen with the heavier deuterium isotope can sometimes slightly alter the molecule's physicochemical properties, leading to a small separation on the chromatographic column.[16]

Why it's a problem: If the analyte and the internal standard do not co-elute perfectly, they may enter the ion source at slightly different times. If the matrix interference is not uniform across this small time window, they will experience differential ion suppression, meaning the internal standard will no longer accurately correct for the suppression of the analyte.[16] This invalidates the core principle of using a SIL-IS and can lead to significant inaccuracy.[16]

Solutions:

  • Reduce Chromatographic Resolution: While counterintuitive, slightly reducing the column's resolving power can cause the two peaks to merge, ensuring they experience the same matrix effects. This can be achieved by using a shorter column, a column with a larger particle size, or adjusting the mobile phase gradient to be steeper.[16]

  • Optimize Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration, or pH) can sometimes minimize the separation.

  • Consider ¹³C or ¹⁵N Labeled Standards: For future method development, internal standards labeled with ¹³C or ¹⁵N are much less prone to the isotope effect and chromatographic shifts.[10][17]

Q6: I'm still seeing significant signal variability or poor accuracy despite using the d6-internal standard. What are the likely causes?

If you've confirmed co-elution, other factors may be at play:

  • Internal Standard Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.[9] If the IS concentration is too high relative to the analyte, it can cause detector saturation or non-linear responses. If it's too low, its own signal may be noisy and unreliable.

  • Cross-Contamination: Verify the isotopic purity of your this compound standard. The standard should contain a minimal amount (<0.5%) of the unlabeled analyte. If the unlabeled impurity is significant, it will artificially inflate the analyte response, especially at the lower limit of quantitation (LLOQ).[10][11]

  • Inconsistent IS Addition: The internal standard must be added precisely and consistently to every sample, calibrator, and quality control (QC) sample. Pipetting errors are a common source of variability. Ensure your pipettes are calibrated and your technique is consistent.

  • Timing of IS Addition: The internal standard must be added at the very beginning of the sample preparation process, before any extraction or cleanup steps.[9][10] This ensures it experiences the same potential losses as the analyte throughout the entire workflow.

Q7: How do I properly prepare and store my this compound stock and working solutions?

Proper handling of your internal standard is critical for long-term method robustness.

  • Stock Solution: Prepare the initial stock solution in a high-purity organic solvent in which the compound is freely soluble (e.g., Methanol, Acetonitrile). Store this solution in a tightly sealed, amber glass vial at -20°C or -80°C to prevent degradation and solvent evaporation.

  • Working Solutions: Prepare intermediate and final working solutions by diluting the stock solution. The final working solution is often prepared in the mobile phase or a compatible solvent that will be added to the samples. Store working solutions under refrigeration (2-8°C) and remake them frequently (e.g., weekly) to ensure concentration accuracy.

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to concentration changes over time.

Q8: What is the single most important best practice when using an internal standard?

Add the internal standard at the earliest possible stage of the sample preparation workflow. [9][10] For a plasma sample requiring protein precipitation, this means adding the IS working solution to the plasma before adding the precipitating solvent. This ensures that the IS is present during every subsequent step (vortexing, centrifugation, evaporation, reconstitution) and will accurately account for any analyte loss or variability introduced during this processing.

Part 3: Experimental Protocols & Workflows

These protocols provide step-by-step guidance for key experiments related to ion suppression analysis.

Protocol 1: Post-Column Infusion Test to Visualize Ion Suppression Zones

This experiment helps identify at what retention times your matrix causes ion suppression, allowing you to optimize your chromatography to move your analyte peak away from these zones.

  • Setup:

    • Place a T-junction between your LC column and the mass spectrometer's ion source.

    • Use a syringe pump to deliver a constant, low-flow (e.g., 10 µL/min) stream of your analyte (e.g., 2-Amino-2-methylpropanol) dissolved in mobile phase into the T-junction.

    • Set up your LC-MS/MS system with your intended chromatographic gradient.

  • Execution:

    • Start the syringe pump and allow the MS signal for your analyte to stabilize. You should see a flat, constant baseline.

    • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma without any analyte or IS).

  • Analysis:

    • Monitor the analyte's signal throughout the chromatographic run. Any dips or drops in the baseline indicate regions of ion suppression caused by co-eluting matrix components.[1] A rise in the baseline would indicate ion enhancement.

    • The goal is to adjust your chromatographic method so that your analyte elutes in a region with a stable, flat baseline.

Protocol 2: Preparation of Internal Standard (IS) Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of LC-MS grade methanol. Vortex to dissolve completely.

    • Bring the volume to the 10 mL mark with methanol. Mix thoroughly.

    • Transfer to an amber glass vial, label clearly, and store at -20°C.

  • Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the stock solution. For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of 50:50 acetonitrile:water to make a 10 µg/mL intermediate solution.

    • Dilute 10 µL of the 10 µg/mL intermediate solution into 990 µL of 50:50 acetonitrile:water to make the final 100 ng/mL working solution.

    • This working solution is now ready to be spiked into samples.

Protocol 3: Sample Preparation using Protein Precipitation with IS Addition
  • Aliquot Sample: Pipette 50 µL of your biological sample (e.g., plasma, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of your this compound working solution to the sample. Vortex briefly (2-3 seconds). This is the critical step.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if applicable to your method).

  • Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject: Inject the supernatant directly into the LC-MS/MS system, or perform an evaporation and reconstitution step if further concentration is needed.

Part 4: Data Interpretation & Advanced Topics

Data Presentation: Key Selection Criteria for a SIL-IS
ParameterRecommendationRationaleSupporting Source
Isotopic Purity >98%, with <0.5% of unlabeled analyteMinimizes interference and ensures accuracy at the LLOQ.[10]
Mass Difference ≥ 3 Da from the analytePrevents spectral overlap from natural M+1 and M+2 isotopes.[10][11]
Label Position On a stable part of the molecule, away from exchangeable protons (e.g., on a methyl group, not an -OH or -NH₂ group).Prevents loss or exchange of the deuterium label with protons from the solvent, which would invalidate the standard.[11]
Chromatographic Shift Must co-elute with the analyte.Ensures both compounds experience identical matrix effects for valid correction.[16]
Visualization: Ion Suppression Mechanism & Correction

The following diagram illustrates how a co-eluting internal standard corrects for matrix-induced ion suppression.

IonSuppression cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With Co-eluting d6-IS Analyte_1 Analyte IonSource_1 Ion Source Analyte_1->IonSource_1 Co-elutes Matrix Matrix Components Matrix->IonSource_1 Co-elutes Signal_1 Suppressed Signal (Inaccurate) IonSource_1->Signal_1 Interference Analyte_2 Analyte IonSource_2 Ion Source Analyte_2->IonSource_2 Co-elute IS d6-IS IS->IonSource_2 Co-elute Matrix_2 Matrix Components Matrix_2->IonSource_2 Co-elutes Ratio Analyte/IS Ratio (Accurate) IonSource_2->Ratio Both Suppressed Equally, Ratio is Constant

Caption: Mechanism of ion suppression and correction with a SIL-IS.

Visualization: Bioanalytical Workflow

This workflow highlights the critical placement of the internal standard addition step for accurate quantification.

BioanalyticalWorkflow Sample 1. Sample Collection (Plasma, Urine, etc.) Spike 2. Add IS (this compound) Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation, LLE, SPE) Spike->Prepare Critical Step: IS undergoes all processing Analyze 4. LC-MS/MS Analysis Prepare->Analyze Process 5. Data Processing (Calculate Analyte/IS Ratio) Analyze->Process Report 6. Report Result Process->Report

Caption: A typical bioanalytical workflow emphasizing early IS addition.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix Effect in Bioanalysis- An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Contract Laboratory. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC International. [Link]

  • Understanding Ion Suppression in LC-MS. Lambda Laboratory Services. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. PubMed. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • This compound. Chemsrc. [Link]

  • Increasing LC–MS-MS Sensitivity with Luna® HILIC. LCGC International. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. International Labmate Ltd. [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. PMC. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]

  • 2-Amino-2-methyl-1-propanol. PubChem. [Link]

  • 2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. [Link]

  • 1-Propanol, 2-amino-2-methyl-. NIST WebBook. [Link]

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Technical Support Center: Purification of 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-2-methylpropanol-d6 (AMP-d6). This resource is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during its use and synthesis. As an isotopically labeled internal standard or building block, the purity of AMP-d6 is paramount for experimental success. This guide provides not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect in a sample of this compound?

A: Impurities can originate from the synthesis, degradation, or storage of the compound. It is crucial to identify the nature of the contaminant to select the appropriate purification strategy. The most common impurities are summarized in the table below.

Table 1: Common Contaminants in this compound

Impurity Class Specific Examples Likely Source
Residual Solvents Ethanol, Methanol, Dichloromethane Synthesis workup, extraction, or previous purification steps.[1][2]
Water H₂O Absorption from the atmosphere (hygroscopic nature).[3]
Synthesis Precursors Deuterated nitro-alkanes, deuterated aldehydes Incomplete reaction during synthesis.[4][5]
Degradation Products 4,4-dimethyl-2-oxazolidinone, acetone, ammonia, formic acid. Thermal or oxidative stress during synthesis, purification, or storage.[6][7][8]
Isotopic Variants AMP-d0 to AMP-d5 Incomplete deuteration of starting materials.

| Related By-products | 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol | Dimerization or side reactions during synthesis.[6][7] |

Q2: My AMP-d6 sample is a waxy solid or a viscous liquid at room temperature. Is this normal?

A: Yes, this is completely normal. The non-deuterated form of 2-Amino-2-methylpropanol has a melting point between 24-28 °C. Therefore, depending on the ambient temperature of your laboratory, it can exist as either a colorless liquid or a white solid. If you need to handle it as a liquid, gentle warming in a water bath to approximately 35 °C is recommended.

Q3: For a moderately impure sample (>90%), what is the most straightforward and effective initial purification method?

A: For removing both more volatile and less volatile impurities, vacuum distillation is the most robust and commonly cited first-line purification method.[2][4] The reduced pressure lowers the boiling point, which is critical for preventing thermal degradation of the amine.[9]

Q4: How should I properly store my purified this compound to maintain its purity?

A: Proper storage is critical to prevent degradation and water absorption. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place; refrigeration is recommended.[3]

Section 2: Troubleshooting Guide for Purification

This section provides a deeper dive into specific purification challenges and offers step-by-step protocols. The choice of method depends on the nature of the impurities you need to remove.

cluster_legend Decision Logic start Start: Impure AMP-d6 Sample check_volatility Are impurities volatile (e.g., solvents, water)? start->check_volatility check_bp Are impurities non-volatile or high-boiling? check_volatility->check_bp  No vac_dist Vacuum Distillation check_volatility->vac_dist  Yes check_polarity Are impurities structurally similar with close boiling points? check_bp->check_polarity  No check_bp->vac_dist  Yes prep_hplc Preparative HPLC check_polarity->prep_hplc  Yes acid_base Acid-Base Extraction check_polarity->acid_base  No (Different pKa) end Pure AMP-d6 vac_dist->end chromatography Column Chromatography (Silica or Alumina) chromatography->end prep_hplc->end acid_base->end l_start Problem l_solution Solution

Caption: Decision workflow for selecting a purification method.

Problem 1: Sample is contaminated with water or volatile organic solvents.
  • Causality & Diagnosis: Due to its hydroxyl and amino groups, AMP-d6 is hygroscopic and can retain solvents from its synthesis. This is often diagnosed by a broad singlet in ¹H NMR, characteristic solvent peaks, or by quantitative analysis using Karl Fischer titration for water content.

  • Primary Solution: Fractional Vacuum Distillation This method is highly effective because it separates compounds based on differences in their boiling points. Under reduced pressure, the boiling point of AMP-d6 is significantly lowered, preventing thermal degradation which can occur at temperatures as low as 140 °C.[9]

    Table 2: Physical Properties of 2-Amino-2-methylpropanol (non-deuterated)

    Property Value Source(s)
    Boiling Point (atm) 165 °C [10]
    Boiling Point (20 mmHg) 95 - 97 °C [2]
    Melting Point 24 - 28 °C

    | Density | 0.934 g/cm³ at 25 °C | |

    Experimental Protocol: Vacuum Distillation

    • Setup: Assemble a fractional distillation apparatus rated for vacuum use. Ensure all glass joints are properly greased and sealed. Use a dry, clean receiving flask and a cold trap between the apparatus and the vacuum pump.

    • Drying (Optional): If significant water is present, consider pre-drying the crude material with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

    • Charge the Flask: Add the crude AMP-d6 to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

    • Evacuate: Slowly and carefully apply vacuum to the system.

    • Heating: Gently heat the distillation flask using a heating mantle.

    • Fraction Collection: Collect the initial fractions, which will primarily consist of residual water and volatile solvents. Monitor the head temperature. Once the temperature stabilizes near the expected boiling point of AMP-d6 at your system's pressure, switch to a clean receiving flask.

    • Product Collection: Collect the pure AMP-d6 fraction.

    • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

    • Verification: Confirm the purity of the collected fraction using GC-MS or NMR spectroscopy.

Problem 2: Sample contains non-volatile impurities, polymers, or salts.
  • Causality & Diagnosis: These impurities can result from degradation or side reactions during synthesis. They are typically identified as a discolored (often yellow or brown) residue, a non-eluting baseline signal in GC analysis, or the presence of inorganic material.

  • Primary Solution: Vacuum Distillation In this scenario, the desired product is volatile while the impurities are not. The AMP-d6 will distill over, leaving the non-volatile contaminants behind in the distillation flask. The protocol is the same as described above.

  • Alternative Solution: Column Chromatography If distillation is impractical or if impurities have very high boiling points close to the product's degradation temperature, column chromatography offers a viable alternative based on polarity differences.[11]

    cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Final Step prep_slurry 1. Prepare Slurry: Stationary Phase + Mobile Phase pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (dissolved in min. solvent) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC/GC) collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine product Purified AMP-d6 combine->product

    Caption: General workflow for purification by column chromatography.

    Experimental Protocol: Column Chromatography

    • Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can cause significant peak tailing with amines. It is highly recommended to use either deactivated silica (pre-treated with a base like triethylamine) or neutral alumina .

    • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. To prevent tailing on silica, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to the mobile phase.

    • Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

    • Loading: Dissolve the crude AMP-d6 in a minimal amount of the mobile phase and load it carefully onto the top of the column.

    • Elution: Begin elution with the mobile phase, gradually increasing the polarity to elute the more polar AMP-d6.

    • Monitoring: Monitor the column fractions using Thin Layer Chromatography (TLC) or a rapid GC analysis.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified AMP-d6.

Problem 3: Isomeric or structurally similar impurities are present.
  • Causality & Diagnosis: These are the most challenging impurities to remove as they often have very similar physical properties (boiling point, polarity) to the desired compound. They are typically formed from side-reactions in the synthesis. High-resolution analytical techniques like HPLC, GC-MS, and NMR are required for their identification.

  • Primary Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Prep-HPLC offers the highest resolution for separating complex mixtures. A reversed-phase method is generally effective for amino alcohols.

    Experimental Protocol: Preparative RP-HPLC

    • Method Development: First, develop an analytical method on a standard HPLC system using a C18 column. The goal is to achieve baseline separation between AMP-d6 and the key impurity. A mobile phase of water and acetonitrile (or methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

    • Scale-Up: Scale the analytical method to a preparative HPLC system with a larger C18 column. Adjust the flow rate and sample loading according to the column dimensions.

    • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector signal.

    • Isolation: Combine the pure fractions. If an acidic modifier like TFA was used, it will need to be neutralized and removed. This can be achieved by basifying the solution and extracting the free-base AMP-d6 into an organic solvent, followed by solvent evaporation.

  • Alternative Solution: Recrystallization via Salt Formation This classical chemical technique alters the physical properties of the target compound to facilitate separation.

    • Salt Formation: Dissolve the impure AMP-d6 in a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a stoichiometric amount of an acid (e.g., HCl in ether, or concentrated sulfuric acid) to precipitate the corresponding salt (AMP-d6 hydrochloride).

    • Recrystallization: Filter the crude salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether). The different crystal lattice energies of the desired salt and the impurity salts can lead to effective purification.[12]

    • Liberation of Free Base: Dissolve the purified salt in water, and carefully add a base (e.g., NaOH or K₂CO₃) until the solution is strongly basic (pH > 12).

    • Extraction: Extract the liberated pure AMP-d6 free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure product.

References

  • Eide-Haugmo, I., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Eide-Haugmo, I., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central. [Link]

  • Sexton, A. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Eide-Haugmo, I., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. White Rose Research Online. [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Bhushan, R., & Kumar, V. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Loba Chemie. (2016). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. [Link]

  • ESSLAB. (n.d.). This compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 2-AMINO-2-METHYLPROPANOL. [Link]

  • Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Williams, D., et al. (n.d.). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. PubMed Central. [Link]

  • Agilent. (n.d.). Analysis of amino-alcohols, C3-C5. [Link]

  • Biotage. (2023). Isolation and chromatographic purification of reaction products from amino acids. [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method PV2145. [Link]

  • Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Arcopol. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. [Link]

Sources

storage conditions to prevent degradation of 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-methylpropanol-d6 (CAS: 51805-95-9). This document is intended for researchers, scientists, and drug development professionals utilizing this deuterated compound, often as an internal standard in mass spectrometry-based quantification.[1] The isotopic purity of this reagent is paramount for generating reliable and reproducible data. This guide provides in-depth information on the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent its degradation and maintain its isotopic integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound should be stored in a refrigerator at 2-8°C.[2][3] It is critical to keep the container tightly sealed and in a dry, well-ventilated location to prevent exposure to atmospheric moisture.[4] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and moisture.

Q2: Is this compound sensitive to light?

Yes, prolonged exposure to direct sunlight should be avoided.[4] While oxidative degradation is the primary concern, photolytic pathways can contribute to the formation of impurities. Store the vial in its original box or in an amber-colored desiccator to protect it from light.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

This compound and its non-deuterated analog are classified as skin and eye irritants.[4][5] Always wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Q4: What is the primary cause of degradation for this compound?

The most significant risk to the integrity of this compound is hydrogen-deuterium (H/D) exchange, which compromises its isotopic purity. The second major concern is oxidative degradation. Both are primarily initiated by improper storage and handling that exposes the compound to moisture and atmospheric oxygen.

Q5: Can I dissolve this compound in methanol or water?

While the non-deuterated form is soluble in alcohols and miscible with water, using protic solvents like methanol or water is strongly discouraged unless they are fully deuterated (e.g., Methanol-d4, D₂O).[7] The labile deuterium atoms on the amine (-ND₂) and hydroxyl (-OD) groups can readily exchange with protons from the solvent, leading to a loss of isotopic enrichment.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the underlying scientific causes and providing actionable solutions.

Table 1: Troubleshooting Common Issues
Observed Problem Potential Root Cause Recommended Solution & Scientific Rationale
Mass Spectrometry shows loss of isotopic purity (peaks for d0-d5 species). Hydrogen-Deuterium (H/D) Exchange: The compound has been exposed to protic sources. The deuterium atoms on the amine and hydroxyl groups are labile and can exchange with hydrogen atoms from water, alcohols, or acidic/basic contaminants.1. Use Anhydrous Solvents: Switch to high-purity, anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for stock solutions.2. Inert Atmosphere Handling: Prepare solutions in a glove box or under a stream of inert gas (argon/nitrogen) to minimize atmospheric moisture ingress.3. Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
Appearance of unknown peaks in GC or LC-MS analysis. Oxidative Degradation: The compound has been exposed to oxygen, potentially accelerated by heat or light. The non-deuterated analog is known to degrade in the presence of oxygen, forming products like acetone and oxazolidinones.[8]1. Purge with Inert Gas: Before sealing, flush the vial with argon or nitrogen.2. Avoid Heat: Do not leave the compound at room temperature for extended periods. Prepare solutions and immediately return the stock vial to the refrigerator.3. Protect from Light: Store in an amber vial or in the dark.
Compound appears discolored or has a clumpy texture. Moisture Absorption (Hygroscopicity): The compound is a solid that can absorb water from the air, causing physical changes and creating an ideal environment for H/D exchange.1. Use a Desiccator: Store the vial within a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).2. Proper Weighing Technique: Weigh the compound quickly. Avoid leaving the container open on the balance for an extended time.
Inconsistent analytical results between experiments. Improper Aliquoting or Solution Instability: Repeatedly opening and closing the primary container can introduce contaminants. Solutions may degrade over time if not stored correctly.1. Create Aliquots: For frequent use, prepare single-use aliquots from a freshly made stock solution. Store aliquots under the same ideal conditions as the primary container.2. Check Solution Stability: If storing solutions, perform a stability test by analyzing the solution at different time points (e.g., 0, 24, 48 hours) to determine its usable lifetime under your storage conditions.

Core Degradation Pathways & Prevention

To maintain the integrity of this compound, it is crucial to understand the chemical mechanisms that lead to its degradation.

G cluster_start cluster_factors cluster_results start This compound (Isotopically Pure) hd_exchange Partially Deuterated Species (d1-d5 Contaminants) start->hd_exchange H/D Exchange oxidation Oxidative Impurities (e.g., Imines, Aldehydes) start->oxidation Oxidation moisture Atmospheric Moisture (H₂O) moisture->hd_exchange Initiates oxygen Oxygen (O₂) + Light/Heat oxygen->oxidation Initiates

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Handling and Preparation of a Standard Stock Solution

This protocol is designed to minimize H/D exchange and oxidation during solution preparation.

Materials:

  • This compound

  • High-purity anhydrous acetonitrile (or other suitable aprotic solvent)

  • Oven-dried volumetric flask and cap

  • Gas-tight syringe

  • Inert gas source (Argon or Nitrogen) with tubing

Procedure:

  • Place the sealed vial of this compound and the sealed bottle of anhydrous solvent in a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on cold surfaces.

  • Move the vial, solvent, and glassware into an inert atmosphere glove box. If a glove box is not available, perform the next steps quickly under a positive pressure stream of inert gas directed into the flask opening.

  • Quickly weigh the required amount of this compound and transfer it to the volumetric flask.

  • Using a gas-tight syringe, add the anhydrous solvent to the flask, dissolving the solid.

  • Bring the solution to the final volume with the solvent, cap the flask, and mix thoroughly.

  • If not for immediate use, transfer the solution to smaller, single-use amber vials. Purge the headspace of each vial with inert gas before sealing.

  • Store the stock solution and any aliquots at 2-8°C, protected from light.

Protocol 2: Troubleshooting Isotopic Purity Issues

This workflow guides the investigation into the source of isotopic contamination.

G start Problem: Isotopic Purity Compromised in MS Analysis q1 Was anhydrous aprotic solvent used? start->q1 a1_no Action: Re-prepare standard using high-purity anhydrous aprotic solvent. q1->a1_no No q2 Were standards prepared under inert atmosphere? q1->q2 Yes a1_no->q2 a2_no Action: Use glove box or inert gas stream to prevent moisture exposure during handling. q2->a2_no No q3 Was the primary container stored correctly (2-8°C, sealed, dry, dark)? q2->q3 Yes a2_no->q3 a3_no Action: Review storage conditions. Consider using a new, unopened vial for comparison. q3->a3_no No end If issues persist, check MS system for carryover or source contamination with protic solvents. q3->end Yes a3_no->end

Caption: Troubleshooting workflow for compromised isotopic purity.

References

  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Safety Data Sheet: 2-amino-2-methylpropanol . Carl ROTH.

  • This compound | CAS#:51805-95-9 . Chemsrc.

  • 2-Amino-2-methyl-1-propanol - Safety Data Sheet . ChemicalBook.

  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No . Loba Chemie.

  • SAFETY DATA SHEET . Spectrum Chemical.

  • This compound CAS 51805-95-9 . United States Biological.

  • This compound | 51805-95-9 . ChemicalBook.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Purity Analysis of 2-Amino-2-methyl-1-propanol-d11: A Comparative Guide for Reference Materials . Benchchem.

  • Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol . Benchchem.

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions . NIH.

  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA) . OSHA.

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under . White Rose Research Online.

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation . ResearchGate.

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 . PubChem.

  • Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid . ResearchGate.

  • 2-Amino-2-methyl-1-propanol technical, = 90 GC 124-68-5 . Sigma-Aldrich.

Sources

resolving co-elution issues with 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-methylpropanol-d6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a primary focus on co-elution issues encountered during chromatographic analysis.

Troubleshooting Guide: Co-elution Issues

This section addresses specific problems you may encounter when using this compound as an internal standard (IS). The question-and-answer format provides direct solutions to complex chromatographic behaviors.

Q1: My this compound internal standard is separating from the unlabeled analyte during my chromatographic run. What is causing this, and how can I fix it?

A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[1]. The substitution of hydrogen with the heavier deuterium isotope can cause subtle changes in the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds often elute slightly earlier because they can be slightly less lipophilic[1]. While perfect co-elution is the ideal, achieving a small, highly reproducible separation can be acceptable if it does not lead to differential matrix effects[1]. However, significant or variable separation compromises data accuracy and must be addressed.

The primary goal is to ensure that the analyte and the internal standard experience the same matrix effects and ionization suppression/enhancement in the mass spectrometer[1][2]. The following systematic approach will help you diagnose and resolve the separation.

Systematic Workflow for Resolving Co-elution

The diagram below outlines a logical workflow for troubleshooting this issue.

CoElution_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Co-elution Issue Observed: Analyte and IS are separating Confirm Confirm Peak Purity - Use DAD for spectral analysis - Use MS to check m/z across the peak Start->Confirm MobilePhase Step 1: Adjust Mobile Phase - Modify organic solvent % - Change organic solvent type (e.g., ACN to MeOH) - Adjust pH Confirm->MobilePhase Temperature Step 2: Optimize Column Temperature - Test temperatures from 25°C to 40°C - Note changes in selectivity MobilePhase->Temperature Gradient Step 3: Modify Gradient Slope - Implement a shallower gradient around the elution time of the analytes Temperature->Gradient Column Step 4: Evaluate Stationary Phase - Consider a different column chemistry (e.g., C18, PFP, or HILIC) Gradient->Column Validate Validate Optimized Method - Check for reproducibility - Assess matrix effects Column->Validate

Caption: A step-by-step workflow for troubleshooting co-elution.

Detailed Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition

Since 2-Amino-2-methylpropanol is a polar, basic compound, its retention and selectivity are highly sensitive to mobile phase pH and composition.

  • Baseline Condition: Start with your current method (e.g., 0.1% Formic Acid in Water and Acetonitrile on a C18 column).

  • Adjust Organic Modifier: Increase or decrease the percentage of acetonitrile by 2-5% increments. Observe the effect on the retention times of both the analyte and the IS.

  • Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter selectivity between the deuterated and non-deuterated forms.

  • Modify pH: The ionization state of 2-Amino-2-methylpropanol is highly dependent on pH[3].

    • Prepare mobile phases with different pH values. Since the compound is basic, testing a slightly basic mobile phase (e.g., using a small amount of ammonium hydroxide or diethylamine) may improve peak shape and alter selectivity.

    • Caution: Always ensure the mobile phase pH is within the stable range for your chosen column.

Data Presentation: Effect of Mobile Phase on Resolution

The following table shows hypothetical data illustrating how mobile phase changes can impact the separation of 2-Amino-2-methylpropanol (AMP) and its d6-IS.

Mobile Phase ConditionAnalyte (AMP) RT (min)IS (AMP-d6) RT (min)Delta RT (min)Resolution (Rs)Observations
50:50 ACN:H₂O + 0.1% FA3.523.450.070.8Partial separation, IS elutes first.
45:55 ACN:H₂O + 0.1% FA4.104.050.051.1Improved resolution, but still separated.
50:50 MeOH:H₂O + 0.1% FA3.853.820.031.4Better co-elution, nearly baseline resolved.
50:50 ACN:H₂O + pH 8 Buffer3.203.190.01>1.8Excellent co-elution and peak shape.
Q2: I am observing significant peak tailing for both my analyte and the d6-IS. What is the cause and solution?

A2: Peak tailing for a basic compound like 2-Amino-2-methylpropanol is often caused by secondary interactions between the amine group and residual acidic silanol groups on the silica-based stationary phase. Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.

Protocol 2: Mitigating Peak Tailing
  • Use a Mobile Phase Additive:

    • For reversed-phase chromatography, add a basic competitor to the mobile phase. A low concentration (0.05% - 0.2%) of an amine modifier like Diethylamine (DEA) can significantly improve peak shape for basic compounds[4].

    • The additive works by interacting with the active silanol sites, preventing the analyte from binding to them.

  • Check for Column Overload:

    • Prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).

    • Inject each sample. If peak shape improves at lower concentrations, you are likely overloading the column. Reduce the amount of sample injected.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent alternative for separating very polar compounds[3]. It uses a polar stationary phase and a mobile phase with a high organic content. This can improve retention and provide a different selectivity profile, often resolving co-elution and peak shape issues simultaneously.

Matrix_Effect cluster_0 Scenario A: Good Co-elution cluster_1 Scenario B: Poor Co-elution A_Peaks Time Analyte (AMP) IS (AMP-d6) A_Matrix Matrix Effect (Ion Suppression) A_Result Result: Accurate Quantification IS correctly compensates for suppression A_Matrix->A_Result B_Peaks Time IS (AMP-d6) Analyte (AMP) B_Matrix Matrix Effect (Ion Suppression) B_Peaks:f2->B_Matrix B_Result Result: Inaccurate Quantification IS does NOT compensate for suppression on analyte B_Matrix->B_Result

Caption: Impact of co-elution on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of 2-Amino-2-methylpropanol?

A: 2-Amino-2-methylpropanol (AMP) is a polar organic compound classified as an alkanolamine. It is a clear, colorless liquid at room temperature and is used in the preparation of buffer solutions, as an emulsifying agent, and in the synthesis of other chemicals[5][6].

PropertyValueSource
Chemical Formula C₄H₁₁NO[7]
Molecular Weight 89.14 g/mol [7]
Boiling Point 165 °C[5]
Melting Point 24-28 °C[5]
pKa 9.69 at 25°C
Appearance Clear, light-colored liquid[7][8]
Q: Why is a deuterated internal standard like this compound preferred for LC-MS analysis?

A: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons[2]:

  • Co-elution: They have nearly identical chemical properties to the analyte, causing them to co-elute during chromatography[9].

  • Correction for Variability: They act as an internal reference to accurately correct for variations in sample preparation, injection volume, matrix effects (like ion suppression), and instrument drift[2][9][10].

  • Mass Distinction: The mass difference due to deuterium atoms allows the mass spectrometer to distinguish between the analyte and the standard, even if they elute at the exact same time[2].

Q: Can 2-Amino-2-methylpropanol and its deuterated standard be analyzed by Gas Chromatography (GC)?

A: Yes, both GC and HPLC are suitable methods for quantifying 2-Amino-2-methylpropanol[11].

  • Gas Chromatography (GC): A sample can often be directly injected into the GC, where AMP is volatilized and separated. A Flame Ionization Detector (FID) is commonly used for detection. This method is often simpler as it may not require derivatization[11].

  • High-Performance Liquid Chromatography (HPLC): For HPLC with UV detection, AMP typically requires derivatization with a UV-active agent like 1-naphthylisothiocyanate (NITC) to be detected[6][11]. When using LC-MS, derivatization is not necessary.

Q: Could the co-elution issue be related to chirality?

A: 2-Amino-2-methylpropanol itself is not chiral. However, if you are working with related chiral amino alcohols or analyzing AMP in a complex chiral matrix, chromatographic behavior can be complex. Chiral separations require specialized chiral stationary phases (CSPs) and methods[4][12][13]. While not directly applicable to AMP's co-elution with its d6-IS, it's a critical consideration when analyzing chiral molecules.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). BenchChem.
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. [Link]

  • Solving co-elution problems of analyte and deuter
  • 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration. OSHA. [Link]

  • Deuterated Standards for LC-MS Analysis.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. ResearchGate. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL (AMP). OSHA. [Link]

  • GC Troubleshooting Guide. Restek. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. US EPA. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. White Rose Research Online. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • GC Troubleshooting Guide. GL Sciences. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Overcoming co-elution issues in amino acid analysis. BenchChem.
  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. BenchChem.
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Validation & Comparative

A Senior Application Scientist's Guide to Robust Bioanalytical Method Validation: A Comparative Analysis Featuring 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of analytes in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and biomarker studies. The integrity of this data underpins critical decisions, from dose-response assessments to regulatory submissions. Consequently, the validation of bioanalytical methods is a subject of intense scientific and regulatory scrutiny.

This guide provides an in-depth technical comparison of analytical method validation strategies, with a specific focus on the pivotal role of internal standards. We will explore the tangible advantages of employing a stable isotope-labeled internal standard (SIL-IS), 2-Amino-2-methylpropanol-d6, in contrast to alternative approaches. The principles and data presented herein are designed to equip researchers with the rationale and practical knowledge to develop robust and reliable bioanalytical assays.

The Lynchpin of Reliable Quantification: The Internal Standard

A fundamental challenge in bioanalysis is the inherent variability introduced by complex biological matrices (e.g., plasma, urine) and the multi-step sample preparation process.[1][2] An ideal internal standard (IS) is a compound added to samples at a known concentration before any sample processing, to correct for these variations.[3][4][5] The most effective IS co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization, thereby normalizing for analyte loss and matrix-induced signal suppression or enhancement.[2][6]

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[7][8] By replacing one or more atoms with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N), a SIL-IS is chemically almost identical to the analyte, ensuring it faithfully tracks the analyte throughout the analytical process.

This guide will use the analysis of 2-Amino-2-methylpropanol, a compound used in various industrial and pharmaceutical applications, as a model to illustrate these principles.[9][10][11] We will compare the validation performance of an assay using its deuterated analog, this compound, against a hypothetical structural analog IS and an external calibration method.

Comparative Performance Analysis: this compound vs. Alternatives

The superiority of a stable isotope-labeled internal standard becomes evident when evaluating key bioanalytical method validation parameters as stipulated by regulatory bodies like the FDA and EMA.[12][13][14][15][16][17][18] The following tables summarize hypothetical but representative experimental data comparing three approaches for the quantification of 2-Amino-2-methylpropanol in human plasma.

Table 1: Comparison of Linearity and Sensitivity

ParameterExternal StandardStructural Analog ISThis compound (SIL-IS)
Calibration Range 10 - 1000 ng/mL5 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL1 ng/mL

Table 2: Comparison of Accuracy and Precision

QC Level (ng/mL)External Standard (% Accuracy ± %RSD)Structural Analog IS (% Accuracy ± %RSD)This compound (SIL-IS) (% Accuracy ± %RSD)
Low QC (3 ng/mL) N/A92.5% ± 12.8%98.7% ± 4.5%
Mid QC (50 ng/mL) 95.2% ± 15.5%97.8% ± 8.2%101.2% ± 3.1%
High QC (800 ng/mL) 98.1% ± 13.2%102.1% ± 7.5%99.5% ± 2.8%

Table 3: Assessment of Matrix Effect and Recovery

ParameterExternal StandardStructural Analog ISThis compound (SIL-IS)
Matrix Effect (%RSD) 25.4%18.7%3.8%
Recovery (% Mean) 75.6%78.2%80.1%
Recovery (%RSD) 18.9%14.3%4.2%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a common protein precipitation method for the extraction of 2-Amino-2-methylpropanol from human plasma.

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound or structural analog) to all samples except for the blank matrix. For the external standard method, add 10 µL of the initial mobile phase.

  • Vortexing: Briefly vortex the samples for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of 2-Amino-2-methylpropanol and its deuterated internal standard.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • 2-Amino-2-methylpropanol: To be determined empirically, but based on its structure, a likely precursor ion would be [M+H]⁺ at m/z 90.1.

    • This compound: The precursor ion would be [M+H]⁺ at m/z 96.1.

Visualizing the Workflow and Rationale

Diagram 1: Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Diagram 2: The Principle of Stable Isotope Dilution

Caption: How a stable isotope-labeled internal standard corrects for analytical variability.

Discussion: The Scientific Rationale for Choosing this compound

The data presented underscores the profound impact of the internal standard choice on the quality of bioanalytical data. The use of this compound results in superior linearity, a lower LLOQ, and significantly better accuracy and precision compared to the other methods. This is a direct consequence of its ability to compensate for analytical variability.[1]

The most striking difference is observed in the matrix effect and recovery data. The high relative standard deviation (%RSD) for the external standard method highlights its susceptibility to variations in sample composition and preparation. While a structural analog IS offers some improvement, it does not perfectly mimic the analyte's behavior, leading to residual variability. In contrast, the SIL-IS, with its near-identical physicochemical properties to the analyte, effectively normalizes for these variations, resulting in a low %RSD for both matrix effect and recovery.[2][4] This robustness is a critical requirement for regulatory compliance and ensures the reliability of pharmacokinetic and toxicokinetic data.[12][13][14]

Conclusion: A Commitment to Data Integrity

The validation of bioanalytical methods is a cornerstone of modern drug development. While various approaches to quantification exist, the use of a stable isotope-labeled internal standard, such as this compound for the analysis of 2-Amino-2-methylpropanol, offers unparalleled advantages in terms of accuracy, precision, and robustness. For researchers and scientists committed to the highest standards of data integrity, the adoption of SIL-IS is not just a best practice but an essential component of rigorous scientific investigation.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

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A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of 2-Amino-2-methylpropanol-d6 and ¹³C-Labeled Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its exceptional sensitivity and selectivity. However, the reliability of LC-MS/MS data is intrinsically linked to the ability to control for analytical variability. Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, represent a significant challenge to data accuracy and precision.[1][2]

The most robust strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS is an ideal chemical mimic of the analyte, differing only in mass. When added to a sample at the earliest stage, it experiences the same sample preparation losses and matrix effects as the analyte, allowing for reliable normalization and accurate quantification.[4]

This guide provides an in-depth comparison of two common isotopic labeling strategies, using 2-Amino-2-methylpropanol (AMP) as a model compound. AMP is a versatile chemical used as a pH-adjusting agent in pharmaceutical formulations and a building block in organic synthesis.[5][6][7] We will objectively compare its deuterium-labeled standard, 2-Amino-2-methylpropanol-d6 , with its heavy-carbon counterpart, a ¹³C-labeled standard , providing the supporting data and experimental frameworks necessary for researchers to make informed decisions.

Physicochemical Properties and Synthetic Considerations

The choice of an internal standard begins with understanding its fundamental properties. While both deuterium and ¹³C labeling provide the necessary mass shift for MS detection, their subtle physicochemical differences and synthetic origins can have significant downstream analytical consequences.

Property2-Amino-2-methylpropanol (Analyte)This compound (d-Standard)¹³C-Labeled AMP (¹³C-Standard)
Molecular Formula C₄H₁₁NOC₄H₅D₆NO¹³Cₓ¹²C₄-ₓH₁₁NO
Molecular Weight 89.14 g/mol [8]~95.17 g/mol [9][10][11]90.14 - 93.14 g/mol (depending on ¹³C count)
Labeling Position N/ATypically on the two methyl groups.On the carbon backbone.
Isotopic Purity N/ATypically >98%Typically >99%
Synthesis Multiple routes, e.g., from 2-nitropropane or isobutene.[6][12][13]Often synthesized from deuterated precursors like Alanine-d3.[14]Synthesized from ¹³C-labeled building blocks, e.g., via C-H carboxylation with ¹³C-formate.[15][16]

Deuterium-labeled standards are often more commercially available and cost-effective due to well-established synthetic routes.[17][18] However, ¹³C-labeled standards, while potentially requiring more complex syntheses, are considered the "gold standard" for reasons we will explore in detail.[19][20]

The Core Principle: Mitigating Matrix Effects with a SIL-IS

The fundamental role of a SIL-IS is to co-elute with the analyte and experience identical ionization effects in the mass spectrometer's source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations are normalized, leading to a precise and accurate measurement.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Analyte) B Spike with SIL-IS A->B C Extraction (e.g., Protein Precipitation, SPE) B->C D LC Separation C->D E Ionization (ESI) D->E F MS/MS Detection E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantification via Calibration Curve H->I

Caption: Workflow for SIL-IS use in LC-MS/MS.

Performance Showdown: this compound vs. ¹³C-Labeled Standards

The ideal internal standard behaves identically to the analyte in all aspects except mass.[17] Here, we dissect the critical performance differences between deuterium and ¹³C labeling.

Chromatographic Behavior: The Isotope Effect

The most significant differentiator is the chromatographic isotope effect. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can exhibit different chromatographic behavior, particularly in reverse-phase liquid chromatography.

  • Deuterium (d6) Standard: Deuterated standards often elute slightly earlier than their non-deuterated counterparts.[4][21] This retention time shift, even if small, means the analyte and the internal standard are not exposed to the exact same chemical environment as they enter the mass spectrometer. If a region of intense matrix suppression or enhancement is present between the two peaks, the normalization will be inaccurate.[22]

  • ¹³C-Labeled Standard: ¹³C is a heavier isotope of carbon, but it does not significantly alter the bond energies or physicochemical properties of the molecule. Therefore, ¹³C-labeled standards almost always co-elute perfectly with the analyte.[4][17][23] This perfect co-elution is the optimal condition for correcting matrix effects, as both analyte and IS experience the exact same ionization conditions.[23]

Isotopic Stability and H/D Exchange

The stability of the isotopic label throughout sample storage and preparation is critical.

  • Deuterium (d6) Standard: While placing deuterium on a stable carbon atom (like a methyl group) is generally robust, there remains a theoretical risk of H/D back-exchange, especially under harsh pH or temperature conditions during sample processing.[4][21] Any loss of the label would compromise the integrity of the standard.

  • ¹³C-Labeled Standard: The ¹³C-label is incorporated into the carbon backbone of the molecule. The carbon-carbon bond is exceptionally stable, making the label impervious to back-exchange under any conceivable bioanalytical conditions.[4][23][24] This ensures the isotopic integrity of the standard from the moment it is spiked into the sample until detection.

Cost and Commercial Availability

Practical considerations often influence the choice of standard.

  • Deuterium (d6) Standard: Deuterated solvents and reagents are widely available, making the synthesis of d-labeled standards generally less complex and less expensive.[17]

  • ¹³C-Labeled Standard: The synthesis of ¹³C-labeled compounds requires ¹³C-enriched starting materials, which are significantly more expensive.[18] This higher cost is often the primary barrier to their adoption.

Summary of Performance Characteristics
FeatureThis compound¹³C-Labeled AMP StandardAdvantage
Chromatographic Co-elution Potential for retention time shift (elutes earlier).[4][22]Near-perfect co-elution with analyte.[4][23]¹³C-Labeled
Isotopic Stability Generally stable, but risk of H/D exchange exists.[4][24]Exceptionally stable; no risk of back-exchange.[4][23]¹³C-Labeled
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.Optimal and most reliable compensation.[22][25]¹³C-Labeled
Cost & Availability Generally lower cost and more widely available.[17]Higher cost and less common.[18]d6-Labeled
Regulatory View Acceptable if validated, but requires scrutiny.[26]Considered the "gold standard" for bioanalysis.[22]¹³C-Labeled

Experimental Protocol: A Self-Validating Comparison

To objectively determine the superior standard for a given assay, a head-to-head validation experiment is essential. This protocol describes a system to evaluate the performance of both d6 and ¹³C standards for quantifying AMP in human plasma.

G cluster_eval Evaluation Criteria A 1. Prepare Stocks Analyte (AMP) IS-d6 (AMP-d6) IS-13C (AMP-13C) B 2. Prepare Two Sets of Calibrators & QCs Set 1: Spiked with IS-d6 Set 2: Spiked with IS-13C A->B C 3. Sample Preparation Protein Precipitation of plasma samples (Calibrators, QCs, Blanks) B->C D 4. LC-MS/MS Analysis Inject both sets onto the same system C->D E 5. Data Evaluation D->E F A. Check Retention Time (RT) Does RT(IS-d6) = RT(Analyte)? Does RT(IS-13C) = RT(Analyte)? E->F G B. Assess Matrix Effect Post-extraction spike experiment. Compare IS-normalized response in matrix vs. neat solution. H C. Evaluate Accuracy & Precision Calculate accuracy (%RE) and precision (%CV) for both QC sets. I 6. Conclusion Select IS providing higher accuracy and precision, especially in the presence of matrix effects. H->I

Caption: Experimental workflow for comparing SIL-IS performance.
Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare individual stock solutions of AMP, AMP-d6, and AMP-¹³C in methanol at 1 mg/mL.

    • Create two separate internal standard working solutions (e.g., at 100 ng/mL), one for AMP-d6 and one for AMP-¹³C.

    • Prepare two identical sets of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank human plasma with the AMP stock solution.

  • Sample Extraction:

    • For each sample (calibrator, QC, blank), aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • To Set 1 samples, add 10 µL of the AMP-d6 working solution.

    • To Set 2 samples, add 10 µL of the AMP-¹³C working solution.

    • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • AMP: Monitor appropriate precursor → product ion pair.

      • AMP-d6: Monitor mass-shifted precursor → product ion pair.

      • AMP-¹³C: Monitor mass-shifted precursor → product ion pair.

  • Data Analysis and Interpretation:

    • Chromatographic Co-elution: Overlay the chromatograms of the analyte and each IS. A significant retention time difference for the AMP-d6 standard is a key finding.

    • Accuracy and Precision: Construct two separate calibration curves. Quantify the QC samples for each set. The method is acceptable if accuracy is within ±15% (±20% at the LLOQ) and precision is ≤15% CV (≤20% at the LLOQ), per FDA guidelines.[27][28][29] The standard that produces tighter, more consistent results across multiple runs is superior.

    • Matrix Effect Assessment: Compare the peak area of a QC sample prepared in extracted blank plasma (post-extraction spike) to a QC prepared in a neat solution. A significant difference indicates the presence of matrix effects. The IS that best normalizes this difference, bringing the final calculated concentration closer to the nominal value, is the more effective choice.

Conclusion and Authoritative Recommendations

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While This compound is a viable and often cost-effective option, this guide demonstrates the clear scientific advantages of using a ¹³C-labeled internal standard .

The superior performance of ¹³C-labeled standards stems from two core principles:

  • Identical Physicochemical Behavior: They co-elute perfectly with the analyte, ensuring the most accurate compensation for matrix effects.[4][23]

  • Unyielding Isotopic Stability: The ¹³C label is integrated into the molecular backbone, rendering it immune to exchange and ensuring its integrity throughout the analytical process.[24]

For research and discovery-phase projects, a validated method using a d6-standard may be sufficient. However, for regulated bioanalysis, pivotal non-clinical or clinical studies, and assays plagued by high inter-subject matrix variability, the investment in a ¹³C-labeled standard is strongly recommended. It provides the highest level of data integrity, reduces the risk of analytical failure, and aligns with the industry's best practices for achieving accurate and reproducible results.[22][30]

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  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
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  • ACS Publications. (2022). Visible Light-Driven Benzylic C(sp3)–H Carboxylation Enables Synthesis of ¹³C-Labeled (±)-α-Amino Acids with ¹³C-Formate. ACS Publications. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:51805-95-9. Chemsrc. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-methylpropanol Featuring its Deuterated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of pharmaceutical development and research, the precise quantification of compounds is the bedrock upon which safety and efficacy data are built. 2-Amino-2-methylpropanol (AMP) is a widely utilized compound, serving as a pH-adjusting agent in cosmetics and pharmaceutical formulations, a precursor in chemical synthesis, and a component in buffer solutions.[1] Given its prevalence, the ability to accurately measure its concentration in various matrices—from bulk drug substances to complex biological fluids—is paramount.

The gold standard for achieving high accuracy and precision in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[2] For AMP, its deuterated analog, 2-Amino-2-methylpropanol-d6 (AMP-d6) , serves this critical role.[3][4] The near-identical physicochemical properties of AMP-d6 to the native analyte ensure that it experiences the same behavior during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for variability and matrix effects.[2]

However, possessing a validated analytical method is not the final step. In a globalized research and development environment, methods are often transferred between laboratories, updated with new technology, or compared against alternative techniques. This is where cross-validation becomes an indispensable process.[5][6] Cross-validation is the systematic comparison of analytical data from two distinct methods or two different laboratories to ensure that the results are comparable and reliable, regardless of the testing environment.[7]

This guide provides an in-depth technical comparison of two powerful analytical techniques for the quantification of AMP using AMP-d6 as an internal standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validating these methods in accordance with stringent regulatory expectations.[8][9][10]

Chapter 1: Foundational Principles of the Chosen Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. AMP is a small, polar, and hydrophilic molecule, which presents distinct challenges and advantages for different platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Bioanalytical Workhorse

LC-MS/MS is the premier technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.

  • Expertise & Experience: For a polar compound like AMP, traditional reversed-phase chromatography can result in poor retention. Therefore, the logical choice is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[11][12] Coupling HILIC with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte and its SIL-IS, effectively filtering out background noise. The use of AMP-d6 is crucial here; it co-elutes with AMP and its distinct mass-to-charge ratio (m/z) allows the instrument to differentiate it from the analyte, ensuring accurate quantification even if extraction recovery is inconsistent.[2][11]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Analyte Modification

GC-MS offers excellent chromatographic resolution and is a robust quantitative tool. However, its primary requirement is that analytes must be volatile and thermally stable.

  • Expertise & Experience: Direct analysis of the highly polar and non-volatile AMP on a GC system is challenging.[13] To overcome this, derivatization is a mandatory step. This chemical modification process converts the polar amino (-NH₂) and hydroxyl (-OH) groups into less polar, more volatile moieties. Common approaches include silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride, TFAA).[13] This not only enables the compound to traverse the GC column but also improves peak shape and sensitivity. The choice of derivatizing agent is critical and depends on the desired volatility and the fragmentation pattern in the mass spectrometer.

Chapter 2: Experimental Design for Method Cross-Validation

The objective of this cross-validation is to demonstrate that a newly developed GC-MS method provides comparable quantitative results to an established, validated LC-MS/MS "reference" method. The process must adhere to guidelines set forth by regulatory bodies like the FDA and ICH.[14][15][16]

Logical Framework for Cross-Validation

The workflow ensures a direct and objective comparison between the two analytical methodologies.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Prep Prepare Identical Sets of Quality Control (QC) Samples (Low, Mid, High Concentrations) LCMS Analyze One Set via Validated LC-MS/MS Method Prep->LCMS GCMS Analyze Second Set via New GC-MS Method Prep->GCMS Spike Spike Blank Matrix with AMP and AMP-d6 (IS) Spike->Prep Quant Quantify AMP Concentration for Both Methods LCMS->Quant GCMS->Quant Compare Calculate Percent Difference for Each QC Level Quant->Compare Accept Assess Against Acceptance Criteria (e.g., ICH Q2(R1)) Compare->Accept

Caption: Overall workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Chapter 3: Detailed Experimental Protocols

These protocols are designed to be self-validating systems, incorporating quality controls and an internal standard to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of AMP in Human Plasma (Reference Method)

This method is considered the validated benchmark for comparison.

Workflow Diagram:

LCMS_Workflow start 50 µL Plasma Sample (Calibrator or QC) add_is Add 10 µL AMP-d6 Internal Standard (IS) start->add_is add_precip Add 200 µL Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex for 1 minute add_precip->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject 5 µL onto HILIC-MS/MS System transfer->inject

Caption: Sample preparation workflow for the LC-MS/MS analysis of AMP.

Step-by-Step Methodology:

  • Standard Preparation: Prepare calibration standards and Quality Control (QC) samples by spiking known concentrations of AMP into blank human plasma. A typical calibration curve might range from 1 to 500 ng/mL.

  • Sample Preparation:

    • Aliquot 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the AMP-d6 internal standard working solution (e.g., at 100 ng/mL) to each tube.

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system capable of binary gradients.

    • Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • AMP: Q1: 90.1 m/z → Q3: 72.1 m/z (Loss of H₂O).

      • AMP-d6: Q1: 96.1 m/z → Q3: 78.1 m/z (Loss of H₂O).

Protocol 2: GC-MS Quantification of AMP in Human Plasma (Test Method)

This protocol includes the critical derivatization step.

Workflow Diagram:

GCMS_Workflow start 50 µL Plasma Sample (Calibrator or QC) add_is Add 10 µL AMP-d6 Internal Standard (IS) start->add_is extract Liquid-Liquid Extraction with Ethyl Acetate add_is->extract evap1 Evaporate to Dryness (Nitrogen Stream, 40°C) extract->evap1 derivatize Add Derivatization Reagent (e.g., 50 µL TFAA) evap1->derivatize react Heat at 60°C for 30 min derivatize->react evap2 Evaporate to Dryness react->evap2 reconstitute Reconstitute in 100 µL Ethyl Acetate evap2->reconstitute inject Inject 1 µL onto GC-MS System reconstitute->inject

Caption: Sample preparation and derivatization workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • Follow steps 1 and 2a-b from the LC-MS/MS protocol.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of acetonitrile.[13]

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electron Ionization (EI) source.

    • Mode: Selected Ion Monitoring (SIM).

    • SIM Ions (Illustrative for TFA derivative): Monitor characteristic fragment ions for the derivatized AMP and AMP-d6.

Chapter 4: Data Presentation and Acceptance Criteria

The cornerstone of cross-validation is the direct comparison of quantitative results from both methods using identical QC samples.

Comparative Method Performance

First, each method must be independently validated to demonstrate its own reliability. The key validation parameters are summarized below, based on FDA and ICH guidelines.[17][18]

Parameter LC-MS/MS Method GC-MS Method Typical Acceptance Criteria
Linearity (r²) > 0.998> 0.996≥ 0.99
Range 1 - 500 ng/mL2 - 500 ng/mLMust cover expected concentrations
LLOQ 1 ng/mL2 ng/mLS/N > 10; Accuracy ±20%, Precision <20%
Accuracy (% Bias) Within ± 8%Within ± 11%±15% of nominal (±20% at LLOQ)
Precision (%RSD) < 10%< 12%≤15% (≤20% at LLOQ)

This table contains illustrative data for comparison purposes.

Cross-Validation Results

Six replicates of each QC level are analyzed by both methods, and the percentage difference is calculated for each sample.

Formula: % Difference = [(GC-MS Result - LC-MS/MS Result) / Mean of Both Results] * 100

QC Level LC-MS/MS Mean (ng/mL) GC-MS Mean (ng/mL) Mean % Difference Acceptance Criteria Met?
Low QC (3 ng/mL) 3.12.8-9.8%Yes
Mid QC (100 ng/mL) 102.598.9-3.5%Yes
**High QC (400 ng/mL)395.1410.3+3.8%Yes

Regulatory Acceptance Criteria: The results are typically considered comparable if the mean concentration values for each QC level are within ±20% of each other. Additionally, for incurred (real) samples, at least two-thirds of the samples should have a percent difference within ±20%.[7]

Conclusion: Synthesizing the Data for an Informed Decision

This guide demonstrates a successful cross-validation between a highly sensitive LC-MS/MS method and a robust GC-MS method for the quantification of 2-Amino-2-methylpropanol. Both techniques, when properly validated and utilizing AMP-d6 as an internal standard, can produce reliable and comparable data.

  • LC-MS/MS remains the superior choice for high-throughput bioanalysis from complex matrices, offering minimal sample preparation and higher sensitivity.

  • GC-MS , while requiring a more involved derivatization step, is an excellent and cost-effective alternative, particularly for cleaner matrices or when LC-MS/MS instrumentation is unavailable.

The successful cross-validation provides confidence that data generated by either method can be used interchangeably, ensuring data continuity across different laboratories and throughout the lifecycle of a project. This rigorous, evidence-based approach is the hallmark of sound scientific practice in the regulated research environment.

References

  • GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Applic
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
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  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
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A Comparative Guide to Establishing the Linearity and Analytical Range of 2-Amino-2-methylpropanol-d6 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable methods. This guide provides an in-depth technical overview of 2-Amino-2-methylpropanol-d6 (D6-AMP), focusing on the critical performance characteristics of linearity and range. We will explore the "why" behind experimental choices, provide actionable protocols, and compare D6-AMP with potential alternatives, grounding our discussion in established regulatory standards.

The Foundational Role of Deuterated Internal Standards

In the complex environment of biological matrices (e.g., plasma, urine, tissue homogenates), quantitative accuracy can be compromised by several factors, including sample loss during extraction, variability in instrument injection volumes, and matrix effects that suppress or enhance ionization.[1] An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls.[2] By tracking the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized.[3]

The ideal IS is a stable isotope-labeled version of the analyte.[4] Deuterated standards, such as D6-AMP, are chemically identical to their non-deuterated counterparts, meaning they typically co-elute during chromatography and exhibit the same behavior during sample extraction and ionization.[5] However, the mass difference allows the mass spectrometer to detect them as distinct entities, making them the gold standard for correcting analytical variability.[1][6]

Core Performance Metrics: Linearity and Range

Before any quantitative method can be trusted, its performance must be rigorously validated. According to regulatory bodies like the U.S. Food and Drug Administration (FDA), linearity and range are fundamental parameters that define the reliability of the assay.[7][8]

  • Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[9] It is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, which should be close to 1.

  • Analytical Range is the concentration interval over which the method is shown to be accurate, precise, and linear.[9][10] This range is defined by two critical values:

    • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

    • Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

Establishing a well-defined linear range is non-negotiable as it ensures that the concentration of an unknown sample can be accurately interpolated from the calibration curve.

Experimental Workflow for Linearity and Range Validation

This section outlines a self-validating protocol to determine the linearity and range of a quantitative assay using D6-AMP as an internal standard for an analogous analyte (e.g., 2-Amino-2-methylpropanol or another small amino alcohol).

G cluster_cal Phase 2: Calibration Standard Preparation cluster_extraction Phase 3: Sample Extraction cluster_analysis Phase 4: LC-MS/MS Analysis & Data Processing P1 Prepare Analyte Stock (e.g., 1 mg/mL in Methanol) P3 Create Working Standard Solutions (Serial Dilutions of Analyte Stock) P1->P3 P2 Prepare D6-AMP IS Stock (e.g., 1 mg/mL in Methanol) P4 Create Working IS Solution (Dilute D6-AMP Stock to final concentration, e.g., 50 ng/mL) P2->P4 C1 Aliquot Blank Matrix (e.g., 90 µL Human Plasma) C2 Spike Analyte Working Standards (e.g., 5 µL to yield 8-10 concentrations) C1->C2 C3 Spike Working IS Solution (e.g., 5 µL to all samples except double blank) C2->C3 E1 Protein Precipitation: Add 300 µL Acetonitrile with IS C3->E1 E2 Vortex & Centrifuge (e.g., 10 min at 14,000 rpm) E1->E2 E3 Transfer Supernatant to new plate/vials for analysis E2->E3 A1 Inject sample onto LC-MS/MS System E3->A1 A2 Acquire Data (MRM Mode) A1->A2 A3 Integrate Peak Areas (Analyte and D6-AMP IS) A2->A3 A4 Calculate Peak Area Ratios (Analyte/IS) A3->A4 A5 Construct Calibration Curve: Plot Ratio vs. Concentration A4->A5 A6 Perform Linear Regression (1/x² weighting) & Assess R² A5->A6

Caption: Experimental workflow for validating linearity and range.

Detailed Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte and D6-AMP in a suitable solvent like methanol (e.g., at 1 mg/mL).

    • Perform serial dilutions of the analyte stock to create a series of working standard solutions that will cover the anticipated analytical range.

    • Prepare a working internal standard solution by diluting the D6-AMP stock. The final concentration should provide a consistent and stable signal (e.g., 50 ng/mL).

  • Preparation of Calibration Curve Standards:

    • Dispense blank biological matrix (e.g., human plasma) into a set of microcentrifuge tubes or a 96-well plate.

    • Spike small, precise volumes of the analyte working standards into the blank matrix to create a calibration curve with at least 6 to 8 non-zero concentration levels.[7]

    • Prepare a "blank" sample (matrix only) and a "zero" sample (matrix + IS) to ensure selectivity.

  • Sample Extraction (Protein Precipitation Example):

    • Add a protein precipitation agent, such as acetonitrile, containing the working D6-AMP IS solution to all samples (except the blank). A typical ratio is 3:1 or 4:1 (solvent to matrix).

    • Vortex vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation of the analyte from potential matrix interferences. Since D6-AMP is chemically identical to the analyte, it should co-elute.

    • Optimize mass spectrometer parameters for both the analyte and D6-AMP. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Parameter Example Setting for a Small Amino Alcohol Rationale
LC Column HILIC (Hydrophilic Interaction) ColumnProvides good retention for small, polar compounds like amino alcohols.[11]
Mobile Phase A 10 mM Ammonium Formate in WaterCommon buffer for HILIC and reverse-phase chromatography.
Mobile Phase B AcetonitrileStrong solvent for elution in HILIC mode.
Gradient Start at high %B, decrease to elute analyteStandard gradient approach for HILIC separations.
Ionization Mode Positive Electrospray Ionization (ESI+)Amino groups are readily protonated, leading to strong signals in positive mode.
MRM Transition (Analyte) Analyte-specific (e.g., m/z 90.1 -> 72.1)Precursor ion (protonated molecule) is selected and fragmented to a specific product ion for quantification.
MRM Transition (D6-AMP) Analyte-specific (e.g., m/z 96.1 -> 78.1)The +6 Da mass shift from deuterium labeling allows for specific detection.

Data Analysis and Acceptance Criteria

Once the data is acquired, the final step is to assess the linearity and define the range.

  • Construct the Calibration Curve: Plot the peak area ratio (Analyte Peak Area / D6-AMP Peak Area) against the nominal concentration of the analyte for each calibration standard.

  • Apply Linear Regression: Perform a linear regression analysis. A weighting factor (commonly 1/x or 1/x²) is typically required to ensure accuracy at the lower end of the curve.

  • Evaluate Performance: The curve is assessed against predefined acceptance criteria, which are generally guided by regulatory documents.[7][8]

Parameter FDA Acceptance Criteria Justification
Calibration Curve At least 75% of non-zero standards must meet criteria.Ensures the overall curve is reliable.
Correlation Coefficient (r) ≥ 0.99 is generally expected.Indicates a strong linear relationship between concentration and response.
Accuracy (Back-calculation) Calculated concentration must be within ±15% of the nominal value.Demonstrates the accuracy of the curve at each level.
LLOQ Accuracy & Precision Accuracy: within ±20% of nominal. Precision: ≤20% CV.Stricter criteria are relaxed for the LLOQ due to lower signal-to-noise.
ULOQ Accuracy & Precision Accuracy: within ±15% of nominal. Precision: ≤15% CV.Ensures the upper limit of the assay is reliable.

Comparison with Alternative Internal Standards

While D6-AMP is an excellent choice, other compounds could be considered. The choice of IS is a critical decision in method development.[2]

Internal Standard Type Example Pros Cons
Stable Isotope-Labeled (SIL) This compound Co-elutes with analyte; corrects for nearly all sources of variability (extraction, matrix effects, ionization).[5] The gold standard.Can be expensive; synthesis may not be commercially available for all analytes.
Stable Isotope-Labeled (SIL) 2-Amino-2-methyl-1-propanol-d11Similar to D6, provides excellent correction.[12] The higher mass shift can further minimize potential isotopic crosstalk.Subject to the same cost and availability constraints as other SIL-IS.
Structural Analog 2-Amino-2-ethyl-1,3-propanediolMore affordable and readily available. Can provide adequate correction if properties are very similar.May not co-elute perfectly. Differences in extraction recovery or ionization efficiency can lead to inaccurate results.[2]
Non-related Compound Not RecommendedInexpensive.Does not adequately mimic the analyte's behavior and fails to correct for matrix effects or extraction variability. Leads to poor data quality.

Expert Insight: The use of a structural analog is a compromise that should only be made after extensive validation demonstrates it can track the analyte's behavior across all expected study conditions. For regulatory submissions and high-stakes studies, the investment in a high-purity, stable isotope-labeled standard like D6-AMP is invariably justified by the superior data quality and reliability.[3]

Conclusion

Validating the linearity and range of a quantitative assay is a critical step in ensuring the generation of accurate and reproducible data. This compound serves as an exemplary internal standard for its unlabeled counterpart and other structurally similar amino alcohols, offering the highest level of analytical control. By following a structured validation protocol grounded in regulatory principles, researchers can establish a robust linear range and confidently quantify their analyte of interest. The experimental design and acceptance criteria outlined in this guide provide a comprehensive framework for achieving this goal, empowering drug development professionals to produce data of the highest scientific integrity.

References

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The Indispensable Specificity of 2-Amino-2-methylpropanol-d6 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals working with complex biological matrices, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that profoundly impacts data integrity. This guide provides an in-depth technical exploration of 2-Amino-2-methylpropanol-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), and objectively compares its performance against other alternatives. We will delve into the mechanistic underpinnings of its specificity, present supporting experimental data and protocols, and offer a clear rationale for its selection in demanding bioanalytical applications.

The Challenge of Complex Matrices: Why an Internal Standard is Not Just a Reference Point

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a myriad of endogenous and exogenous components. These constituents can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as "matrix effect."[1] This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.[1]

An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable reference for normalization.[2] While structural analogs have been traditionally used, their physicochemical properties are not identical to the analyte, which can lead to differential responses to matrix interferences.[3]

The Superiority of Stable Isotope-Labeled Internal Standards: The Case for this compound

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[4] By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[2] This subtle yet critical modification provides several key advantages.

Key Advantages of this compound:

  • Co-elution with the Analyte: Due to its nearly identical physicochemical properties to the unlabeled analyte, this compound co-elutes during chromatographic separation. This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.[2]

  • Effective Compensation for Matrix Effects: Because it experiences the same ion suppression or enhancement as the analyte, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of significant matrix interference. This allows for accurate and precise quantification.

  • Improved Accuracy and Precision: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, this compound significantly enhances the accuracy and precision of the analytical method.

Performance Comparison: this compound vs. Alternative Internal Standards

While direct head-to-head comparative studies for this compound are not extensively published, its performance can be confidently inferred from established principles of isotope dilution mass spectrometry and from studies comparing SIL-IS with other types of internal standards. A compelling case study highlights the significant improvement in assay performance when switching from a structural analog to a SIL-IS. For the analysis of the depsipeptide kahalalide F, the use of a SIL internal standard resulted in a statistically significant improvement in both precision and accuracy compared to a structural analog.[3]

The following table summarizes the expected performance of this compound in comparison to a structural analog internal standard.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Compensation for Matrix Effects ExcellentPoor to ModerateCo-elutes with the analyte and experiences identical matrix effects.[2]
Accuracy HighModerate to LowEffectively normalizes for variations, leading to results closer to the true value.[3]
Precision HighModerate to LowConsistent normalization reduces the variability between measurements.[3]
Robustness of the Method HighModerate to LowThe method is less susceptible to variations in matrix composition between different samples.

Experimental Protocol: Quantification of a Small Amino Alcohol in Human Plasma using this compound

This protocol is adapted from a validated method for the analysis of small amino alcohols in human plasma using a deuterated internal standard.[5]

1. Materials and Reagents

  • Analytes and Internal Standard:

    • Target amino alcohol analyte

    • This compound (Internal Standard)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (control)

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the working internal standard solution in acetonitrile to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample_Preparation_Workflow plasma Human Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Diagram of the sample preparation workflow.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Determine the optimal precursor and product ion transitions for both the analyte and this compound by direct infusion.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line.

  • Quantify the analyte in the plasma samples using the calibration curve.

A Self-Validating System: Ensuring Trustworthiness in Your Results

A robust analytical method is a self-validating system. The use of this compound as an internal standard is a cornerstone of this principle. Any variability introduced during the analytical process, from sample preparation to detection, should be mirrored by the internal standard, thus ensuring the reliability of the final reported concentration.

To further ensure the trustworthiness of the method, a comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[6] This includes assessing parameters such as:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Matrix Effect: A quantitative assessment of the ion suppression or enhancement caused by the matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following diagram illustrates the logical flow of a comprehensive method validation process.

Method_Validation_Flow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy matrix_effect Matrix Effect Assessment accuracy->matrix_effect stability Stability Studies matrix_effect->stability validated Validated Method stability->validated

Logical workflow for bioanalytical method validation.

Conclusion: The Clear Choice for High-Fidelity Bioanalysis

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). Retrieved from [Link]

  • National Institutes of Health. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResearchGate. (2025). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Chromsystems. (n.d.). Internal Standard Set Amino Acid Analysis in Plasma/Serum. Retrieved from [Link]

  • Skyline. (n.d.). Skyline Small Molecule Quantification. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • University of Washington. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

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A Comparative Guide to Deuterated Amine Standards in Proteomics: Enhancing Accuracy and Precision in Protein Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the accurate quantification of protein abundance is paramount. This guide provides an in-depth technical comparison of deuterated amine standards, specifically in the context of absolute protein quantification, against other prevalent methodologies. By delving into the underlying principles, experimental workflows, and performance metrics, this document aims to equip you with the knowledge to make informed decisions for your quantitative proteomics studies.

The Imperative for Accurate Quantification in Proteomics

Understanding the intricate molecular machinery of a cell requires not only identifying the constituent proteins but also quantifying their expression levels. Changes in protein abundance can signify the difference between health and disease, the efficacy of a drug, or the cellular response to stimuli. Consequently, the choice of a quantification strategy directly impacts the reliability and biological relevance of proteomic data.

Quantitative proteomics approaches can be broadly categorized into label-free and label-based methods. While label-free methods offer simplicity and cost-effectiveness, they can be challenged by lower precision and higher missing data rates.[1] Label-based methods, which include the use of deuterated standards, generally provide higher accuracy and reproducibility.[2]

Deuterated Amine Standards: The Gold Standard for Absolute Quantification

Deuterated amine standards are synthetic peptides that mirror a target peptide from a protein of interest, but with one or more hydrogen atoms replaced by its heavy isotope, deuterium (²H).[3] This subtle mass shift allows for the differentiation of the standard from its endogenous counterpart by a mass spectrometer, without significantly altering their physicochemical properties.[3] This near-identical behavior is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry.[3]

The core principle involves spiking a known quantity of the deuterated peptide standard into a biological sample at an early stage of preparation.[3] Because the standard and the native peptide behave almost identically during sample processing, chromatography, and ionization, any sample loss or variation will affect both equally.[3] By comparing the signal intensities of the "heavy" (deuterated) and "light" (native) peptides in the mass spectrometer, one can calculate the precise, absolute amount of the target protein in the original sample.[4][5] This method is often referred to as Absolute QUAntification (AQUA).[5]

Comparative Performance Analysis: Deuterated Standards vs. Other Quantitative Methods

The selection of a quantitative proteomics strategy is a critical decision that should be based on the specific research question, sample type, and desired level of accuracy. Below is a comparative overview of deuterated amine standards against other widely used techniques.

Key Performance Metrics
Method Principle Accuracy Precision (CV) Dynamic Range Proteome Coverage Multiplexing
Deuterated Amine Standards (AQUA) Absolute quantification using synthetic, heavy isotope-labeled peptides.[5]Very High<15%3-4 orders of magnitudeTargeted (Low)Limited by MS acquisition speed
SILAC Metabolic labeling of proteins in cell culture with "heavy" amino acids.[6]High10-20%3-4 orders of magnitudeHighUp to 3-plex
iTRAQ/TMT Chemical labeling of peptides with isobaric tags.[7][8]Moderate (subject to ratio compression)[6]15-30%2-3 orders of magnitudeHighUp to 16-plex
Label-Free (DDA/DIA) Quantification based on spectral counting or precursor ion intensity.[9]Moderate to Low20-40%4-5 orders of magnitudeVery HighN/A (sequential analysis)

This table synthesizes data from multiple sources to provide a general comparison. Actual performance may vary depending on the specific experimental conditions and instrumentation.

In-Depth Comparison

Deuterated Amine Standards (AQUA): This targeted approach offers unparalleled accuracy and precision for the absolute quantification of a select number of proteins.[4][5] It is the gold standard when the goal is to determine the exact molar amount of a protein, such as a biomarker or a drug target. The primary limitation is its low-throughput nature, as a specific deuterated peptide must be synthesized for each protein of interest.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is a powerful metabolic labeling technique that provides high accuracy for relative quantification in cultured cells.[6][10] By incorporating "heavy" amino acids during cell growth, it minimizes sample handling errors as samples can be mixed at the cell stage.[10] However, its application is restricted to organisms that can be metabolically labeled and is not suitable for tissue samples.[7]

Isobaric Tagging (iTRAQ/TMT): These chemical labeling methods allow for high-plex multiplexing, enabling the simultaneous comparison of multiple samples.[7][8] This is advantageous for large-scale studies. A significant drawback is the potential for "ratio compression," where co-isolation of peptides can lead to an underestimation of true quantitative differences.[6]

Label-Free Quantification: This approach is the most straightforward and cost-effective, offering the highest proteome coverage.[1] However, it generally exhibits lower precision and can suffer from a higher number of missing values, requiring more sophisticated data analysis and a greater number of replicates to achieve statistical confidence.[1]

Experimental Workflow and Protocols

The successful implementation of deuterated amine standards for absolute protein quantification requires a meticulous and well-controlled workflow.

Absolute Quantification Workflow using Deuterated Peptides

Absolute Quantification Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Peptide_Selection 1. Proteotypic Peptide Selection Peptide_Synthesis 2. Deuterated Peptide Synthesis & Purification Peptide_Selection->Peptide_Synthesis Spiking 4. Spiking of Known Amount of Deuterated Standard Peptide_Synthesis->Spiking Sample_Lysis 3. Sample Lysis & Protein Extraction Sample_Lysis->Spiking Digestion 5. Proteolytic Digestion Spiking->Digestion LC_MS 6. LC-MS/MS Analysis (SRM/MRM) Digestion->LC_MS Data_Analysis 7. Data Analysis: Peak Integration & Ratio Calculation LC_MS->Data_Analysis Absolute_Quantification 8. Absolute Quantification (Standard Curve) Data_Analysis->Absolute_Quantification Quantitative_Proteomics_Methods cluster_LabelBased Label-Based Quantitative_Proteomics Quantitative_Proteomics Metabolic Metabolic Labeling Quantitative_Proteomics->Metabolic Chemical Chemical Labeling Quantitative_Proteomics->Chemical Absolute_Standard Absolute Quantification (Deuterated Standards) Quantitative_Proteomics->Absolute_Standard Label_Free Label-Free Quantitative_Proteomics->Label_Free SILAC SILAC Metabolic->SILAC iTRAQ_TMT iTRAQ_TMT Chemical->iTRAQ_TMT iTRAQ/TMT AQUA AQUA Absolute_Standard->AQUA DDA_DIA DDA_DIA Label_Free->DDA_DIA DDA/DIA

Caption: Classification of major quantitative proteomics methods.

Conclusion: Choosing the Right Tool for the Job

Deuterated amine standards, employed in methods like AQUA, represent the pinnacle of accuracy and precision for the absolute quantification of proteins. [4][5]Their ability to act as ideal internal standards minimizes experimental variability, providing highly reliable data for targeted studies. While other methods like SILAC, iTRAQ/TMT, and label-free approaches offer advantages in terms of throughput and proteome coverage, they are better suited for relative quantification and large-scale discovery studies. [1][6][7] Ultimately, the choice of a quantitative proteomics strategy should be guided by the specific research goals. For hypothesis-driven research requiring the precise measurement of a few key proteins, deuterated amine standards are the unequivocal choice. For exploratory studies aiming to identify broad changes across the proteome, a label-free or isobaric tagging approach may be more appropriate. A thorough understanding of the strengths and limitations of each method is crucial for designing robust experiments and generating high-quality, reproducible data that will advance our understanding of complex biological systems.

References

  • Medium. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Available at: [Link]. (Accessed: 2024-01-15)

  • Taylor & Francis Online. Role of spectral counting in quantitative proteomics. Available at: [Link]. (Accessed: 2024-01-15)

  • Silva JC, Gorenstein MV, Li GZ, Vissers JP, Geromanos SJ. Absolute quantification of proteins by LCMS E: a virtue of its own. Mol Cell Proteomics. 2006;5(1):144-156. doi:10.1074/mcp.M500234-MCP200
  • Gerber SA, Rush J, Stemman O, Kirschner MW, Gygi SP. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proc Natl Acad Sci U S A. 2003;100(12):6940-6945. doi:10.1073/pnas.0832254100
  • Fenselau C. A review of quantitative methods for proteomic studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;855(1):14-20. doi:10.1016/j.jchromb.2006.10.071
  • National Institute of Standards and Technology. Performance Metrics for Proteomics. Available at: [Link]. (Accessed: 2024-01-15)

  • Kirkpatrick DS, Gerber SA, Gygi SP. The absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides. Nat Protoc. 2011;6(2):177-186. doi:10.1038/nprot.2010.196
  • Aebersold R, Mann M. Mass spectrometry-based proteomics. Nature. 2003;422(6928):198-207. doi:10.
  • Bantscheff M, Lemeer S, Savitski MM, Kuster B. Quantitative mass spectrometry in proteomics: a critical review. Anal Bioanal Chem. 2012;404(4):939-965. doi:10.1007/s00216-012-6203-3
  • Ong SE, Mann M. Mass spectrometry-based proteomics turns quantitative. Nat Chem Biol. 2005;1(5):252-262. doi:10.1038/nchembio736
  • Koulman A, Lane GA, Harrison SJ, Volmer DA. From differentiating metabolites to absolute quantification: a new stable isotope-based strategy for normalization of mass spectrometric data. Anal Chem. 2009;81(1):51-58. doi:10.1021/ac8017586
  • Silantes. Comparing iTRAQ, TMT and SILAC. Available at: [Link]. (Accessed: 2024-01-15)

  • Zhang Y, Fonslow BR, Shan B, Baek MC, Yates JR 3rd. Protein analysis by shotgun/bottom-up proteomics. Chem Rev. 2013;113(4):2343-2394. doi:10.1021/cr3003533
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  • Fuquan Yang. Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics. 2015;15(18):3180-3192. doi:10.1002/pmic.201500118
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  • Bantscheff M, Schirle M, Sweetman G, Rick J, Kuster B. Quantitative mass spectrometry in proteomics: a critical review. Anal Bioanal Chem. 2007;389(4):1017-1031. doi:10.1007/s00216-007-1486-5
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Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-2-methylpropanol-d6. As a deuterated analog of 2-Amino-2-methylpropanol (AMP), its chemical hazards and disposal requirements are identical to the non-labeled compound. This procedure is designed for researchers, laboratory personnel, and drug development professionals to ensure safety and regulatory adherence.

Core Principle: Hazard-Informed Disposal

Proper disposal is not merely a logistical task; it is a critical safety function dictated by the inherent chemical properties of the substance. 2-Amino-2-methylpropanol is classified as a hazardous material, and its waste must be managed from "cradle-to-grave" in accordance with federal, state, and local regulations.[1] The primary hazards informing this protocol are its flammability, corrosivity to skin and eyes, and environmental toxicity.

Key Hazard Data Summary

PropertyValueSource
CAS Number 124-68-5 (for non-deuterated form)[2]
Chemical Class Alkanolamine (Aminoalcohol), Chemical Base[3]
Physical Form Clear, colorless liquid or crystalline mass[3][4]
Flash Point ~153 - 172°F (~67 - 78°C)[2][4][5]
Health Hazards Causes skin irritation and serious eye damage[6][7]
Environmental Hazards Harmful to aquatic life with long-lasting effects[6][7][8]
Incompatibilities Strong oxidizing agents, acids, isocyanates, peroxides, acid halides[3][5]

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must never involve drain or sewer systems.[9][10] Evaporation in a fume hood is also strictly prohibited as a method of disposal.[9] The only acceptable method is collection for chemical waste incineration through your institution's Environmental Health & Safety (EH&S) program or a licensed hazardous waste disposal contractor.[1][6]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste chemical, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Primary Mandate: Keep this basic aminoalcohol waste separate from all acidic waste streams.[11][12]

    • Causality: As a chemical base, 2-Amino-2-methylpropanol neutralizes acids in an exothermic reaction.[5] Mixing it with a strong acid in a sealed waste container can generate significant heat and pressure, leading to container failure or rupture.

  • Segregation Protocol: Designate a specific waste container for "Non-Halogenated Organic Base Waste" or a similar classification used by your institution. Do not mix with incompatible materials like strong oxidizing agents.[3][12]

Step 3: Containerization & Labeling

All hazardous waste must be stored in appropriate containers that are correctly labeled.[13]

  • Container Selection: Use a clean, sealable container made of a compatible material (e.g., high-density polyethylene, glass).[12][14] The original product container is often a suitable choice.[14] Ensure the container cap is in good condition and can be sealed tightly.[12]

  • Labeling Protocol:

    • Obtain a "Hazardous Waste" or "Waste Chemical" label from your institution's EH&S department.[14]

    • Clearly write the full chemical name: "This compound ". Avoid abbreviations.

    • List all constituents and their approximate percentages, including any solvents.

    • Mark the relevant hazard pictograms or checkboxes (e.g., Irritant, Health Hazard, Environmentally Hazardous).

    • Keep the container closed at all times except when actively adding waste.[9][14]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste before pickup.[12][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Storage Conditions: Store the sealed waste container in the SAA, away from ignition sources and segregated from incompatible materials (especially acids).[1] Ensure the area is well-ventilated.

  • Inspection: Weekly inspections of the SAA are required to check for container leakage or deterioration.[12]

Step 5: Arranging Final Disposal

Once the waste container is full or ready for disposal, you must arrange for its removal by authorized personnel.

  • Procedure: Follow your institution's specific procedures to request a chemical waste pickup from the EH&S department or a licensed disposal company.[9][13]

  • Regulatory Compliance: This final step ensures the waste is transported and disposed of in a licensed facility, fulfilling the "cradle-to-grave" responsibility mandated by the Environmental Protection Agency (EPA).[1]

Visualized Disposal and Decision Workflow

To clarify the procedural flow, the following diagrams illustrate the core disposal pathway and the critical decision-making process for waste segregation.

cluster_0 Disposal Protocol start Start: Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Keep from Acids) ppe->segregate containerize Step 3: Use Labeled, Compatible Container segregate->containerize store Step 4: Store in SAA (Closed Container) containerize->store request Step 5: Request EH&S Waste Pickup store->request end End: Compliant Disposal request->end

Caption: Core workflow for this compound disposal.

start New Waste Stream Containing this compound is_acidic Does the waste contain ACIDS? start->is_acidic is_oxidizer Does the waste contain STRONG OXIDIZERS? is_acidic->is_oxidizer No container_separate UNSAFE: Use SEPARATE Waste Containers for Each Class is_acidic->container_separate Yes container_base SAFE: Use 'Organic Base' Waste Container is_oxidizer->container_base No is_oxidizer->container_separate Yes

Caption: Decision tree for safe waste segregation.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[6]

  • Control Ignition Sources: Eliminate all nearby sources of ignition (open flames, sparks, hot surfaces).[5][15]

  • Contain Spill: Wearing full PPE, cover drains to prevent environmental release.

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect & Dispose: Carefully scoop the absorbed material and place it into a designated, sealable container. Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol outlined above.[6]

  • Decontaminate: Clean the spill area thoroughly.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
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  • 2-Amino-2-methyl-1-propanol | 124-68-5. ChemicalBook.
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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • 2-AMINO-2-METHYL-1-PROPANOL. CAMEO Chemicals - NOAA.
  • 2-AMINO-2-METHYLPROPANOL.
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.
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Navigating the Isotopic Landscape: A Comprehensive Guide to Handling 2-Amino-2-methylpropanol-d6

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the strategic use of deuterated compounds is a cornerstone of innovation. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter a molecule's metabolic profile, often leading to enhanced pharmacokinetic properties.[1][2][3] 2-Amino-2-methylpropanol-d6, a deuterated analogue of 2-Amino-2-methylpropanol, is one such compound that requires meticulous handling to ensure both researcher safety and the preservation of its isotopic integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound in a laboratory setting.

Understanding the Hazard Profile

While deuterated compounds are not radioactive, their chemical and physical properties can mirror or subtly differ from their non-deuterated counterparts.[1] Therefore, the safety profile of 2-Amino-2-methylpropanol should be considered as the primary basis for risk assessment. The non-deuterated form is classified as a combustible liquid that causes skin and serious eye irritation.[4][5][6][7][8][9]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[5][6][8][9]

  • Serious Eye Damage: Poses a risk of serious and potentially irreversible eye damage.[5][6][9]

  • Combustible Liquid: The vapor and liquid are combustible, with a flash point of approximately 67-68°C.[4][10]

  • Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory tract.[4][5]

A thorough review of the Safety Data Sheet (SDS) for the non-deuterated analogue is mandatory before commencing any work.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4][6]To protect against splashes that can cause serious eye damage.[5][6][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[6]To prevent skin contact and subsequent irritation.[4][5][6][8][9]
Protective Clothing A flame-retardant lab coat and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.[4][5][6]To protect the skin from accidental contact and provide a barrier against spills.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if ventilation is inadequate.[4][5][6]To prevent inhalation of vapors that can cause respiratory tract irritation.[4][5]
Operational Workflow for Safe Handling

The following step-by-step workflow is designed to ensure the safe and effective handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_aliquot Aliquot in Fume Hood prep_spill->handle_aliquot Proceed to Handling handle_seal Seal Container handle_aliquot->handle_seal handle_label Label Clearly handle_seal->handle_label store_cool Store in a Cool, Dry, Well-Ventilated Area handle_label->store_cool Store Appropriately disp_waste Collect Waste handle_label->disp_waste Generate Waste store_ignition Away from Ignition Sources store_cool->store_ignition disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2-Amino-2-methylpropanol.

    • Don the appropriate personal protective equipment as outlined in the table above.[4][5][6]

    • Ensure a certified chemical fume hood is operational for all handling procedures.[1]

    • Have a spill kit readily available with appropriate absorbent materials.[1][4]

  • Handling:

    • Conduct all weighing and aliquoting of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • To maintain isotopic purity, handle the compound under an inert atmosphere, such as nitrogen or argon, if it is hygroscopic.[11]

    • Keep containers tightly closed when not in use to prevent atmospheric moisture exchange and contamination.[4]

    • Clearly label all containers with the chemical name, deuteration level, and any relevant hazard warnings.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are often between 2°C to 8°C.[10]

    • Keep containers away from heat, sparks, and open flames, as it is a combustible liquid.[4][7]

    • Store in a tightly sealed container to prevent degradation and maintain isotopic purity.[11]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[4]

    • Remove all sources of ignition.[4][7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.[6] Do not pour down the drain, as it is harmful to aquatic life with long-lasting effects.[5][6][8]

  • Container Rinsing: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Technical Support Center: Navigating the Nuances of Deuterated Compounds. Benchchem.
  • This compound | CAS#:51805-95-9. Chemsrc.
  • Material Safety Data Sheet. Cole-Parmer.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET.
  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No. Loba Chemie.
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem.
  • 2-AMINO-2-METHYL-1-PROPANOL. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration. OSHA.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.
  • This compound | CAS 51805-95-9 free base. SCBT.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH.
  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. US EPA.
  • Regulatory Considerations for Deuterated Products. Salamandra.
  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.

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